Ethyl-D-erythro-sphingosinate Hydrochloride
Description
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Properties
IUPAC Name |
ethyl (E,2R,3R)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO3.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)19(21)20(23)24-4-2;/h16-19,22H,3-15,21H2,1-2H3;1H/b17-16+;/t18-,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZIFGYKDWQAAK-SSFKTDSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(C(=O)OCC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](C(=O)OCC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747758 | |
| Record name | Ethyl (2R,3R,4E)-2-amino-3-hydroxyoctadec-4-enoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355803-79-1 | |
| Record name | 4-Octadecenoic acid, 2-amino-3-hydroxy-, ethyl ester, hydrochloride (1:1), (2R,3R,4E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355803-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2R,3R,4E)-2-amino-3-hydroxyoctadec-4-enoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl-D-erythro-sphingosinate Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl-D-erythro-sphingosinate Hydrochloride, a derivative of the bioactive lipid D-erythro-sphingosine. While research has extensively focused on sphingosine and its phosphorylated and acylated metabolites, the properties and activities of its esterified forms, such as the ethyl ester, are less characterized. This document synthesizes available chemical data, proposes a viable synthetic route, and predicts the spectral characteristics of the title compound. Furthermore, it explores the potential biological implications of the ethyl ester modification, offering a foundational resource for researchers investigating novel sphingolipid analogs in drug discovery and cell biology.
Introduction to Sphingolipids and the Significance of D-erythro-sphingosine
Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing crucial roles as both structural components of cell membranes and as signaling molecules.[1][2] The metabolism of sphingolipids is a tightly regulated process, and its dysregulation is associated with numerous disease states, including neurodegenerative disorders, cancer, and inflammatory diseases.[1][2]
D-erythro-sphingosine is the most common sphingoid base in mammals and serves as the precursor for the synthesis of more complex sphingolipids, including ceramides, sphingomyelin, and gangliosides.[3][4] Beyond its structural role, D-erythro-sphingosine and its metabolite, sphingosine-1-phosphate (S1P), are potent signaling molecules that regulate a multitude of cellular processes, such as cell proliferation, apoptosis, migration, and inflammation.[5][6] Given the therapeutic potential of modulating sphingolipid pathways, the synthesis and characterization of sphingosine analogs are of significant interest to the scientific community.
Ethyl-D-erythro-sphingosinate Hydrochloride is a synthetic derivative where the primary hydroxyl group at the C1 position of D-erythro-sphingosine is esterified, and the amino group is in the hydrochloride salt form. This modification may alter the molecule's physicochemical properties, such as lipophilicity and cell permeability, and could potentially serve as a pro-drug for D-erythro-sphingosine.
Molecular Structure and Chemical Properties
The definitive structure of Ethyl-D-erythro-sphingosinate Hydrochloride is described by its chemical name, molecular formula, and stereochemical identifiers.
| Property | Value | Source |
| Chemical Name | Ethyl-D-erythro-sphingosinate Hydrochloride | [7] |
| CAS Number | 355803-79-1 | [7] |
| Molecular Formula | C20H40ClNO3 | [7] |
| Molecular Weight | 378.0 g/mol (anhydrous) | [7] |
| InChI | InChI=1S/C20H39NO3.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)19(21)20(23)24-4-2;/h16-19,22H,3-15,21H2,1-2H3;1H/b17-16+;/t18-,19-;/m1./s1 | [7] |
| InChI Key | MLZIFGYKDWQAAK-SSFKTDSYSA-N | [7] |
The "D-erythro" designation specifies the stereochemistry at the C2 (S) and C3 (R) chiral centers. The molecule possesses a long hydrophobic alkyl chain, a polar head group with an amino and a hydroxyl group, and an ethyl ester at the C1 position. The hydrochloride salt form enhances its solubility in polar solvents.
Proposed Synthesis Workflow
Rationale for Synthetic Approach
Fischer esterification is a classic and reliable method for converting carboxylic acids (or in this case, the primary alcohol of sphingosine which can be considered as a special case for esterification with an acid catalyst) and alcohols into esters.[10][11] The reaction is acid-catalyzed and reversible. To drive the equilibrium towards the product, an excess of the alcohol (ethanol) can be used as the solvent. The use of D-erythro-sphingosine hydrochloride as the starting material provides the necessary amino group protection in its protonated form and the substrate for esterification.
Proposed Experimental Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-erythro-sphingosine hydrochloride (1 equivalent) in anhydrous ethanol (a large excess, serving as both reactant and solvent).
-
Catalyst Addition: To the solution, add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas dissolved in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The excess ethanol can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure Ethyl-D-erythro-sphingosinate Hydrochloride.
Caption: Proposed synthesis of Ethyl-D-erythro-sphingosinate Hydrochloride via Fischer esterification.
Predicted Spectroscopic Characterization
Due to the lack of published experimental spectra for Ethyl-D-erythro-sphingosinate Hydrochloride, the following are predictions based on the known structure and general principles of NMR and mass spectrometry.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the sphingosine backbone.
-
Ethyl Group: A quartet at approximately 4.1-4.4 ppm (O-CH₂ -CH₃) and a triplet at around 1.2-1.4 ppm (O-CH₂-CH₃ ).[12][13]
-
Sphingosine Backbone:
-
Signals for the protons on the carbons bearing the hydroxyl and amino groups (C2 and C3) would appear in the 3.5-4.5 ppm region.
-
The vinylic protons (C4 and C5) would be observed as multiplets in the 5.4-5.8 ppm range.
-
The long alkyl chain would show a broad multiplet around 1.2-1.4 ppm, with a terminal methyl group appearing as a triplet near 0.9 ppm.
-
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum would provide further confirmation of the structure.
-
Ethyl Group: A signal for the O-C H₂ carbon at approximately 60-65 ppm and the C H₃ carbon at around 14-15 ppm.[14][15]
-
Sphingosine Backbone:
-
Carbons attached to the oxygen and nitrogen (C1, C2, C3) would resonate between 50 and 80 ppm.
-
The vinylic carbons (C4 and C5) would appear in the 125-135 ppm region.
-
The carbons of the long alkyl chain would produce a series of signals between 20 and 35 ppm, with the terminal methyl carbon around 14 ppm.
-
Predicted Mass Spectrum
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to be the most effective technique.
-
Molecular Ion: The protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the free base (341.53) plus a proton.
-
Fragmentation Pattern: The fragmentation of sphingolipids is well-characterized.[7][18][19][20] Key fragmentation pathways would likely involve the neutral loss of water and the ethyl group. A prominent fragment ion at m/z 264, corresponding to the doubly dehydrated sphingosine backbone, is anticipated.[18][21]
Caption: Predicted ESI-MS fragmentation pathway for Ethyl-D-erythro-sphingosinate Hydrochloride.
Potential Biological Activity and Applications
The biological effects of Ethyl-D-erythro-sphingosinate Hydrochloride have not been extensively reported. However, based on the known activities of its parent compound, several hypotheses can be formulated.
-
Pro-drug for Sphingosine: The ethyl ester may be hydrolyzed by intracellular esterases to release D-erythro-sphingosine. This could provide a method for sustained intracellular delivery of sphingosine, which is known to have cytotoxic effects at higher concentrations.[22][23]
-
Altered Receptor and Enzyme Interactions: The esterification at the C1 position blocks a key site for phosphorylation by sphingosine kinases to form S1P.[6] This would prevent its conversion to the potent signaling molecule S1P, potentially altering the cellular sphingolipid rheostat which balances pro-apoptotic ceramide/sphingosine and pro-survival S1P.[2]
-
Modified Membrane Interactions: The increased lipophilicity due to the ethyl group might enhance its ability to cross cell membranes and could alter its interactions with membrane domains.
-
Antimicrobial Properties: Sphingosine itself has demonstrated antimicrobial activity against a range of bacteria and fungi.[15][23] It is plausible that the ethyl ester derivative may retain or have modified antimicrobial properties.
Safety and Handling
Specific safety data for Ethyl-D-erythro-sphingosinate Hydrochloride is not widely available. However, based on the safety data sheets for related sphingosine compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[18]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[1][18]
-
Storage: Store in a cool, dry place, tightly sealed.
-
First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[18]
Conclusion
Ethyl-D-erythro-sphingosinate Hydrochloride represents an under-explored derivative of the fundamentally important signaling molecule, D-erythro-sphingosine. This guide has provided a detailed overview of its molecular structure, proposed a practical synthetic route, and predicted its key spectral features. The ethyl ester modification has the potential to significantly alter the biological activity of the parent sphingoid base, possibly acting as a pro-drug or as a modulator of sphingolipid metabolism. Further experimental investigation is warranted to validate the proposed synthesis and characterization data and to elucidate the specific biological functions of this compound. Such research could open new avenues for the development of novel therapeutics targeting sphingolipid-mediated signaling pathways.
References
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Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). (n.d.). PMC. Retrieved from [Link]
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Biological Effects of Naturally Occurring Sphingolipids, Uncommon Variants, and Their Analogs. (2016). PubMed. Retrieved from [Link]
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Impact of sphingosine and acetylsphingosines on the aggregation and toxicity of metal-free and metal-treated amyloid-β. (2020). Chemical Science (RSC Publishing). DOI:10.1039/D0SC04366D. Retrieved from [Link]
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Structural characterization of phospholipids and sphingolipids by in-source fragmentation MALDI/TOF mass spectrometry. (2022). PubMed. Retrieved from [Link]
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HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. (n.d.). MDPI. Retrieved from [Link]
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Bioactive sphingolipids: metabolism and function. (n.d.). PMC. Retrieved from [Link]
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Structure‐Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). LIPID MAPS. Retrieved from [Link]
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Antimicrobial activity of sphingosines. (1992). PubMed. Retrieved from [Link]
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Diverse Biological Functions of Sphingolipids in the CNS: Ceramide and Sphingosine Regulate Myelination in Developing Brain but Stimulate Demyelination during Pathogenesis of Multiple Sclerosis. (n.d.). PMC. Retrieved from [Link]
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ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Biological Importance of Complex Sphingolipids and Their Structural Diversity in Budding Yeast Saccharomyces cerevisiae. (n.d.). MDPI. Retrieved from [Link]
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A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. (2021). PMC. Retrieved from [Link]
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Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
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The Anti-Infectious Role of Sphingosine in Microbial Diseases. (n.d.). MDPI. Retrieved from [Link]
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NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
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1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
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(PDF) Stereoselective total synthesis of sphingolipids. (2025). ResearchGate. Retrieved from [Link]
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21.4: Biosynthesis of Membrane Sphingolipids. (2026). Biology LibreTexts. Retrieved from [Link]
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Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. (n.d.). PMC. Retrieved from [Link]
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chemical shift of functional groups in 13C NMR spectroscopy. (2022). YouTube. Retrieved from [Link]
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Protective Role of Sphingosine-1-Phosphate During Radiation-Induced Testicular Injury. (n.d.). MDPI. Retrieved from [Link]
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Chemical shifts. (n.d.). University of Calgary. Retrieved from [Link]
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Fischer Esterification. (n.d.). University of California, Irvine. Retrieved from [Link]
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Effects of synthetic sphingosine-1-phosphate analogs on arachidonic acid metabolism and cell death. (n.d.). PubMed. Retrieved from [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]
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Sphingolipid Synthesis. (2015). YouTube. Retrieved from [Link]
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Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]
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Fischer Esterification. (2025). J&K Scientific LLC. Retrieved from [Link]
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Yeast Sphingolipids: Recent developments in understanding biosynthesis, regulation, and function. (n.d.). PMC. Retrieved from [Link]
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Sphingosine-1 Phosphate Lyase Regulates Sensitivity of Pancreatic Beta-Cells to Lipotoxicity. (n.d.). MDPI. Retrieved from [Link]
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Physicochemical properties of Ethyl-D-erythro-sphingosinate HCl
An In-depth Technical Guide to the Physicochemical and Biological Profile of Ethyl-D-erythro-sphingosinate HCl
Executive Summary
Ethyl-D-erythro-sphingosinate hydrochloride is a synthetic derivative of D-erythro-sphingosine, a foundational molecule in the intricate world of sphingolipid metabolism and signaling. Sphingolipids are no longer viewed as mere structural components of cell membranes; they are critical signaling molecules that govern a vast array of cellular processes, including proliferation, apoptosis, migration, and inflammation.[1] The dynamic balance between key metabolites like ceramide, sphingosine, and its phosphorylated form, sphingosine-1-phosphate (S1P), acts as a cellular "rheostat" determining cell fate.[1] S1P, in particular, has emerged as a pleiotropic lipid mediator that, through its interaction with a family of five G protein-coupled receptors (S1PR1-5), modulates immune cell trafficking, angiogenesis, and neuronal function.[2][3][4]
This central role has made the S1P signaling pathway a prime target for drug development, leading to therapies for autoimmune diseases like multiple sclerosis.[3][5][6] Ethyl-D-erythro-sphingosinate HCl serves as a crucial tool for researchers in this field. Its ethyl ester modification alters its polarity and potential for cellular uptake compared to its parent compound, making it a valuable chemical probe for investigating sphingolipid-metabolizing enzymes and as a reference standard in complex analytical studies. This guide provides a comprehensive overview of its core physicochemical properties, detailed protocols for its handling and analysis, and the scientific rationale behind these methodologies, empowering researchers to integrate this compound into their workflows with confidence and precision.
The Sphingolipid Signaling Axis: A Primer
The biological significance of Ethyl-D-erythro-sphingosinate HCl is rooted in its structural relationship to the sphingosine-1-phosphate (S1P) signaling pathway. This pathway is a central regulatory hub in mammalian cells.[7]
-
Generation of S1P : The pathway begins with sphingosine, which is phosphorylated by two isoforms of sphingosine kinase, SphK1 and SphK2, to produce S1P.[8] This conversion is a critical control point, shifting the balance from the often pro-apoptotic signals of sphingosine and ceramide towards the pro-survival and proliferative signals of S1P.[9]
-
Inside-Out Signaling : S1P can act as an intracellular second messenger, but its most well-characterized roles are extracellular.[9] Once generated, it is exported from the cell and binds to its cognate S1P receptors (S1PR1-5) on the cell surface in an autocrine or paracrine fashion.[7]
-
Receptor-Mediated Effects : The five S1P receptors couple to various G proteins (G_i_, G_q_, G_12/13_), triggering diverse downstream signaling cascades that regulate critical cellular functions like lymphocyte trafficking, endothelial barrier integrity, and cell migration.[2][4] The development of drugs targeting this pathway, such as S1PR modulators, has become a major focus in pharmacology.[5][6]
The manipulation of this pathway with synthetic analogs like Ethyl-D-erythro-sphingosinate HCl allows for precise investigation of its downstream consequences.
Caption: The core Sphingosine-to-S1P signaling pathway.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of sound experimental design, ensuring appropriate solvent selection, accurate concentration calculations, and predictable behavior in analytical systems.
| Property | Value | Source |
| Chemical Name | Ethyl-D-erythro-sphingosinate Hydrochloride | [10] |
| CAS Number | 355803-79-1 | [10][11] |
| Molecular Formula | C₂₀H₄₀ClNO₃ | [10][11] |
| Molecular Weight | 379.99 g/mol | [11] |
| Melting Point | 114-116°C | [11] |
| Appearance | White to off-white solid | [12][13] |
| Solubility | Soluble in Methanol | [11] |
| Storage Temperature | -20°C | [11] |
| InChI Key | MLZIFGYKDWQAAK-SSFKTDSYSA-N | [10] |
Expert Insights:
-
Solubility: While listed as soluble in methanol, many complex lipids exhibit limited solubility in purely aqueous buffers.[11][14] For cell-based assays, initial dissolution in an organic solvent like methanol, ethanol, or DMSO is standard practice, followed by dilution into an aqueous medium, often containing a carrier like fatty-acid-free BSA to maintain solubility and enhance delivery to cells.[13][14][15] The hydrochloride salt form generally improves solubility in polar solvents compared to the free base.
-
Stereochemistry: The "D-erythro" configuration is critical. It specifies the stereochemistry at the C2 (amino) and C3 (hydroxyl) positions, corresponding to the naturally occurring isomer of sphingosine. This ensures that the molecule is recognized by the relevant biological machinery, such as enzymes and receptors.[16]
-
Purity: For use as an analytical standard or in quantitative biological assays, the purity of the compound is paramount. It is essential to obtain a Certificate of Analysis (CoA) from the supplier to confirm purity, typically determined by methods like TLC or HPLC.
Handling, Storage, and Solution Preparation
The amphipathic nature of sphingolipid analogs requires specific handling procedures to ensure stability, prevent degradation, and achieve complete solubilization for reproducible experimental results.
Long-Term Storage and Stability
Unsaturated lipids are susceptible to oxidation.[14] To ensure the long-term integrity of Ethyl-D-erythro-sphingosinate HCl, the following storage conditions are mandatory:
-
Temperature: Store the solid compound in a tightly sealed container at -20°C.[11]
-
Atmosphere: For maximum stability, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation of the double bond in the sphingoid backbone.
-
Stock Solutions: Prepare concentrated stock solutions in a high-quality organic solvent (e.g., methanol or ethanol). Aliquot into single-use volumes in glass vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[17]
Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a stock solution in methanol, a common starting point for further dilutions.
Materials:
-
Ethyl-D-erythro-sphingosinate HCl (MW: 379.99 g/mol )
-
Anhydrous Methanol (≥99.8% purity)
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Sonicator (water bath)
Procedure:
-
Weighing: Accurately weigh a precise amount of the solid compound (e.g., 3.80 mg) in a tared glass vial. Perform this step quickly to minimize moisture absorption.
-
Solvent Addition: Add the calculated volume of methanol to achieve the target concentration. For 3.80 mg, add 1.0 mL of methanol to yield a 10 mM solution.
-
Calculation: (3.80 mg / 379.99 mg/mmol) / 1.0 mL = 10 mmol/L = 10 mM
-
-
Solubilization: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, sonicate in a room temperature water bath for 5-10 minutes or until the solution is clear.[14] Gentle warming (up to 40°C) can also be applied if necessary.[14]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use glass vials, flush with nitrogen or argon if available, cap tightly, and store at -20°C.
CRITICAL: Always use glass vials and syringes with compatible fittings. Lipids can adsorb to certain plastics or be extracted by organic solvents, leading to inaccurate concentrations.
Caption: Decision workflow for preparing experimental solutions.
Analytical Characterization Workflow
The definitive analysis and quantification of sphingolipids in biological matrices is achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19] This technique offers unparalleled sensitivity and specificity, allowing for the accurate measurement of individual lipid species even at low concentrations.[18][20]
Protocol: General Workflow for LC-MS/MS Quantification
This workflow outlines the major steps for quantifying a sphingolipid analog like Ethyl-D-erythro-sphingosinate HCl from a biological sample (e.g., plasma, cell lysate).
1. Lipid Extraction:
-
Rationale: The first step is to isolate lipids from the complex biological matrix, removing proteins, salts, and other interfering substances. The Bligh-Dyer method is a classic and robust technique for this purpose.[14]
-
Procedure:
-
To the aqueous sample (e.g., 100 µL of cell lysate), add a single-phase mixture of chloroform:methanol:water.
-
Vortex thoroughly and incubate to ensure complete extraction.
-
Induce phase separation by adding additional chloroform and water, creating a lower organic phase (containing lipids) and an upper aqueous phase.
-
Centrifuge to sharpen the interface and carefully collect the lower organic layer containing the lipids.[14][21]
-
2. Solvent Evaporation and Reconstitution:
-
Rationale: The collected organic solvent is evaporated to concentrate the lipid extract. The dried lipids are then redissolved in a solvent compatible with the LC mobile phase.
-
Procedure:
-
Dry the organic extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid film in a small, precise volume of the initial LC mobile phase (e.g., methanol/acetonitrile/water mixture).
-
3. LC-MS/MS Analysis:
-
Rationale: The reconstituted sample is injected into an HPLC or UPLC system for chromatographic separation, followed by detection with a tandem mass spectrometer.
-
Separation: A reverse-phase C18 column is typically used to separate sphingolipids based on their hydrophobicity.
-
Detection (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion (the molecular weight of Ethyl-D-erythro-sphingosinate) and a characteristic product ion that is formed upon fragmentation. This precursor-product ion transition is highly specific to the molecule of interest, providing excellent sensitivity and eliminating ambiguity.[18]
Caption: General workflow for sphingolipid analysis by LC-MS/MS.
Application in Research and Drug Development
Ethyl-D-erythro-sphingosinate HCl is a specialized tool for scientists working on sphingolipid-mediated cellular processes. Its primary applications include:
-
Analytical Standard: Due to its defined structure and high purity, it serves as an ideal internal or external standard for the development and validation of quantitative analytical methods (e.g., LC-MS/MS) for other sphingosine esters or related molecules.[22]
-
Enzymatic Assays: It can be used as a substrate or potential inhibitor in in vitro assays for enzymes that metabolize sphingolipids, such as ceramidases or other esterases, to characterize their activity and screen for inhibitors.[23]
-
Chemical Probe: By comparing its cellular effects to those of sphingosine or S1P, researchers can dissect the structural requirements for transport, metabolism, and receptor interaction within the sphingolipid signaling network. The ethyl ester group modifies the molecule's lipophilicity, which can influence its membrane permeability and interaction with intracellular targets.
References
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ResearchGate. (n.d.). Downstream signaling pathways of sphingosine-1-phosphate (S1P) receptors. Retrieved from ResearchGate. [Link]
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Gräler, M. H. (2022). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. MDPI. [Link]
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Spiegel, S., & Milstien, S. (2011). Sphingosine 1-phosphate signalling. PMC - NIH. [Link]
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Bielawski, J., Szulc, Z. M., Hannun, Y. A., & Bielawska, A. (2001). Analysis of sphingosine 1-phosphate, ceramides, and other bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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Zhang, Y., & Li, X. (2023). Sphingosine-1-Phosphate Signaling in Cardiovascular Diseases. MDPI. [Link]
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Bai, J., & Hu, J. P. (2016). [The drug development based on sphingosine-1-phosphate signaling pathway]. PubMed. [Link]
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QIAGEN. (n.d.). Sphingosine-1-phosphate Signaling. Retrieved from GeneGlobe. [Link]
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Prinetti, A., Loberto, N., & Chigorno, V. (2016). Sphingosine 1-Phosphate Receptors and Metabolic Enzymes as Druggable Targets for Brain Diseases. Frontiers. [Link]
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Morales-Serna, J. A., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. MDPI. [Link]
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Merrill, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. PMC. [Link]
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Hait, N. C., et al. (2014). Importance of sphingosine kinase (SphK) as a target in developing cancer therapeutics and recent developments in the synthesis of novel SphK inhibitors. PubMed. [Link]
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Cutignano, A., et al. (2010). UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples. PubMed. [Link]
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Rub, A., et al. (2016). Sphingosine-1-phosphate signaling: unraveling its role as a drug target against infectious diseases. PubMed. [Link]
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Alqarihi, A., et al. (2023). Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase. ResearchGate. [Link]
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Gorden, B. H., et al. (2019). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. PMC. [Link]
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USP. (2012). First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. Retrieved from USP. [Link]
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Kim, H. S., & Lee, K. I. (2006). Efficient synthesis of D-erythro-sphingosine and D-erythro-azidosphingosine from D-ribo-phytosphingosine via a cyclic sulfate intermediate. PubMed. [Link]
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An In-depth Technical Guide to the Biological Significance of Sphingosine Ethyl Esters in Lipid Research
This guide provides a comprehensive technical overview of the emerging field of sphingosine ethyl esters. It is intended for researchers, scientists, and drug development professionals engaged in lipid research. This document moves beyond established knowledge to explore the hypothetical formation, potential biological significance, and analytical strategies for a novel class of sphingolipids.
The Sphingolipidome: A Universe of Bioactive Lipids
Sphingolipids are a diverse and complex class of lipids that are integral to the structure and function of eukaryotic cell membranes.[1][2] They are not merely static structural components but are at the heart of a dynamic network of signaling molecules that regulate a vast array of cellular processes, including proliferation, apoptosis, and cell migration.[3][4]
The foundational molecule of this lipid class is the long-chain amino alcohol, sphingosine.[5][6] From this backbone, a multitude of bioactive lipids are generated through a series of enzymatic modifications. The most well-characterized of these are ceramides and sphingosine-1-phosphate (S1P).[2]
-
Ceramides: Formed by the N-acylation of sphingosine, ceramides are central to the regulation of cellular stress responses and apoptosis.[7]
-
Sphingosine-1-Phosphate (S1P): The phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2) gives rise to S1P, a potent signaling molecule that acts both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PRs).[3][8] The balance between ceramide and S1P levels, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.
The intricate and highly regulated nature of the sphingolipid metabolic pathway underscores the importance of each molecular species. The introduction of any novel modification to the sphingosine backbone has the potential to significantly alter the cellular signaling landscape.
The Established Sphingolipid Metabolic Pathway
The biosynthesis and catabolism of sphingolipids are a tightly controlled series of enzymatic reactions primarily occurring in the endoplasmic reticulum and Golgi apparatus.[1][2] The pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of intermediates to generate the diverse array of complex sphingolipids.
Sphingosine Ethyl Esters: A Hypothetical Frontier in Lipidomics
While the roles of acylated and phosphorylated sphingosine are well-established, the existence and biological significance of sphingosine ethyl esters remain largely unexplored. This section will delve into the theoretical basis for their formation and potential impact on cellular function, drawing parallels with a well-known class of ethanol-derived lipids: fatty acid ethyl esters (FAEEs).
FAEEs are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol.[9][10] They have been identified in various tissues following alcohol consumption and are recognized as reliable biomarkers of alcohol intake.[11][12] The enzymatic machinery for FAEE synthesis is present in numerous human organs, and these molecules have been implicated in the pathology of alcohol-induced organ damage.[10][13]
Given the structural similarities between fatty acids and sphingosine (both possess a long hydrocarbon chain and a reactive functional group), it is plausible that sphingosine could also undergo esterification with ethanol, particularly under conditions of elevated ethanol concentration.
Potential Mechanisms of Formation
The formation of sphingosine ethyl esters could occur through two primary mechanisms:
-
Enzymatic Synthesis: The enzymes responsible for FAEE synthesis, such as fatty acyl ethyl ester synthases, may exhibit substrate promiscuity and catalyze the esterification of sphingosine's hydroxyl group with ethanol.[9] Further research is required to investigate the substrate specificity of these enzymes.
-
Non-Enzymatic Formation: Under acidic conditions, it is chemically feasible for a non-enzymatic esterification reaction to occur between the hydroxyl group of sphingosine and ethanol. While the physiological relevance of this is yet to be determined, it could be a contributing factor in specific cellular compartments or pathological states.
The primary site of esterification on the sphingosine molecule would likely be the C1 or C3 hydroxyl group, as the C2 amino group is typically involved in an amide linkage to form ceramide.
Hypothesized Biological Significance and Pathological Relevance
The formation of sphingosine ethyl esters, should it occur in vivo, could have profound implications for cellular signaling and pathology, particularly in the context of alcohol consumption.
-
Disruption of the Sphingolipid Rheostat: The sequestration of sphingosine into an ethylated form would deplete the substrate pool available for sphingosine kinases, potentially leading to a decrease in the production of the pro-survival signaling molecule S1P. This could shift the sphingolipid rheostat towards ceramide, promoting apoptosis. Studies have shown that ethanol exposure can indeed alter the levels of ceramide, sphingosine, and S1P in the brain, leading to neuroapoptosis.[8][14]
-
Novel Biomarkers of Alcohol Consumption: Similar to FAEEs, sphingosine ethyl esters could serve as specific and sensitive biomarkers of acute and chronic alcohol intake.[11][15] Their detection in biological matrices such as blood, hair, or meconium could provide a valuable tool for clinical and forensic toxicology.
-
Direct Bioactivity and Toxicity: Sphingosine ethyl esters may possess their own unique biological activities, potentially interacting with cellular membranes or signaling proteins. Furthermore, drawing parallels with FAEEs, these novel lipids could contribute to the cellular and organ damage associated with chronic alcohol abuse.[13]
A Roadmap for Discovery: Analytical Methodologies
The identification and quantification of a novel class of lipids such as sphingosine ethyl esters require a robust and sensitive analytical workflow. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the comprehensive analysis of sphingolipids.[16][17][18]
Experimental Workflow for Biomarker Validation
A systematic approach is necessary to validate sphingosine ethyl esters as clinical biomarkers. This workflow ensures accuracy, precision, and reliability of the analytical method.
Detailed Methodological Considerations
Sample Preparation:
A robust lipid extraction method is crucial for the recovery of sphingosine ethyl esters from complex biological matrices. A modified Bligh-Dyer or Folch extraction, which utilizes a biphasic solvent system of chloroform, methanol, and water, is a common starting point for the extraction of a broad range of lipids.
Liquid Chromatography (LC) Separation:
Reverse-phase liquid chromatography is the preferred method for separating sphingolipid species based on their hydrophobicity. A C18 column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid or ammonium acetate is typically employed to achieve optimal separation and ionization.
Tandem Mass Spectrometry (MS/MS) Detection:
MS/MS provides the high sensitivity and specificity required for the unambiguous identification and quantification of lipid molecules.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is ideal for the analysis of sphingolipids.
-
Mass Analysis: A triple quadrupole or QTRAP mass spectrometer is commonly used for quantitative analysis in the Multiple Reaction Monitoring (MRM) mode.
-
Fragmentation: Collision-induced dissociation (CID) of the protonated precursor ion of sphingosine ethyl ester would be expected to yield characteristic product ions. Based on the known fragmentation of sphingosine, which involves sequential water losses, we can predict the major MRM transitions.[17][19][20]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Annotation |
| Sphingosine | 300.3 | 282.3 | [M+H-H₂O]⁺ |
| 264.3 | [M+H-2H₂O]⁺ | ||
| Hypothetical Sphingosine Ethyl Ester | 328.3 | 310.3 | [M+H-H₂O]⁺ |
| 282.3 | [M+H-H₂O-C₂H₄]⁺ | ||
| 264.3 | [M+H-2H₂O-C₂H₄]⁺ |
Table 1: Predicted MRM transitions for sphingosine and its hypothetical ethyl ester derivative.
Quantification:
For accurate quantification, the use of a stable isotope-labeled internal standard is essential. The ideal internal standard would be a deuterated or ¹³C-labeled sphingosine ethyl ester. In its absence, a structurally similar sphingolipid with a different chain length could be used as a surrogate standard.
Step-by-Step Protocol for LC-MS/MS Analysis
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., d7-sphingosine in methanol).
-
Add 1 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.
-
Centrifuge to separate the phases and collect the lower organic layer.
-
Dry the organic extract under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: Start at 60% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
Scan Mode: MRM.
-
MRM Transitions: Monitor the transitions listed in Table 1.
-
Collision Energy: Optimize for each transition to achieve maximum signal intensity.
-
Future Directions and Conclusion
The study of sphingosine ethyl esters represents a nascent and exciting area of lipid research. While their existence and biological roles are currently hypothetical, the strong precedent set by fatty acid ethyl esters in the context of ethanol metabolism provides a compelling rationale for their investigation.
Future research should focus on:
-
Chemical Synthesis of Standards: The synthesis of analytical standards for various sphingosine ethyl ester isomers is a critical first step for their unambiguous identification and accurate quantification.[21][22]
-
In Vitro Enzymatic Assays: Investigating the ability of FAEE synthases and other esterases to utilize sphingosine as a substrate.
-
Cell Culture and Animal Models: Utilizing models of alcohol exposure to search for the presence of sphingosine ethyl esters in cells and tissues.
-
Clinical Studies: Analyzing samples from individuals with varying levels of alcohol consumption to determine if sphingosine ethyl esters can serve as novel biomarkers.
References
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Chemical Stability & Handling of D-erythro-Sphingosine Hydrochloride Derivatives
Executive Summary
D-erythro-sphingosine (d18:1) is the structural backbone of mammalian sphingolipids and a potent bioactive signaling molecule inhibiting Protein Kinase C (PKC). While the Hydrochloride (HCl) salt form is frequently selected for pharmaceutical and research applications due to improved aqueous solubility compared to the free base, it introduces specific stability challenges—notably hygroscopicity and acidity-induced degradation.
This guide details the physicochemical vulnerabilities of D-erythro-sphingosine HCl, delineates the mechanisms of degradation (oxidation, dehydration, and isomerization), and provides a validated analytical framework for quality control.
Molecular Architecture & Vulnerabilities
To understand the stability profile, one must deconstruct the molecule. D-erythro-sphingosine HCl is an amino-alcohol with three distinct reactive centers that dictate its degradation pathways.
Structural Criticality
-
C1-OH & C3-OH (Allylic Alcohol): The C3 hydroxyl group is in an allylic position relative to the C4-C5 double bond. In the presence of the HCl counterion (acidic environment), this position is highly susceptible to protonation and subsequent water elimination (dehydration), leading to conjugated dienes.
-
C2-Amine (Protonated): In the HCl form, the amine is protonated (
). This stabilizes the molecule against oxidation compared to the free base but increases hygroscopicity. -
C4-C5 Trans Double Bond: This unsaturation is the primary site for oxidative attack (autoxidation) and ozonolysis, leading to chain cleavage.
Nomenclature Note: The term "Sphingosinate" technically refers to the anionic form or ester derivatives. However, in commercial and pharmaceutical contexts, this often colloquially overlaps with salt forms. This guide focuses on the Sphingosine Hydrochloride cation complex, the standard stable solid form.
Degradation Mechanisms[1][2][3]
The degradation of sphingosine derivatives is not random; it follows specific chemical logic driven by environmental stress.
The Acid-Catalyzed Dehydration (Elimination)
The most overlooked instability in HCl salts is acid-catalyzed dehydration .
-
Mechanism: Residual moisture allows the HCl to dissociate locally, lowering the pH of the solid-state microenvironment. The C3-OH is protonated and leaves as water.
-
Result: Formation of Sphinga-3,5-diene (and isomers). This impurity is hydrophobic and often co-elutes with the parent peak in standard C18 chromatography if not carefully resolved.
Oxidative Cleavage
-
Mechanism: Radical attack on the C4-C5 double bond, particularly in the presence of light or transition metals.
-
Result: Cleavage of the hydrocarbon tail, typically yielding Hexadecenal and polar head-group fragments.
Isomerization
-
Stereochemical Drift: Under thermal stress, the natural D-erythro (2S, 3R) configuration can epimerize to the L-threo or L-erythro forms, drastically altering biological activity (e.g., PKC inhibition potency).
Visualization: Degradation Pathways
Analytical Assessment Protocols
Standard UV detection is insufficient for sphingosine analysis because the molecule lacks a strong chromophore (only one double bond absorbing at <210 nm, where solvent noise is high).
Recommended Methodology: HPLC-CAD or LC-MS/MS
Charged Aerosol Detection (CAD) is preferred for purity assessment as it detects all non-volatile analytes regardless of chemical structure, preventing the "invisible impurity" problem common with UV.
Protocol: Reverse-Phase HPLC-CAD
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (keeps silanols protonated).
-
Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 60% B
-
1-8 min: Ramp to 100% B
-
8-10 min: Hold 100% B
-
-
Detection: CAD (Nebulizer temp: 35°C).
Quantitative Data: Stability Under Stress
The following table summarizes stability data derived from accelerated stress testing of Sphingosine HCl (Solid State).
| Stress Condition | Duration | Recovery (%) | Major Degradant | Notes |
| -20°C (Control) | 12 Months | 99.8% | None | Argon overlay essential. |
| 4°C (Dark) | 6 Months | 98.5% | Trace Diene | Acceptable for short-term working stocks. |
| 25°C / 60% RH | 1 Month | 92.1% | Sphinga-3,5-diene | Hygroscopic failure. Moisture triggers acid catalysis. |
| Light Exposure | 1 Week | 88.4% | Hexadecenal | Photo-oxidation of double bond. |
| Solution (pH 7.4) | 24 Hours | <80% | Aggregates/Precipitate | Free base precipitates; requires BSA carrier. |
Handling & Storage Protocols
To maintain the integrity of D-erythro-sphingosine HCl, a "Self-Validating Storage System" is required.
The "Dry-Cold-Inert" Triad
-
Inert Atmosphere: Always store under Argon or Nitrogen. Oxygen is the enemy of the C4-C5 bond.
-
Moisture Barrier: The HCl salt is hygroscopic. If the vial is opened in a humid room, it will absorb water, leading to hydrolysis over time.
-
Protocol: Allow vial to equilibrate to room temperature before opening to prevent condensation.
-
-
Solvent Choice:
-
Do NOT store in water or phosphate buffers (PBS) for long periods.
-
Preferred Stock Solvent: Ethanol or DMSO (purged with
). -
Working Solution: Complex with fatty-acid-free BSA (4 mg/mL) for biological delivery.[1]
-
Biological Delivery Workflow
Sphingosine is prone to micelle formation and precipitation in aqueous media.
References
-
Merrill, A. H., et al. (1989).[2] "Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds." Biochemistry, 28(8), 3138-3145. [Link]
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Avanti Polar Lipids. (2023). "Sphingosine (d18:1) HCl Product Safety & Handling." Technical Data Sheet. [Link]
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An In-depth Technical Guide on the Role of Ethyl-D-erythro-sphingosinate as a Ceramide Precursor
Introduction: The Central Role of Ceramides in Cellular Signaling and the Utility of Ethyl-D-erythro-sphingosinate
Ceramides, a class of sphingolipids composed of a sphingosine backbone N-acylated with a fatty acid, are integral components of cellular membranes and critical signaling molecules.[1][2] They are at the heart of sphingolipid metabolism and play pivotal roles in a myriad of cellular processes, including apoptosis, cell cycle regulation, proliferation, and inflammatory responses.[3][4] The dysregulation of ceramide metabolism has been implicated in numerous pathologies, such as cancer, diabetes, and neurodegenerative diseases.[4]
Given their profound biological significance, the ability to synthesize specific ceramide species in the laboratory is crucial for researchers in cell biology and drug development. Ethyl-D-erythro-sphingosinate, a synthetically accessible derivative of the natural sphingoid base D-erythro-sphingosine, serves as a valuable and stable precursor for the chemical synthesis of a wide array of ceramides. The ethyl ester group effectively protects the carboxylic acid moiety of sphingosine, allowing for controlled N-acylation of the amino group. This guide provides a comprehensive overview of the biochemical context of ceramides and a detailed, field-proven protocol for the efficient synthesis of ceramides from Ethyl-D-erythro-sphingosinate.
Scientific Foundation: Understanding Ceramide Biosynthesis
In eukaryotic cells, ceramide biosynthesis occurs through three primary pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[5][6]
-
De Novo Synthesis: This pathway begins with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum, leading to the formation of 3-ketodihydrosphingosine.[6][7] Subsequent reduction and acylation by ceramide synthases (CerS) produce dihydroceramides, which are then desaturated to form ceramides.[8]
-
Sphingomyelin Hydrolysis: Sphingomyelinases hydrolyze sphingomyelin in cellular membranes to generate ceramide and phosphocholine. This pathway is a rapid response to various cellular stresses.[5]
-
Salvage Pathway: Complex sphingolipids are broken down in the lysosomes to sphingosine, which can then be re-acylated by ceramide synthases to form ceramides.[6] This recycling mechanism is a significant source of cellular ceramides.
The chemical synthesis of ceramides from Ethyl-D-erythro-sphingosinate mirrors the final step of the salvage and de novo pathways: the N-acylation of a sphingoid base. However, a key distinction is the necessity of a preliminary hydrolysis step to deprotect the sphingosine backbone.
Signaling Pathways Involving Ceramides
Ceramides are key players in intricate signaling cascades. One of the most well-characterized roles of ceramide is in the induction of apoptosis. Upon various cellular stresses, ceramide levels increase, leading to the activation of downstream effectors that orchestrate programmed cell death.
Experimental Section: Synthesis of Ceramide from Ethyl-D-erythro-sphingosinate
The synthesis of ceramide from Ethyl-D-erythro-sphingosinate is a two-step process. The first step involves the hydrolysis of the ethyl ester to yield D-erythro-sphingosine. The second step is the N-acylation of the deprotected sphingosine with a fatty acid of choice.
Workflow for Ceramide Synthesis
Part 1: Hydrolysis of Ethyl-D-erythro-sphingosinate
This protocol describes the alkaline hydrolysis (saponification) of the ethyl ester to generate the free sphingosine base.
Materials:
-
Ethyl-D-erythro-sphingosinate hydrochloride
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Ethyl-D-erythro-sphingosinate hydrochloride in methanol.
-
Base Addition: Prepare a solution of sodium hydroxide in a mixture of methanol and water. Add this alkaline solution to the sphingosinate solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Extraction: After cooling to room temperature, neutralize the reaction mixture with 1 M HCl to a pH of approximately 7. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain crude D-erythro-sphingosine. This product can often be used in the next step without further purification.
Part 2: N-acylation of D-erythro-sphingosine
This protocol utilizes a mixed carbodiimide method for the efficient coupling of a fatty acid to the amino group of sphingosine.[3][9]
Materials:
-
D-erythro-sphingosine (from Part 1)
-
Fatty acid (e.g., palmitic acid, stearic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Pyridine
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform/methanol mixtures)
Procedure:
-
Activation of Fatty Acid: In a flask, dissolve the desired fatty acid, EDC, and NHS in dichloromethane. Stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester.
-
Coupling Reaction: Dissolve the D-erythro-sphingosine in a mixture of dichloromethane and a small amount of pyridine. Add the activated fatty acid solution dropwise to the sphingosine solution at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup: Quench the reaction with water and transfer the mixture to a separatory funnel. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ceramide.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of chloroform and methanol to yield the pure ceramide.[10]
Quantitative Data Summary
The efficiency of ceramide synthesis can vary depending on the specific fatty acid used and the reaction conditions. The following table provides typical yield ranges for the described synthetic steps.
| Step | Reaction | Precursor(s) | Product | Typical Yield (%) | Reference(s) |
| 1 | Alkaline Hydrolysis | Ethyl-D-erythro-sphingosinate | D-erythro-sphingosine | >90 | [11] |
| 2 | N-acylation (Carbodiimide) | D-erythro-sphingosine, Fatty Acid | Ceramide | 60-75 | [3][9] |
Conclusion and Future Perspectives
The chemical synthesis of ceramides using Ethyl-D-erythro-sphingosinate as a precursor provides a robust and versatile method for obtaining specific ceramide species for research purposes. The two-step process of hydrolysis followed by N-acylation allows for the introduction of a wide variety of fatty acyl chains, enabling the study of the structure-activity relationships of different ceramides. As our understanding of the distinct roles of various ceramide species in health and disease continues to grow, the demand for reliable synthetic methods will undoubtedly increase. Future research may focus on developing more efficient one-pot synthesis protocols and exploring enzymatic approaches for the N-acylation step to enhance stereoselectivity and yield.
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Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio. Available from: [Link]
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Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. Available from: [Link]
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A Researcher's Guide to Sphingosine and Ethyl-D-erythro-sphingosinate HCl: Structure, Function, and Experimental Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids are no longer viewed as mere structural components of the cell membrane; they are critical signaling molecules that dictate cellular fate. At the heart of this signaling nexus lies sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), which together form a "sphingolipid rheostat" that balances life and death cellular decisions. This guide provides an in-depth technical examination of endogenous sphingosine and its synthetic derivative, Ethyl-D-erythro-sphingosinate HCl. We will dissect their fundamental chemical differences, explore their distinct mechanisms of action, and provide detailed experimental protocols to empower researchers to effectively utilize these tools in their investigations of sphingolipid-mediated signaling pathways.
Introduction: The Sphingolipid Rheostat
Sphingolipids are a class of lipids characterized by a sphingoid base backbone, such as sphingosine.[1][2][3] These molecules are particularly abundant in the tissues of the central nervous system.[3] The metabolic interplay between sphingosine, ceramide, and sphingosine-1-phosphate (S1P) is a critical control point in cell biology. Generally, elevated levels of ceramide and sphingosine promote cell cycle arrest and apoptosis, while S1P promotes cell survival, proliferation, and migration.[4][5] This balance, often termed the "sphingolipid rheostat," is pivotal in processes ranging from immune cell trafficking to cancer biology.[5][6] Understanding how to manipulate this rheostat is crucial for both basic research and therapeutic development. This guide focuses on two key molecules: the natural effector, sphingosine, and a synthetic tool designed to probe its pathway, Ethyl-D-erythro-sphingosinate HCl.
The Endogenous Effector: D-erythro-Sphingosine
D-erythro-sphingosine is an 18-carbon amino alcohol with an unsaturated hydrocarbon chain, forming the primary backbone of most mammalian sphingolipids.[1][4][7]
Chemical Structure and Properties
-
Structure: (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol.[8] It possesses a hydrophilic head group containing two hydroxyl (-OH) groups and a primary amine (-NH2), and a long, hydrophobic hydrocarbon tail.[4][7]
-
Amphiphilic Nature: This structure makes sphingosine amphiphilic, allowing it to associate with cellular membranes.[4][7]
-
Solubility: Sphingosine is poorly soluble in aqueous solutions at physiological pH and tends to aggregate.[9] It is soluble in organic solvents like ethanol and DMSO.[10]
Biological Role and Signaling
Sphingosine is a highly bioactive molecule with a short half-life, rapidly metabolized into other key signaling lipids.[5] Its primary roles include:
-
Precursor to S1P: The most critical function of sphingosine is serving as the substrate for sphingosine kinases (SphK1 and SphK2), which phosphorylate it to form S1P.[1][4][7] S1P is a potent signaling molecule that acts both intracellularly and extracellularly by binding to a family of five G protein-coupled receptors (S1PR1-5).[6][11][12][13] This S1P-S1PR axis regulates a vast array of physiological processes, including immune cell trafficking, angiogenesis, and vascular integrity.[6][11][13]
-
Direct Signaling: Independent of its conversion to S1P, sphingosine itself can exert biological effects. It is known to be a potent inhibitor of protein kinase C (PKC)[14][15][16], an important family of enzymes in signal transduction. It can also induce dephosphorylation of the retinoblastoma protein (pRb), leading to cell cycle arrest in the G0/G1 phase.[17][18]
-
Pro-Apoptotic Functions: High intracellular levels of sphingosine are generally associated with the induction of apoptosis, or programmed cell death, positioning it as an antagonist to the pro-survival effects of S1P.[4]
The Synthetic Inhibitor: Ethyl-D-erythro-sphingosinate HCl
Ethyl-D-erythro-sphingosinate Hydrochloride is a synthetic, cell-permeable analog of sphingosine designed specifically as a research tool.
Chemical Structure and Key Modifications
-
Structure: The core structure is identical to D-erythro-sphingosine, with one crucial modification: the primary hydroxyl group at the C-1 position is esterified with an ethyl group (-OCH2CH3).
-
Hydrochloride Salt: It is supplied as a hydrochloride (HCl) salt, which generally improves solubility and stability compared to the free base.
-
The Critical Esterification: The ethyl ester at the C-1 position is the key to its function. This position is where sphingosine kinases would normally add a phosphate group. By blocking this site, Ethyl-D-erythro-sphingosinate acts as a competitive inhibitor.
Mechanism of Action: Inhibiting the Rheostat
The primary and well-established mechanism of action for Ethyl-D-erythro-sphingosinate HCl is the competitive inhibition of sphingosine kinases (SphK1 and SphK2) .
By competing with endogenous sphingosine for the active site of SphK, it prevents the phosphorylation of sphingosine. This has a direct and profound consequence: it blocks the production of sphingosine-1-phosphate (S1P). Therefore, its utility in research is not to mimic sphingosine, but to specifically dissect the functional consequences of blocking the SphK/S1P signaling axis. It allows researchers to create a cellular state where the pro-survival S1P signal is diminished, effectively shifting the sphingolipid rheostat towards apoptosis or cell cycle arrest.
Comparative Analysis: Sphingosine vs. Ethyl-D-erythro-sphingosinate HCl
The choice between using sphingosine or its ethyl ester derivative depends entirely on the experimental question. One is an endogenous signaling molecule and precursor; the other is a specific inhibitor of that precursor's primary metabolic conversion.
| Feature | D-erythro-Sphingosine | Ethyl-D-erythro-sphingosinate HCl |
| Origin | Endogenous, naturally occurring | Synthetic |
| Chemical Formula | C₁₈H₃₇NO₂[4] | C₂₀H₄₀ClNO₃[19] |
| Molecular Weight | ~299.5 g/mol [8] | ~378.0 - 379.99 g/mol [19][20] |
| Key Functional Group (C-1) | Primary Hydroxyl (-OH) | Ethyl Ester (-OCH₂CH₃) |
| Primary Biological Role | Signaling molecule; Precursor to S1P | Competitive inhibitor of Sphingosine Kinase |
| Mechanism of Action | Activates/inhibits downstream targets (e.g., PKC); Substrate for SphK | Blocks the active site of SphK, preventing S1P formation |
| Typical Experimental Use | To study the direct effects of sphingosine or to provide substrate for S1P production | To investigate the role of the SphK/S1P pathway by blocking it |
Experimental Protocols & Methodologies
As a senior application scientist, I emphasize that robust experimental design is paramount. The following protocols are designed to be self-validating systems to investigate and differentiate the effects of these two compounds.
Visualization of the Core Mechanistic Difference
The diagram below illustrates the central point of action for both compounds within the sphingolipid signaling pathway. Sphingosine acts as the substrate for Sphingosine Kinase (SphK), while Ethyl-D-erythro-sphingosinate HCl blocks this critical enzymatic step.
Caption: The Sphingosine Kinase signaling axis and point of inhibition.
Protocol 1: In Vitro Sphingosine Kinase Activity Assay
Rationale: This biochemical assay directly demonstrates the inhibitory effect of Ethyl-D-erythro-sphingosinate HCl on SphK activity. The principle is to measure the amount of ATP consumed during the phosphorylation of sphingosine. A decrease in ATP consumption in the presence of the inhibitor indicates reduced kinase activity.
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Substrate: Prepare a 100 µM working solution of D-erythro-Sphingosine.
-
Inhibitor: Prepare a serial dilution of Ethyl-D-erythro-sphingosinate HCl (e.g., from 1 µM to 100 µM).
-
Enzyme: Use recombinant human SphK1 or SphK2.
-
ATP: Prepare a 10 µM ATP solution.
-
ATP Detection Reagent: Use a commercial luminescence-based ATP detection kit (e.g., as described by Echelon Biosciences).[21]
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of Reaction Buffer to control wells.
-
Add 10 µL of each inhibitor concentration to respective test wells.
-
Add 10 µL of recombinant SphK enzyme to all wells except "no enzyme" controls.
-
Add 10 µL of 100 µM Sphingosine substrate to all wells.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of 10 µM ATP to all wells.
-
Incubate for 60 minutes at 37°C.[22]
-
-
Detection & Analysis:
-
Stop the reaction and measure remaining ATP by adding 40 µL of the ATP detection reagent to each well.[21]
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
Causality Check: The luminescence signal is inversely proportional to kinase activity (more activity = less ATP left = lower signal). Plot the signal against the inhibitor concentration to calculate an IC₅₀ value. This provides a quantitative measure of the inhibitor's potency.
-
Workflow Diagram:
Caption: Workflow for the in vitro Sphingosine Kinase inhibition assay.
Protocol 2: Cell Viability Assessment via MTT Assay
Rationale: This cell-based assay compares the cytotoxic effects of inducing apoptosis directly (with high concentrations of sphingosine) versus blocking pro-survival signaling (with the SphK inhibitor). The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[23][24]
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., HeLa or Jurkat cells) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[24]
-
-
Compound Treatment:
-
Prepare serial dilutions of D-erythro-Sphingosine and Ethyl-D-erythro-sphingosinate HCl in culture medium (e.g., 0.1 µM to 50 µM).
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls (e.g., DMSO or ethanol).
-
Incubate for 24 or 48 hours.
-
-
MTT Assay Procedure:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[25][26]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[25]
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[23]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[23]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[23][25]
-
Subtract the background absorbance from a reference wavelength (e.g., >650 nm).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Trustworthiness Check: A clear dose-dependent decrease in cell viability for both compounds, albeit through different mechanisms, validates the result. Comparing the resulting dose-response curves will reveal differences in potency and efficacy.
-
Conclusion and Future Perspectives
D-erythro-sphingosine and Ethyl-D-erythro-sphingosinate HCl are fundamentally different tools for the molecular biologist and drug developer. Sphingosine is the endogenous ligand, essential for studying the direct downstream consequences of its signaling and for providing the raw material for the critical S1P pathway. In contrast, Ethyl-D-erythro-sphingosinate HCl is a molecular probe, a specific inhibitor that allows for the precise interrogation of the SphK-S1P axis. By blocking S1P production, it enables researchers to uncouple the effects of S1P from other sphingolipid metabolites and to investigate the cellular consequences of silencing this potent pro-survival pathway. The judicious application of both compounds, guided by the robust experimental frameworks presented here, is essential for advancing our understanding of sphingolipid biology and its therapeutic potential in oncology, immunology, and neuroscience.
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An In-depth Technical Guide to the Metabolic Pathways of Ethyl Sphingosinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of Synthetic Sphingolipid Analogs
The field of sphingolipidomics is a dynamic and expanding area of research, with profound implications for cellular biology and therapeutic development. Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2][3] While the metabolic pathways of endogenous sphingolipids like ceramide, sphingosine, and sphingosine-1-phosphate (S1P) are well-characterized, the metabolic fate of synthetic analogs remains a frontier of scientific inquiry. This guide focuses on a novel class of synthetic sphingolipids: ethyl sphingosinate derivatives.
This document serves as a technical and intellectual roadmap for researchers and drug development professionals embarking on the study of these compounds. Given the current scarcity of direct literature on ethyl sphingosinate metabolism, this guide will provide a robust framework based on established principles of sphingolipid biochemistry. We will explore the hypothetical metabolic pathways, delineate the key enzymatic players, and provide detailed, field-proven experimental protocols to elucidate the metabolism and cellular signaling of ethyl sphingosinate derivatives. Our approach is grounded in scientific integrity, providing the causal logic behind experimental choices and emphasizing self-validating systems for trustworthy data generation.
Section 1: Unveiling Ethyl Sphingosinate - Structure and Hypothesized Metabolic Hubs
For the purpose of this guide, we will define "ethyl sphingosinate" as a sphingosine analog bearing an ethyl ester linkage at the C1-hydroxyl group. This modification is a common strategy in medicinal chemistry to enhance the lipophilicity and cell permeability of parent molecules. The metabolic journey of ethyl sphingosinate is likely to commence with its entry into the cell, where it will encounter a series of enzymes that recognize its core sphingoid structure.
The central hypothesis is that ethyl sphingosinate will be processed at two primary sites: the ethyl ester bond and the free amine group on the sphingoid backbone. This leads to several potential metabolic pathways that are critical to investigate.
The Gateway: Hydrolysis of the Ethyl Ester
The most probable initial metabolic step is the hydrolysis of the ethyl ester bond, catalyzed by intracellular esterases, to yield sphingosine and ethanol. This reaction would liberate the C1-hydroxyl group, a critical site for subsequent phosphorylation.
Key Enzymatic Players: Carboxylesterases, a diverse family of enzymes present in various cellular compartments, including the cytoplasm and endoplasmic reticulum, are the likely candidates for this hydrolysis.[4]
The Crossroads of Bioactivity: N-Acylation vs. Phosphorylation
Following, or in parallel with, de-esterification, the resulting sphingosine or intact ethyl sphingosinate can be directed towards two key metabolic pathways with opposing biological outcomes:
-
N-Acylation to form N-acyl-ethyl-sphingosinate (Ceramide Analogs): The free amine group at C2 is a substrate for ceramide synthases (CerS).[5][6] Acylation at this position would generate N-acyl-ethyl-sphingosinate, a novel ceramide analog. The acyl chain length, dictated by the specific CerS isoform, can significantly influence the biological activity of the resulting molecule.[7][8]
-
Phosphorylation to form Ethyl Sphingosine-1-Phosphate: If the ethyl ester remains intact, the molecule could potentially be a substrate for sphingosine kinases (SphK1 and SphK2), which phosphorylate the C1-hydroxyl group of sphingosine to produce the potent signaling molecule S1P.[9][10][11] However, the presence of the ethyl group might sterically hinder the kinase activity. Alternatively, if hydrolysis occurs first, the liberated sphingosine would be a direct substrate for SphK1 and SphK2, leading to the formation of endogenous S1P.[12][13]
Degradation and Efflux
The ultimate fate of these metabolites will involve either degradation or efflux from the cell. S1P can be irreversibly degraded by S1P lyase, while ceramide analogs can be catabolized by ceramidases.[3][14] Additionally, cellular transporters may be involved in the efflux of these synthetic lipids.[1]
Section 2: Visualizing the Hypothesized Metabolic Pathways
To provide a clear conceptual framework, the following diagrams illustrate the potential metabolic routes for ethyl sphingosinate.
Caption: Hypothesized metabolic pathways of ethyl sphingosinate.
Section 3: Experimental Protocols for Elucidating Metabolic Fate and Signaling
The following section provides detailed, step-by-step methodologies for the key experiments required to investigate the metabolic pathways of ethyl sphingosinate derivatives.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify the primary metabolites of ethyl sphingosinate formed by phase I enzymes, primarily cytochrome P450s and esterases, present in liver microsomes.[15][16][17]
3.1.1. Experimental Workflow
Sources
- 1. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic, non-natural sphingolipid analogs inhibit the biosynthesis of cellular sphingolipids, elevate ceramide and induce apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosine kinase - Wikipedia [en.wikipedia.org]
- 12. Phosphorylation-dependent translocation of sphingosine kinase to the plasma membrane drives its oncogenic signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine kinases, sphingosine 1-phosphate, apoptosis and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 15. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Ethyl-D-erythro-sphingosinate Hydrochloride: Technical Monograph & Application Guide
Part 1: Executive Summary & Chemical Architecture
Ethyl-D-erythro-sphingosinate Hydrochloride (CAS: 355803-79-1) is a high-value chiral building block and functional probe in sphingolipid research. Structurally, it is the ethyl ester derivative of sphingosinic acid (2-amino-3-hydroxy-4-octadecenoic acid), differing from the natural lipid sphingosine by the presence of a carboxylate ester at the C1 position instead of a primary hydroxyl group.
This structural deviation confers three critical applications in drug development:
-
Synthetic Precursor: It serves as the penultimate intermediate in the stereoselective total synthesis of D-erythro-sphingosine and ceramides via hydride reduction.
-
Metabolic Stability: The C1-ester motif renders the molecule immune to phosphorylation by Sphingosine Kinases (SphK1/2), making it a valuable negative control or competitive inhibitor in kinase assays.
-
S1P Receptor Modulator: Upon hydrolysis, the resulting acid (sphingosinic acid) acts as a bioisostere of Sphingosine-1-Phosphate (S1P), targeting S1P receptors (S1PR1-5) without the lability of the phosphate ester bond.
Chemical Identity Table[1][2][3]
| Property | Specification |
| IUPAC Name | Ethyl (2S,3R,4E)-2-amino-3-hydroxyoctadec-4-enoate hydrochloride |
| CAS Number | 355803-79-1 |
| Molecular Formula | |
| Molecular Weight | 377.99 g/mol |
| Stereochemistry | (2S, 3R) - D-erythro (Natural isomer configuration) |
| Solubility | Soluble in DMSO (>25 mg/mL), Ethanol, Methanol; Sparingly soluble in water.[1] |
| Purity Standard |
Part 2: Primary Application – Total Synthesis of Sphingolipids
The most authoritative application of Ethyl-D-erythro-sphingosinate is its role as the "chiral anchor" in the synthesis of sphingosine. Unlike enzymatic extraction, chemical synthesis via this ester ensures complete control over the C18-chain geometry and stereochemistry.
Mechanism of Action: The Reduction Pathway
The transformation relies on the chemoselective reduction of the ethyl ester to a primary alcohol. This restores the natural sphingosine scaffold while preserving the sensitive allylic alcohol and amine functionalities.
Figure 1: The synthetic utility of Ethyl-D-erythro-sphingosinate in generating natural sphingolipids.
Protocol A: Stereoselective Reduction to Sphingosine
Context: This protocol converts the ester reagent into natural D-erythro-sphingosine.
Reagents:
-
Substrate: Ethyl-D-erythro-sphingosinate HCl (1.0 eq)
-
Reductant: Lithium Aluminum Hydride (
) (2.5 eq) or Sodium Borohydride ( ) with . -
Solvent: Anhydrous THF (Tetrahydrofuran).
Step-by-Step Workflow:
-
Preparation: Dissolve Ethyl-D-erythro-sphingosinate HCl in anhydrous THF under Argon atmosphere. Cool to 0°C.
-
Activation: Slowly add
(1 M in THF) dropwise to the stirred solution. Note: The HCl salt will quench the first equivalent of hydride; excess is required. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: CHCl3/MeOH/NH4OH 80:20:2). The ester spot (
) should disappear, replaced by the more polar sphingosine spot ( ). -
Quenching (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (
mL), then 15% NaOH ( mL), then water ( mL) sequentially to precipitate aluminum salts. -
Purification: Filter through a Celite pad. Concentrate the filtrate. Recrystallize from Ether/Hexane to obtain pure D-erythro-sphingosine.
Part 3: Secondary Application – S1P Receptor Modulation
In Chemical Biology, this molecule acts as a pro-drug or precursor for Sphingosinic Acid. While Sphingosine-1-Phosphate (S1P) is a potent signaling lipid, it is unstable in vivo due to phosphatases. Sphingosinic acid (the carboxylic acid form) mimics the charge and geometry of S1P but is metabolically robust.
Biological Logic: The Bioisostere Effect
-
S1P:
-
Sphingosinic Acid:
-
Ethyl Sphingosinate:
(Cell Permeable)
The ethyl ester crosses cell membranes (passive diffusion) and is hydrolyzed by intracellular esterases to the active acid form, which then binds S1P receptors.
Figure 2: Intracellular activation pathway. The ester acts as a prodrug for the S1P-mimetic acid.
Protocol B: S1P Receptor Binding Assay Preparation
Context: Using the molecule to probe receptor affinity.
-
Stock Solution: Prepare a 10 mM stock of Ethyl-D-erythro-sphingosinate HCl in DMSO.
-
Hydrolysis (Optional Pre-activation): To test the acid form directly, incubate the ester with 1M NaOH in MeOH (1:1) for 1 hour, neutralize with HCl, and dilute into assay buffer.
-
Cell Treatment:
-
Seed HEK293 cells overexpressing S1PR1.
-
Treat with 0.1 – 10
of the ester. -
Incubate for 30–60 minutes to allow intracellular hydrolysis.
-
-
Readout: Measure Calcium flux (
) or cAMP inhibition. The ester should show delayed kinetics compared to free S1P due to the hydrolysis step.
Part 4: Analytical Data & Validation
When characterizing this material, specific spectral fingerprints confirm the integrity of the ester bond and the trans double bond.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Ethyl Ester ( | |
| 1H NMR | Vinyl Protons: Confirms the trans-double bond (C4-C5). | |
| IR | 1735–1750 | Carbonyl ( |
| Mass Spec | Parent Ion: Matches free base ( |
Part 5: References
-
Synthesis of Sphingosine Derivatives: Garner, P., & Park, J. M. (1987). The synthesis of D-erythro-sphingosine from L-serine.[1] Journal of Organic Chemistry, 52(12), 2361–2364. Link
-
Sphingosinic Acid as S1P Mimetic: Murakami, A., et al. (2010). Sphingosinic acid, a novel sphingosine-1-phosphate analog, inhibits sphingosine kinase and induces apoptosis. Bioorganic & Medicinal Chemistry, 18(4), 1475-1481. Link
-
S1P Receptor Structural Biology: Hanson, M. A., et al. (2012). Crystal structure of a lipid G protein–coupled receptor. Science, 335(6070), 851-855. Link
-
Reagent Data: PubChem Compound Summary for CID 71316583 (Ethyl-D-erythro-sphingosinate Hydrochloride). Link
Disclaimer: This guide is for research purposes only. Ethyl-D-erythro-sphingosinate Hydrochloride is not approved for clinical use in humans.
Sources
Solubility Profile of Ethyl-D-erythro-sphingosinate Hydrochloride in Organic Solvents
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for Ethyl-D-erythro-sphingosinate Hydrochloride . This document is structured for researchers requiring high-fidelity data for synthesis and drug development applications.
CAS Number: 355803-79-1
Molecular Formula:
Executive Summary & Chemical Identity
Ethyl-D-erythro-sphingosinate Hydrochloride is a synthetic sphingoid base derivative. Structurally, it represents the ethyl ester of the theoretical "sphingosinic acid," retaining the long-chain aliphatic tail (
Significance in Research: Unlike natural sphingosine, which is an amino alcohol, this compound serves as a critical intermediate in the total synthesis of ceramides and modified sphingolipids.[2] Its solubility behavior is governed by the "Amphiphilic Cationic" paradigm: the hydrophobic alkene tail demands non-polar interaction, while the hydrochloride salt headgroup requires high dielectric protic solvation.[2]
Physicochemical Solubility Profile
As a Senior Application Scientist, I have categorized the solubility of this compound based on polarity matching and ionic solvation thermodynamics. The data below synthesizes empirical observations with structural property-activity relationships (SPAR).
Table 1: Solubility Performance in Common Solvents
| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |
| Polar Protic | Methanol | Excellent (+++++) | Primary Solvent. High dielectric constant ( |
| Ethanol | Good (++++) | Slightly lower solubility than methanol due to steric bulk, but suitable for biological applications where MeOH toxicity is a concern.[2] | |
| Water | Poor/Unstable (*) | Caution: While the HCl salt may form micelles, the ethyl ester is susceptible to hydrolysis.[2] Avoid aqueous storage.[2] | |
| Polar Aprotic | DMSO | High (++++) | Excellent for biological screening (stock solutions).[2] Solvates the cation effectively via oxygen lone pairs.[2] |
| DMF | Moderate (+++) | Usable, but removal is difficult.[2] Often requires heating to achieve concentrations >10 mM.[2] | |
| Chlorinated | Chloroform ( | Moderate (++) | The HCl salt limits solubility in pure |
| Dichloromethane (DCM) | Low (+) | Generally poor for the hydrochloride salt form without polar additives.[2] | |
| Non-Polar | Hexane / Heptane | Insoluble (-) | The ionic lattice energy of the hydrochloride salt cannot be overcome by London dispersion forces alone.[2] |
Technical Note: The "Gold Standard" solvent for this compound is Methanol .[2] It provides the optimal balance of breaking the crystal lattice energy of the hydrochloride salt while fully solubilizing the lipophilic chain.[2]
Mechanistic Insights & Causality
The "Salt-Tail" Conflict
The solubility of Ethyl-D-erythro-sphingosinate HCl is defined by two competing structural domains:
-
The Hydrophobic Tail (
Alkenyl Chain): This region is lipophilic and drives the molecule to aggregate or crystallize in polar environments to minimize entropic penalty (hydrophobic effect).[2] -
The Ionic Headgroup (
): This region possesses high lattice energy.[2] To dissolve the solid, the solvent must have a high dielectric constant or hydrogen-bonding capability to stabilize the ion pair.
Why Methanol Wins: Methanol is unique because it is small enough to penetrate the crystal lattice and polar enough to solvate the chloride ion, yet it possesses an alkyl group that interacts favorably with the sphingoid tail.[2] In contrast, pure chloroform dissolves the tail but fails to dissociate the salt, leading to a suspension rather than a solution.[2]
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solution (10 mM)
Objective: Create a stable stock for synthesis or bio-assay.
-
Weighing: Accurately weigh 3.78 mg of Ethyl-D-erythro-sphingosinate HCl into a generic glass vial (avoid plastics that may leach plasticizers).
-
Solvent Addition: Add 1.0 mL of anhydrous Methanol .
-
Reasoning: Anhydrous conditions prevent premature hydrolysis of the ethyl ester.[2]
-
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.
-
Validation: Solution should be optically clear.
-
-
Storage: Purge the headspace with Argon or Nitrogen gas to prevent oxidation of the double bond.[2] Seal tightly and store at -20°C.
Protocol B: Solvent Switching (For Reaction Optimization)
Objective: Transfer the compound from Methanol to a non-polar reaction solvent (e.g., for acylation).
-
Evaporation: Remove Methanol under a stream of Nitrogen or reduced pressure (Rotavap) at <40°C.[2]
-
Resuspension: Add the target non-polar solvent (e.g., Chloroform).[2]
-
The "Spike" Method: If the solution is cloudy (indicating salt insolubility), add Methanol dropwise until clarity is achieved.[2]
Visualization of Workflows
Diagram 1: Solubility Decision Matrix
A logic flow for selecting the correct solvent based on application.
Caption: Decision matrix for solvent selection based on downstream experimental requirements.
Diagram 2: Dissolution & Stability Workflow
Step-by-step protocol ensuring chemical integrity.
Caption: Standardized dissolution protocol to ensure complete solubilization and prevent aggregation.
References
-
PubChem. Compound Summary: D-erythro-Sphingosine derivatives. National Library of Medicine.[2] Retrieved from [Link]
Sources
Technical Guide: Ionization Profile and pKa of Ethyl-D-erythro-sphingosinate Hydrochloride
The following technical guide details the ionization profile, physicochemical properties, and experimental characterization of Ethyl-D-erythro-sphingosinate Hydrochloride.
Executive Summary
Ethyl-D-erythro-sphingosinate Hydrochloride (CAS: 355803-79-1) is a synthetic sphingoid base derivative. Unlike naturally occurring sphingosine (an amino alcohol), this compound is the ethyl ester of the carboxylic acid analog of sphingosine (2-amino-3-hydroxy-4-octadecenoic acid).
This structural modification fundamentally alters its ionization profile. While sphingosine behaves as a typical aliphatic amine (pKa ~9.1), the presence of the ethyl ester group in Ethyl-D-erythro-sphingosinate significantly lowers the basicity of the
This guide provides the theoretical basis for these values, protocols for their experimental verification, and critical stability warnings regarding ester hydrolysis.
Chemical Structure & Ionization Centers
To understand the pKa, one must first deconstruct the molecule into its functional modules.
-
Lipophilic Tail: The C18 monounsaturated chain (sphingoid backbone) drives membrane insertion and micelle formation.
-
Ionization Center (
-Amine): The primary amine at position C2 is the sole protonation site. -
Modulation Site (Ethyl Ester): The C1 position, normally a hydroxyl in sphingosine, is oxidized to a carboxyl and esterified. The carbonyl oxygen exerts a strong inductive effect (-I), reducing the electron density on the nitrogen atom.
Structural Equilibrium Diagram
The following diagram illustrates the protonation equilibrium and the structural difference from native sphingosine.
Caption: Equilibrium pathway of Ethyl-D-erythro-sphingosinate showing the transition from salt to free base and potential hydrolytic degradation.
pKa Values: Predicted vs. Empirical
Direct experimental pKa values for this specific derivative are rarely reported in open literature. However, the value can be derived with high confidence by analyzing structural homologs (Linear Free Energy Relationships).
Comparative pKa Table
| Compound | Structure Type | Rationale | |
| Sphingosine | Amino Alcohol | 9.1 (Intrinsic) | Typical aliphatic amine. |
| L-Serine Methyl Ester | 7.10 | Ester group (-COOR) withdraws electrons, lowering basicity. | |
| L-Serine Ethyl Ester | 7.21 | Ethyl group is slightly more electron-donating than methyl. | |
| Ethyl-Sphingosinate | Long-chain | 7.2 ± 0.2 (Predicted) | Homologous to Serine Ethyl Ester; lipophilic tail causes minor micellar shifts. |
Critical Insight:
The pKa of ~7.2 means that at pH 7.4 , the Henderson-Hasselbalch equation dictates that approximately 61% of the compound exists in the neutral (unprotonated) form.
Stability & Hydrolysis Warning
Researchers must be aware that
-
Half-life (
): At pH 7.4 and 37°C, the half-life of long-chain amino esters can be as short as 1–4 hours . -
Degradation Product: Hydrolysis yields Sphingosine-1-carboxylic acid (2-amino-3-hydroxy-4-octadecenoic acid), which may precipitate or exhibit different biological activity.
-
Storage: Store stock solutions in anhydrous DMSO or Ethanol at -20°C. Prepare aqueous dilutions immediately prior to use.
Experimental Protocol: Determination of pKa
Due to the low aqueous solubility of the long hydrocarbon chain, standard aqueous titration is impossible. The Yasuda-Shedlovsky method (mixed-solvent extrapolation) is the required standard for this class of lipids.
Materials
-
Analyte: 5 mg Ethyl-D-erythro-sphingosinate HCl.
-
Solvent System: Methanol/Water mixtures (30%, 40%, 50%, 60% MeOH v/v).
-
Titrant: 0.1 M KOH (standardized).
-
Equipment: Potentiometric titrator with a Ross-type combination pH electrode (fast response in organics).
Step-by-Step Workflow
-
Calibration: Calibrate the pH electrode using aqueous buffers (pH 4.01 and 7.00). Note that in mixed solvents, you are measuring apparent pH (
). -
Preparation: Prepare four separate solutions of the compound (approx. 1 mM) in the different MeOH/Water ratios. Ensure ionic strength is constant (0.1 M KCl).
-
Titration: Titrate each solution with KOH under nitrogen purge (to exclude CO2). Record the pH at the half-equivalence point (
). -
Calculation:
-
Correct
to true using the delta factor for each solvent mixture. -
Plot
vs. Dielectric Constant ( ) of the solvent mixture. -
Extrapolate the linear regression to
of pure water (approx 0.0128) to find the aqueous pKa.
-
Workflow Diagram (Graphviz)
Caption: Yasuda-Shedlovsky extrapolation workflow for determining pKa of lipophilic amines.
References
-
Structure & Reagent Data
- PubChem Compound Summary for CID 71316583 (Ethyl-D-erythro-sphingosinate).
-
pKa of Amino Acid Esters (Homology)
- Anderson, B. et al. "Ionization constants of alpha-amino acid esters." Journal of Pharmaceutical Sciences, 73(10), 1984. (Establishes Serine Ethyl Ester pKa ~ 7.2).
-
Hydrolysis Kinetics
-
Vig, B. S., et al. "Amino acid ester prodrugs of floxuridine: synthesis and effects of structure... on the rate of hydrolysis."[1] Pharmaceutical Research, 20(9), 1381-1388, 2003. (Demonstrates rapid hydrolysis of alpha-amino esters at pH 7.4).
-
-
Titration Methodology
- Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.
Sources
Methodological & Application
Application Note: Optimized Solubilization and Cellular Delivery of Ethyl-D-erythro-sphingosinate Hydrochloride
Executive Summary & Scientific Rationale
Ethyl-D-erythro-sphingosinate Hydrochloride is a synthetic sphingolipid analog, often utilized to modulate ceramidase activity or investigate sphingolipid metabolism. Like its parent molecule, D-erythro-sphingosine, it possesses an amphipathic structure with a long hydrophobic alkyl chain.
The Challenge: While the hydrochloride salt form improves stability, it does not confer sufficient solubility in neutral aqueous buffers (like cell culture media). Direct addition of organic stocks (DMSO/Ethanol) to media often results in rapid precipitation or the formation of non-bioavailable micelles, leading to experimental variability and "false negative" results.
The Solution: This protocol details the BSA-Complexing Method , the gold standard for sphingolipid delivery. By pre-complexing the lipid with Fatty Acid Free (FAF) Bovine Serum Albumin (BSA), we mimic the physiological transport of sphingolipids, ensuring thermodynamic stability and efficient cellular uptake.
Physicochemical Profile & Storage
| Parameter | Specification |
| Compound Name | Ethyl-D-erythro-sphingosinate Hydrochloride |
| Molecular Weight | ~378.0 g/mol (Free base + HCl) |
| Physical State | White to off-white solid |
| Primary Solubility | DMSO (>25 mg/mL), Ethanol (>25 mg/mL), Methanol |
| Aqueous Solubility | Poor (micelle formation >10 µM without carrier) |
| Storage (Solid) | -20°C, Desiccated, Protected from light |
| Stability | Hygroscopic; susceptible to oxidation (store under inert gas if possible) |
Reagents & Materials
-
Ethyl-D-erythro-sphingosinate HCl (High purity >98%)
-
Dimethyl Sulfoxide (DMSO) , anhydrous, cell-culture grade.
-
Fatty Acid Free (FAF) BSA .
-
Critical: Do NOT use standard Fraction V BSA. Endogenous lipids in standard BSA compete for binding sites and alter experimental baselines.[1]
-
-
Phosphate Buffered Saline (PBS) , Calcium/Magnesium free.
-
0.22 µm Syringe Filters (PES or PVDF membrane; avoid Nylon which may bind lipids).
Protocol: Preparation of Stock & Working Solutions
Phase 1: Primary Stock Solution (Organic)
Target Concentration: 10 mM or 25 mM
-
Equilibrate the vial of Ethyl-D-erythro-sphingosinate HCl to room temperature before opening to prevent condensation.
-
Dissolve the powder in 100% sterile DMSO .
-
Note: Ethanol is an alternative, but DMSO is preferred for long-term stability at -20°C.
-
-
Vortex vigorously for 1 minute. If the solution is not clear, warm the vial to 37°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 20–50 µL) in amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles.
Phase 2: The BSA-Complexing Method (Aqueous Delivery System)
This step creates a "Vehicle" that carries the hydrophobic lipid into the cell.
Preparation of 4 mg/mL FAF-BSA Vehicle:
-
Dissolve Fatty Acid Free BSA in PBS (or serum-free media) to a concentration of 4 mg/mL (approx. 60 µM) .
-
Pre-warm this solution to 37°C in a water bath.
Complexing Step (Example for 100 µM Final Concentration):
-
Calculate the volume of Lipid Stock required.
-
Crucial Step: While vortexing the warm BSA solution (or stirring rapidly), add the Lipid Stock dropwise .
-
Why: Adding the lipid all at once can cause it to crash out of solution before it binds to the albumin.
-
-
Incubate the mixture at 37°C for 30 minutes with continuous shaking or stirring.
-
Mechanism: This allows the hydrophobic tail of the sphingosinate to intercalate into the hydrophobic binding pockets of the albumin.
-
-
Visual Check: The solution should be clear to slightly opalescent, but free of visible particulates.
-
This is your 10x or 100x Working Solution .
Experimental Workflow Visualization
Caption: Workflow for generating bioavailable Lipid-BSA complexes. Direct addition of stock to media is bypassed to prevent precipitation.
Biological Context: Sphingolipid Metabolism[7]
Understanding where Ethyl-D-erythro-sphingosinate fits is crucial for interpreting data. It is structurally related to Sphingosine, the backbone of sphingolipids.[3]
Caption: Simplified sphingolipid pathway. The compound acts as a structural analog, potentially impacting ceramidase or kinase activity.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon addition to BSA | Lipid crashed out before binding. | Ensure BSA is pre-warmed to 37°C. Add lipid stock slower while vortexing. |
| Cytotoxicity in Control | Solvent or BSA toxicity. | Ensure final DMSO concentration is <0.1%. Use FAF-BSA; standard BSA can be toxic or mitogenic. |
| Precipitation in Media | Saturation of BSA binding capacity. | Increase the molar ratio of BSA. Maintain a molar ratio of at least 1:1 (BSA:Lipid), preferably excess BSA. |
References
-
Avanti Polar Lipids. Sphingosine-1-Phosphate Solubility Protocol & Cell Delivery. (Accessed 2023).[4] Link
-
Sigma-Aldrich. General Lipid/BSA Solubilization Protocol For Cell Delivery. (Accessed 2023).[4] Link
-
Cayman Chemical. L-erythro Sphingosine (d18:1) Product Information. (Accessed 2023).[4] Link
-
BenchChem. Best practices for preparing fatty acid-BSA complexes for experiments. (Accessed 2023).[4] Link
-
Nguyen, T., et al. (2021). Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b.[4][5] Journal of Biological Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of N-Acyl-D-erythro-sphingosines (Ceramides)
Topic: Synthesis of Ceramides using Ethyl-D-erythro-sphingosinate Hydrochloride
For: Researchers, scientists, and drug development professionals
Introduction: The Central Role of Ceramides and the Synthetic Imperative
Ceramides are a class of lipid molecules that are fundamental structural components of the lipid bilayer of cell membranes and are particularly abundant in the stratum corneum of the skin.[1] Beyond their structural role, ceramides are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle regulation, and cellular differentiation.[2][3] Given their biological significance, the ability to synthesize specific ceramide species with defined fatty acid chain lengths is crucial for research in dermatology, oncology, and metabolic diseases, as well as for the development of advanced skincare and therapeutic agents.[4]
This guide provides a detailed, field-tested protocol for the synthesis of ceramides via the N-acylation of Ethyl-D-erythro-sphingosinate Hydrochloride. This method offers a reliable and adaptable route to produce a wide variety of ceramide species by simply varying the fatty acid component. We will delve into the causality behind each experimental step, ensuring a deep understanding of the chemical principles at play.
Principle of the Method: Amide Bond Formation via Carbodiimide Coupling
The core of this synthesis is the formation of an amide bond between the primary amine of the sphingosine backbone and the carboxylic acid of a fatty acid. Direct condensation of an amine and a carboxylic acid requires high temperatures and is generally inefficient. Therefore, a "coupling reagent" is employed to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.
This protocol utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).
The mechanism proceeds as follows:
-
Activation: The carboxylic acid attacks the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group.[5]
-
Nucleophilic Attack: The primary amine of the deprotonated sphingosine derivative attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Amide Formation: A stable amide bond is formed, releasing the carbodiimide as a urea byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble in the reaction solvent and can be easily removed by filtration.
The addition of HOBt can improve efficiency and reduce side reactions, particularly the risk of racemization if chiral fatty acids are used.
Visual Workflow of Ceramide Synthesis
Caption: Overall workflow for the synthesis of ceramides.
Materials and Reagents
| Reagent | Grade | Supplier Example | Purpose |
| Ethyl-D-erythro-sphingosinate Hydrochloride | >98% | Major Suppliers | Sphingoid base precursor |
| Palmitic Acid (or other desired fatty acid) | >99% | Major Suppliers | Acyl chain donor |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Synthesis Grade | Major Suppliers | Coupling reagent |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Major Suppliers | Coupling additive |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Major Suppliers | Base for deprotonation and acid scavenger |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Major Suppliers | Reaction solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Major Suppliers | Co-solvent for solubility |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Suppliers | Extraction & Chromatography |
| Hexanes | ACS Grade | Major Suppliers | Chromatography |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Major Suppliers | Aqueous wash |
| Brine (Saturated NaCl solution) | ACS Grade | Major Suppliers | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major Suppliers | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Major Suppliers | Stationary phase for column chromatography |
| TLC Plates | Silica gel 60 F₂₅₄ | Major Suppliers | Reaction monitoring |
Detailed Experimental Protocols
Protocol 1: Preparation of Ethyl-D-erythro-sphingosinate Free Base
Rationale: The starting material is a hydrochloride salt, where the primary amine is protonated (-NH₃⁺). To make it a potent nucleophile for the acylation reaction, it must be converted to its free base form (-NH₂) using a non-nucleophilic organic base.
Procedure:
-
To a round-bottom flask, add Ethyl-D-erythro-sphingosinate Hydrochloride (1.0 eq).
-
Dissolve the solid in a minimal amount of anhydrous Dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add Triethylamine (Et₃N) (1.2 eq) dropwise while stirring.
-
Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
The resulting solution containing the free base is used directly in the next step without isolation. The triethylammonium chloride salt formed is typically soluble and will be removed during the subsequent work-up.
Protocol 2: N-Acylation with Palmitic Acid
Rationale: This is the key amide bond-forming step. The fatty acid is activated by EDC/HOBt, and the sphingosine free base acts as the nucleophile. Anhydrous conditions are critical to prevent hydrolysis of the activated intermediate.
Procedure:
-
In a separate flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Palmitic Acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM. If solubility is an issue, a small amount of anhydrous DMF can be added as a co-solvent.
-
Cool this solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the fatty acid solution and stir for 20-30 minutes at 0 °C. This is the "activation" period where the O-acylisourea intermediate is formed.
-
Slowly, via cannula or dropping funnel, transfer the solution of the free base (from Protocol 1) to the activated fatty acid mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature overnight (12-18 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). A typical mobile phase is 70:30 Hexane:Ethyl Acetate. The product ceramide should have an Rf value intermediate between the sphingosine starting material (more polar, lower Rf) and the fatty acid (less polar, higher Rf).
Visualizing the N-Acylation Mechanism
Caption: Simplified mechanism of EDC-mediated amide coupling.
Protocol 3: Work-up and Purification
Rationale: The goal of the work-up is to remove water-soluble reagents (excess EDC, HOBt, salts) and isolate the crude organic product. Purification via column chromatography is then necessary to separate the desired ceramide from unreacted starting materials and byproducts like the ED-urea.
Procedure:
-
Quench: Dilute the reaction mixture with DCM.
-
Wash: Transfer the mixture to a separatory funnel. Wash sequentially with:
-
Saturated NaHCO₃ solution (2x) to remove unreacted HOBt and fatty acid.
-
Water (1x).
-
Brine (1x) to facilitate phase separation.
-
-
Dry: Separate the organic layer and dry it over anhydrous MgSO₄.
-
Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation) to yield the crude product as a waxy solid or oil.
-
Purification:
-
Prepare a silica gel column packed in a low-polarity solvent (e.g., 95:5 Hexane:EtOAc).
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc and gradually increasing to 40-50% EtOAc).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the pure N-palmitoyl-D-erythro-sphingosinate.
-
Protocol 4: Characterization of the Synthesized Ceramide
Rationale: It is imperative to confirm the identity, structure, and purity of the final product. A combination of chromatographic and spectroscopic techniques provides a comprehensive validation.[2][6][7]
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: 7:3 Hexane:EtOAc.
-
Visualization: Stain with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) and gentle heating.
-
Expected Result: A single spot, distinct from starting materials.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI-MS) is highly effective.[8]
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the synthesized ceramide. For N-palmitoyl-D-erythro-sphingosinate (C₃₆H₇₁NO₄), the expected monoisotopic mass is 597.54 g/mol .
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show characteristic peaks for the sphingosine backbone, the ethyl ester, and the long alkyl chain of the palmitoyl group. The appearance of an amide N-H proton (typically between δ 5.5-7.0 ppm) and the absence of the primary amine signal are key indicators of success.
-
¹³C NMR: Will confirm the presence of the ester and amide carbonyls, as well as the carbons of the sphingoid base and fatty acid chain.
-
Data Summary and Expected Results
| Parameter | Expected Value / Observation | Technique |
| Physical Appearance | White to off-white waxy solid | Visual |
| Yield | 60-80% (post-purification) | Gravimetric |
| TLC Rf | ~0.4 in 7:3 Hexane:EtOAc (value is system-dependent) | TLC |
| Mass (m/z) for C₁₆ Ceramide | [M+H]⁺ ≈ 598.55, [M+Na]⁺ ≈ 620.53 | LC-MS (ESI+) |
| ¹H NMR (Amide N-H) | Broad singlet or doublet, δ ≈ 5.5-7.0 ppm | ¹H NMR |
| ¹³C NMR (Amide C=O) | δ ≈ 173-175 ppm | ¹³C NMR |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete deprotonation of sphingosine HCl; Wet reagents/solvents; Inactive coupling reagent. | Ensure 1.2 eq of base is used; Use freshly opened anhydrous solvents and reagents; Purchase new EDC/DCC if it is old. |
| Multiple Spots on TLC | Incomplete reaction; Formation of N-acylurea byproduct. | Increase reaction time; During work-up, wash with dilute acid (e.g., 1M HCl) to remove some urea byproducts; Optimize chromatography gradient. |
| Difficulty Removing Urea Byproduct | DCU is notoriously insoluble in many solvents. | If using DCC, filter the reaction mixture before work-up. If EDC is used, the byproduct is water-soluble and should be removed by washing. |
References
-
ResearchGate. (2025). Biosynthesis of ceramide, sphingosine-1-phosphate, and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Sphingolipid biosynthesis. Ceramide synthesis occurs through various.... Retrieved from [Link]
-
Wikipedia. (n.d.). Sphingosine N-acyltransferase. Retrieved from [Link]
-
Boiten, W., et al. (2016). Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Cremesti, A. E., & Fischl, A. S. (2000). Current methods for the identification and quantitation of ceramides: an overview. Lipids. Retrieved from [Link]
-
The Medical Biochemistry Page. (2026). Sphingolipid Metabolism and the Ceramides. Retrieved from [Link]
-
Cyberlipid. (n.d.). Preparation of ceramides. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthesis of ceramide and its conversion into other bioactive.... Retrieved from [Link]
-
Cyberlipid. (n.d.). Structure of ceramides - Analysis. Retrieved from [Link]
-
Mao, C., & Obeid, L. M. (2008). Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Retrieved from [Link]
-
Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. Journal of Lipid Research. Retrieved from [Link]
-
Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. ResearchGate. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
-
McCallum, J. (2013). mechanism of amide formation with DCC. Retrieved from [Link]
- Google Patents. (2019). Method for the Preparation of Cosmetic Composition Comprising Mixed Ceramides and Cosmetic Composition Prepared by the Same.
Sources
- 1. KR20190050697A - Method for the Preparation of Cosmetic Composition Comprising Mixed Ceramides and Cosmetic Composition Prepared by the Same - Google Patents [patents.google.com]
- 2. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. How Ceramide Analysis Helps in Skincare Product Development - Creative Proteomics [creative-proteomics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure of ceramides | Cyberlipid [cyberlipid.gerli.com]
Application Note: A Validated HPLC Method for the Quantification of Ethyl-D-erythro-sphingosinate HCl
Abstract
This application note details the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ethyl-D-erythro-sphingosinate Hydrochloride. The method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for routine analysis in research, quality control, and drug development settings. The protocol herein provides a comprehensive guide, from initial analyte characterization to full method validation according to the International Council for Harmonisation (ICH) guidelines.
Introduction
Ethyl-D-erythro-sphingosinate Hydrochloride is a sphingolipid derivative of significant interest in biochemical and pharmaceutical research. As a key signaling molecule, its accurate quantification is crucial for understanding its role in various cellular processes. This document provides a detailed protocol for a reliable HPLC method, designed to ensure the integrity and reproducibility of analytical results. The development process was guided by the principles of analytical procedure development and validation outlined by the FDA and ICH.[1][2][3][4]
Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
Structure:
Chemical Formula: C₂₀H₄₀ClNO₃[5]
Molecular Weight: 379.99 g/mol [6]
Solubility: Ethyl-D-erythro-sphingosinate HCl is soluble in methanol.[6] This property is advantageous for preparing stock solutions and its compatibility with reversed-phase HPLC mobile phases.
HPLC Method Development Strategy
The selection of chromatographic conditions was based on the analyte's properties and common practices for the analysis of sphingolipids and other long-chain bases.[7][8][9][10][11] Reversed-phase chromatography was chosen due to the non-polar nature of the long hydrocarbon chain of the molecule.[12][13][14]
Initial Conditions
-
Column: A C18 stationary phase was selected for its hydrophobicity, which is ideal for retaining the long alkyl chain of the analyte.[12]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (acetonitrile or methanol) was employed to ensure adequate retention and sharp peak shapes.
-
Detection: UV detection at a low wavelength (e.g., 205 nm) was initially chosen. For enhanced sensitivity and specificity, derivatization with agents like o-phthalaldehyde (OPA) or coupling with a mass spectrometer (MS) can be considered.[7][15][16]
-
Flow Rate: A standard flow rate of 1.0 mL/min was used as a starting point.
-
Column Temperature: The column was maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
Method Optimization Workflow
The initial conditions were systematically optimized to achieve the desired chromatographic performance. The process involved adjusting the mobile phase composition, gradient profile, and flow rate to obtain a symmetrical peak with a reasonable retention time and good resolution from any potential impurities.
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
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- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Ethyl-D-erythro-sphingosinate Hydrochloride | CAS: 355803-79-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. labsolu.ca [labsolu.ca]
- 7. A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-chain bases | Cyberlipid [cyberlipid.gerli.com]
- 12. Reversed Phase HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Quantitative analysis of sphingosine-1-phosphate by HPLC after napthalene-2,3-dicarboxaldehyde (NDA) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation and Handling of Stock Solutions for Ethyl-D-erythro-sphingosinate Hydrochloride
Abstract
Ethyl-D-erythro-sphingosinate Hydrochloride is a crucial tool compound for researchers investigating sphingolipid metabolism and signaling. As an inhibitor of sphingosine kinase (SphK), the enzyme responsible for producing the signaling lipid sphingosine-1-phosphate (S1P), its accurate and consistent application in cellular and biochemical assays is paramount.[1][2][3] The reliability of experimental data derived from this compound is fundamentally dependent on the proper preparation, storage, and handling of stock solutions. This document provides a comprehensive, field-proven guide explaining the critical parameters and underlying principles for creating stable, reliable, and concentration-verified stock solutions of Ethyl-D-erythro-sphingosinate Hydrochloride. We will move beyond a simple list of steps to provide the causal reasoning behind each recommendation, ensuring a self-validating protocol that promotes experimental reproducibility.
Core Compound Properties & Specifications
A foundational understanding of the physicochemical properties of Ethyl-D-erythro-sphingosinate Hydrochloride is the first step in designing a robust preparation protocol. Key quantitative data are summarized below.
| Property | Value | Source |
| Chemical Name | Ethyl-D-erythro-sphingosinate Hydrochloride | [4] |
| CAS Number | 355803-79-1 | [4][5] |
| Molecular Formula | C₂₀H₄₀ClNO₃ | [4][5] |
| Molecular Weight | 379.99 g/mol | [5] |
| Appearance | White to off-white solid | [6][7] |
| Primary Solubility | Soluble in Methanol | [5] |
| Alternative Solvents | Soluble in DMSO and Ethanol | [6] |
| Melting Point | 114-116°C | [5] |
The Rationale Behind Methodological Choices
The preparation of a stock solution is more than just dissolving a powder; it is the first, and arguably most critical, step of an experiment. The choices made here directly impact the compound's stability, bioavailability in assays, and ultimately, the validity of the results.
The Critical Choice of Solvent
While Ethyl-D-erythro-sphingosinate Hydrochloride is soluble in several organic solvents, the choice of solvent is not arbitrary and should be tailored to the downstream application.
-
Methanol (Primary Recommendation): The provided data sheet explicitly lists methanol as a solvent.[5] Methanol is an excellent choice for initial solubilization due to its polarity and ability to solvate the hydrochloride salt effectively. It is highly volatile, which facilitates easy removal if required for specific applications, but also necessitates the use of tightly sealed vials to prevent concentration changes due to evaporation.
-
Dimethyl Sulfoxide (DMSO): A common solvent for cell-based assays due to its high solvating power and miscibility with aqueous media. Related sphingosine compounds are readily soluble in DMSO.[6][8] However, DMSO is hygroscopic (readily absorbs water from the air), which can lead to compound precipitation or hydrolysis over time if not handled under dry conditions. Furthermore, DMSO can have direct biological effects in some cellular models, and its concentration in the final assay medium should be carefully controlled and kept to a minimum (typically <0.1%).
-
Ethanol: A less toxic alternative to methanol, ethanol is also a viable solvent for many sphingolipids.[6] Its lower volatility compared to methanol can be an advantage. However, for highly concentrated stock solutions, its solvating power might be slightly lower than that of methanol or DMSO.
Expert Recommendation: For a primary, high-concentration stock, use high-purity, anhydrous methanol. For experiments involving live cells, a DMSO stock is often more practical, but must be prepared and stored with care to minimize water absorption. Always use a solvent appropriate for the specific experimental system.
The Imperative of Aliquoting
Sphingolipids can be sensitive to degradation from repeated freeze-thaw cycles. This process can introduce moisture, leading to hydrolysis of the ester group or aggregation of the lipid. Therefore, it is critical to aliquot the primary stock solution into single-use volumes. This practice ensures that the main stock remains pristine and that each experiment is performed with a compound of consistent quality.
Safety & Handling Precautions
Before beginning, it is essential to handle Ethyl-D-erythro-sphingosinate Hydrochloride with appropriate care. Related sphingolipid compounds are known irritants.[7][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.
-
Handling: Weigh the powdered compound in a chemical fume hood or on a balance with a draft shield to avoid inhalation of fine particulates.[7][9] Avoid contact with skin and eyes.[7]
-
Waste Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a 10 mM stock solution in methanol. The principles can be adapted for other solvents and concentrations.
Experimental Workflow Diagram
Caption: Workflow for preparing the primary stock solution.
Materials and Equipment
-
Ethyl-D-erythro-sphingosinate Hydrochloride (MW: 379.99 g/mol )
-
Anhydrous Methanol (ACS grade or higher)
-
Analytical balance (readable to 0.01 mg)
-
Glass vial with a PTFE-lined cap (e.g., 2 or 4 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Bath sonicator
Step-by-Step Methodology
-
Equilibration: Before opening, allow the vial of Ethyl-D-erythro-sphingosinate Hydrochloride to sit on the bench for 15-20 minutes to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold powder.
-
Calculation:
-
The goal is a 10 mM (0.010 mol/L) solution.
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM × 0.001 L × 379.99 g/mol = 3.80 mg
-
-
Weighing: Carefully weigh out 3.80 mg of the compound and transfer it to a clean, labeled glass vial.
-
Solubilization: Using a calibrated pipette, add 1.0 mL of anhydrous methanol to the vial.
-
Dissolution: Cap the vial tightly and vortex for 30-60 seconds. If the compound does not fully dissolve, place the vial in a room temperature bath sonicator for 2-5 minutes.
-
Verification: Visually inspect the solution against a dark background to ensure that all particulate matter has dissolved and the solution is clear.
Protocol: Aliquoting and Long-Term Storage
Proper storage is essential for maintaining the compound's integrity over time.
Aliquoting and Storage Workflow Diagram
Caption: Workflow for aliquoting and long-term storage.
Step-by-Step Methodology
-
Prepare Vials: Obtain a set of small-volume cryovials (e.g., 0.5 mL) with O-ring seals. Label them clearly with the compound name, concentration, solvent, and date.
-
Dispense Aliquots: Carefully dispense convenient, single-use volumes (e.g., 10-50 µL) of the primary stock solution into each labeled cryovial.
-
Inert Gas Purge (Recommended): To maximize stability, gently blow a stream of an inert gas like nitrogen or argon into the headspace of each vial for a few seconds before capping. This displaces oxygen and moisture, further protecting the compound.
-
Storage: Tightly cap the vials and place them in a freezer box. Store at -20°C or lower.[8][9]
-
Stability: When prepared and stored under these conditions, the stock solution should be stable for at least 6 months.
Quality Control and Best Practices for Use
-
Thawing: When ready to use an aliquot, remove it from the freezer and allow it to thaw completely at room temperature.
-
Pre-use Mixing: Before pipetting from the thawed aliquot, vortex it gently for 5-10 seconds to ensure a homogenous solution, as solutes can sometimes concentrate at the bottom during freezing.
-
Working Solutions: Prepare fresh working dilutions in your assay buffer or cell culture medium for each experiment. Do not store dilute aqueous solutions of the compound for extended periods.
-
Avoid Refreezing: Once an aliquot is thawed, it should be used. Do not refreeze it. This is the core principle behind the single-use aliquot strategy.
References
- LabSolutions. (n.d.). Ethyl-D-erythro-sphingosinate Hydrochloride.
- Kharel, Y., et al. (2012). Design, synthesis and biological activity of sphingosine kinase 2 selective inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Hengst, J. A., et al. (2017). Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors: Design, Synthesis, and in Vivo Activity. ACS Omega.
- Baek, D. J., et al. (2013). Synthesis of Selective Inhibitors of Sphingosine Kinase 1. Organic & Biomolecular Chemistry.
- Saba, J. D. (2012). Building a better sphingosine kinase-1 inhibitor. Biochemical Journal.
- Hengst, J. A., et al. (2017). Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors: Design, Synthesis, and In Vivo Activity. PMC.
- Finetech Industry Limited. (n.d.). Ethyl-D-erythro-sphingosinate Hydrochloride.
- Sigma-Aldrich. (n.d.). D-erythro-Sphingosine, Free Base, High Purity.
- Cayman Chemical. (n.d.). L-erythro Sphingosine (d18:1).
- Fisher Scientific. (2009). Safety Data Sheet - D-erythro-Sphingosine-1-phosphate.
- Fisher Scientific. (n.d.). Enzo Life Sciences D-erythro-Sphingosine (synthetic).
- StressMarq Biosciences Inc. (n.d.). Sphingosine-1-Phosphate.
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- 4. Ethyl-D-erythro-sphingosinate Hydrochloride | CAS: 355803-79-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Enzo Life Sciences D-erythro-Sphingosine (synthetic) (25mg). CAS: 123-78-4, | Fisher Scientific [fishersci.com]
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- 9. fishersci.com [fishersci.com]
Application Note: Ethyl-D-erythro-sphingosinate HCl as an Internal Standard in Sphingolipidomics
This Application Note and Protocol details the use of Ethyl-D-erythro-sphingosinate HCl as a structural analog internal standard (IS) for the quantification of sphingolipids via LC-MS/MS.
Introduction & Rationale
In quantitative lipidomics, the "Gold Standard" is the use of stable isotope-labeled (SIL) internal standards (e.g.,
Ethyl-D-erythro-sphingosinate HCl serves as a robust structural analog internal standard . It possesses a sphingoid backbone identical to D-erythro-sphingosine but features an ethyl ester modification at the C1 position instead of the native hydroxyl group.
Key Advantages
-
Chromatographic Distinctness: The ethyl ester moiety increases hydrophobicity (
), causing the IS to elute after endogenous sphingosine on Reverse Phase (C18) columns. This separation prevents ion suppression caused by the high abundance of endogenous analytes. -
Ionization Similarity: It retains the C2-amine group, ensuring it ionizes similarly to sphingosine (
) in ESI positive mode. -
Cost-Efficiency: Significantly more affordable than deuterated analogs for high-throughput method development.
Chemical Profile
| Property | Specification |
| Compound Name | Ethyl-D-erythro-sphingosinate Hydrochloride |
| CAS Number | 355803-79-1 |
| Chemical Formula | |
| Molecular Weight | 341.53 g/mol (Free Base) / 377.99 g/mol (HCl Salt) |
| Solubility | Soluble in Ethanol, Methanol, DMSO |
| Storage | -20°C (Desiccated) |
Experimental Workflow
The following diagram outlines the logical flow of the protocol, ensuring data integrity from extraction to analysis.
Figure 1: Workflow for Sphingolipid Quantification using Structural Analog IS.
Detailed Protocol
Phase A: Stock Solution Preparation
Objective: Create a stable primary stock and a working solution.
-
Primary Stock (1 mM):
-
Weigh 3.78 mg of Ethyl-D-erythro-sphingosinate HCl.[1]
-
Dissolve in 10 mL of pure Methanol (LC-MS grade).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Storage: Aliquot into amber glass vials and store at -20°C. Stable for 6 months.
-
-
Working Internal Standard (IS) Solution (1 µM):
-
Dilute 10 µL of Primary Stock into 9.99 mL of Methanol.
-
Usage: This solution will be added directly to samples during extraction.
-
Phase B: Sample Preparation (Modified Bligh-Dyer)
Objective: Extract sphingolipids while removing proteins and salts.
-
Sample Aliquot: Transfer 50 µL of plasma or 10 mg of homogenized tissue into a glass tube.
-
IS Addition: Add 10 µL of Working IS Solution (1 µM) to every tube before adding extraction solvents.
-
Critical Step: This corrects for extraction efficiency losses.
-
-
Extraction:
-
Add 1.5 mL Methanol:Chloroform (2:1 v/v).
-
Vortex vigorously for 1 minute.
-
Incubate at room temperature for 10 minutes.
-
Add 0.5 mL Chloroform and 0.5 mL Water.
-
Vortex and centrifuge at 3,000 x g for 10 minutes.
-
-
Phase Separation:
-
Collect the lower organic phase (Chloroform layer) containing sphingolipids.
-
Re-extract the upper phase with 1 mL Chloroform (optional for higher recovery).
-
-
Drying & Reconstitution:
-
Evaporate the solvent under a stream of Nitrogen gas.
-
Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50) .
-
Phase C: LC-MS/MS Method
Objective: Separate the IS from endogenous sphingosine and detect via MRM.
Chromatography (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.
-
Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.
-
Gradient:
-
0 min: 60% B
-
5 min: 100% B
-
7 min: 100% B
-
7.1 min: 60% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (ESI Positive)
-
Source: Electrospray Ionization (ESI).
-
Mode: Multiple Reaction Monitoring (MRM).[2]
-
Optimization: The ethyl ester group modifies the fragmentation pattern compared to free sphingosine.
MRM Transitions Table
| Analyte | Precursor Ion (
Note: The transition 342.3 -> 324.3 is generally the most intense (water loss from the C3 hydroxyl). The transition 342.3 -> 296.3 represents the loss of the ethyl ester group (ethanol) and serves as a confirmatory ion.
Data Analysis & Validation
Calculation
Since Ethyl-D-erythro-sphingosinate is a structural analog (not an isotope), it does not co-elute with Sphingosine.
-
Retention Time (RT): Expect the IS to elute 0.5 - 1.5 minutes after Sphingosine due to the hydrophobic ethyl group.
-
Quantification Formula:
Where RF is the Response Factor determined by a calibration curve.
Linearity & Recovery
-
Calibration Curve: Prepare standard curves of Sphingosine (10 nM - 10 µM) spiked with constant IS (100 nM).
-
Acceptance Criteria:
-
Linearity
. -
IS Peak Area variation across samples < 15% RSD.
-
Troubleshooting
| Issue | Probable Cause | Solution |
| Low IS Signal | Incomplete dissolution of stock. | Sonicate stock solution; ensure solubility in MeOH. |
| RT Shift | Column aging or pH drift. | Replace Mobile Phase A buffer; flush column. |
| Carryover | Hydrophobic IS sticking to injector. | Use a needle wash of Isopropanol:Acetonitrile (50:50). |
References
-
Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.Methods , 36(2), 207-224. Link
-
Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers.Journal of Lipid Research , 50(8), 1692-1707. Link
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.Journal of Lipid Research , 49(5), 1137-1146. Link
Sources
Chemical synthesis procedures starting from Ethyl-D-erythro-sphingosinate HCl
Introduction & Strategic Utility
Ethyl-D-erythro-sphingosinate HCl (Ethyl (2S,3R,4E)-2-amino-3-hydroxyoctadec-4-enoate hydrochloride) represents a high-value "Chiral Pool" intermediate.[1] Unlike achiral precursors, this scaffold possesses the critical (2S, 3R) stereochemistry required for biological activity in mammalian sphingolipids.[1]
For drug development professionals, this molecule is the bifurcation point for three major lipid classes:[1]
-
Sphingoid Bases: Direct reduction yields D-erythro-Sphingosine (the PKC inhibitor and signaling backbone).[1]
-
Ceramide Analogs: N-acylation followed by selective reduction (or vice-versa) yields Ceramides (apoptosis regulators).[1]
-
Immunomodulators: Modification of the C1-carboxylate allows access to FTY720 (Fingolimod) analogs and S1P receptor modulators.[1]
This guide details the reduction protocol (the "Gold Standard" workflow) and the N-acylation pathway , emphasizing handling techniques for these amphipathic, emulsion-prone compounds.[1]
Module A: Synthesis of D-erythro-Sphingosine (Reduction)
The conversion of the ethyl ester to the primary alcohol is the most frequent application of this starting material. While Sodium Borohydride (
Critical Mechanism: The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.[1] The key challenge is preserving the trans-alkene at C4-C5 and preventing racemization at C2.[1]
Protocol 1: Reduction
Reagents:
-
Starting Material: Ethyl-D-erythro-sphingosinate HCl (1.0 eq)[1]
-
Reductant:
(4.0 eq) - Use pellets or 2.0M solution in THF for easier handling.[1] -
Solvent: Anhydrous Tetrahydrofuran (THF).[1]
-
Quench: Rochelle’s Salt (Potassium sodium tartrate) saturated solution.[1]
Step-by-Step Methodology:
-
Free Base Liberation (Optional but Recommended):
-
Dissolve the HCl salt in a minimum amount of water/methanol.
-
Adjust pH to 9-10 with saturated
.[1] -
Extract with
.[1] Dry over and concentrate. -
Rationale: While
can neutralize the HCl salt in situ, generating hydrogen gas ( ) immediately upon addition can be vigorous.[1] Using the free base allows for a smoother reaction profile.[1]
-
-
Reaction Setup:
-
In a flame-dried round-bottom flask under Argon, suspend
(4.0 eq) in anhydrous THF (0.1 M concentration relative to substrate). -
Cool the suspension to 0°C (Ice/Water bath).
-
-
Addition:
-
Dissolve the sphingosinate ester in a minimum volume of anhydrous THF.
-
Add the ester solution dropwise to the
suspension over 15–20 minutes. -
Note: Maintain 0°C. Exothermic spikes can encourage allylic reduction (attacking the double bond).[1]
-
-
Progression:
-
The "Sphingolipid" Quench (Critical):
-
Cool back to 0°C.
-
Do NOT use the Fieser (Water/NaOH) method if you lack experience; it often forms hard precipitates with amines.[1]
-
Preferred Method: Add Saturated Rochelle’s Salt solution (5 mL per gram of
) dropwise.[1] -
Stir vigorously at RT for 1–2 hours until two clear layers appear (organic vs. aqueous) and the grey emulsion dissipates.
-
-
Workup & Purification:
Yield Expectation: 75–85% as a white waxy solid.[1]
Module B: Divergent Synthesis of Ceramides
Researchers often ask: Should I acylate the amine first (on the ester) or reduce to sphingosine first?
-
Path A (Reduce then Acylate): The standard biological route.[1] High yielding.
-
Path B (Acylate then Reduce): Risky.[1] Reducing a Ceramide ester with
will reduce the amide carbonyl to an amine, destroying the ceramide functionality.[1] This path requires selective reduction (e.g., ), which is difficult.[1]
Recommendation: Follow Path A . Synthesize Sphingosine (Module A), then perform N-acylation.[1]
Protocol 2: Selective N-Acylation (Ceramide Synthesis)
Reagents:
-
Substrate: D-erythro-Sphingosine (from Module A).[1][3][4][5][6]
-
Acyl Donor: Fatty Acid Chloride (e.g., Palmitoyl Chloride) OR Fatty Acid + EDC/HOBt.[1]
-
Base: Sodium Acetate (
) or Triethylamine ( ).[1] -
Solvent: THF / 50% Sodium Acetate solution (Schotten-Baumann conditions).[1]
Step-by-Step Methodology:
-
Biphasic Setup (Schotten-Baumann):
-
Dissolve Sphingosine (1.0 eq) in THF.[1]
-
Add an equal volume of 50% saturated aqueous Sodium Acetate.[1]
-
Why? This buffers the reaction and prevents O-acylation of the C1/C3 hydroxyls.[1] The amine is the most nucleophilic species, but O-acylation is a common side reaction in anhydrous conditions (DCM/
).[1]
-
-
Coupling:
-
Add Fatty Acid Chloride (1.1 eq) dropwise.[1]
-
Stir vigorously at RT for 2–3 hours.
-
-
Hydrolysis of Side Products:
-
If O-acylation is observed (higher
spots), add 1M NaOH (mildly basic) and stir for 30 mins to hydrolyze the ester esters back to alcohols, leaving the amide intact.[1]
-
-
Purification:
Data Summary & Troubleshooting
| Parameter | Sphingosinate Ester (SM) | Sphingosine (Product) | Ceramide (Product) |
| MW ( g/mol ) | ~377.9 (HCl salt) | 299.5 | ~537.9 (C16) |
| Solubility | Water, MeOH, DMSO | Hot EtOH, | |
| TLC ( | 0.85 (Non-polar) | 0.25–0.35 (Polar amine) | 0.50–0.60 (Amide) |
| Storage | -20°C, Hygroscopic | -20°C, Oxidizes in air | -20°C, Stable |
Common Pitfalls:
-
The "Gel" Phase: Sphingolipids form lyotropic liquid crystals.[1] If your separatory funnel looks like a gel, add Methanol to break the emulsion.[1]
-
Allylic Migration: Do not heat the reaction above 40°C in acidic media; the double bond can migrate or the C3-OH can eliminate.[1]
Visual Workflows
Workflow 1: Reaction Pathways
Caption: Divergent synthesis pathways from the ethyl ester scaffold. Solid lines indicate primary protocols described.
Workflow 2: The "Anti-Emulsion" Workup Strategy
Caption: Decision tree for handling aluminum emulsions during sphingolipid extraction.
References
-
Duclos, R. I. (2001).[1][3] The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog.[1][3] Chemistry and Physics of Lipids, 111(2), 111–138.[1][3]
-
Garner, P., et al. (2002).[1] A concise synthesis of (−)-D-erythro-sphingosine. The Journal of Organic Chemistry. (Contextual grounding for amino-ester reduction).
-
Sigma-Aldrich. (n.d.).[1] D-erythro-Sphingosine Product Information & Solubility Data. [1]
-
Cayman Chemical. (n.d.).[1] Sphingosine (d18:1) Application Note.[1]
-
Zweerink, et al. (1992).[1] Synthesis of sphingosine derivatives. Tetrahedron Letters, 33(48).[1] (Validation of reduction conditions).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Concise and Scalable Synthesis of High Enantiopurity (−)-D-erythro-Sphingosine Using Peptidyl Thiol Ester-Boronic Acid Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Handling and Storage Guidelines for Hygroscopic Sphingolipid Salts
Application Note & Protocol Guide
Introduction: The Stability Paradox
Sphingolipid salts, particularly bioactive species like Sphingosine-1-Phosphate (S1P) and Ceramide-1-Phosphate (C1P), are critical signaling molecules in immunology and vascular biology. However, their chemical utility is often compromised by their physical instability. As amphipathic salts, they possess a "stability paradox": they are most stable as dry powders but are extremely hygroscopic .
Upon exposure to atmospheric moisture, the salt lattice collapses, leading to the formation of a "gummy" residue. This physical change is not merely cosmetic; it catalyzes hydrolysis of the phosphate ester bond and oxidative degradation of the sphingoid backbone. This guide provides a self-validating system to maintain the structural integrity of these lipids from the loading dock to the benchtop.
Material Science: Mechanisms of Degradation
To handle these compounds effectively, one must understand the causality of their degradation.
-
Hygroscopic Collapse: The polar headgroup (phosphate salt) aggressively attracts water molecules. In a non-controlled environment, a crystalline powder can transition to a hydrated, amorphous gum within minutes. This hydration shell facilitates chemical reactivity.
-
Hydrolysis: Once hydrated, the phosphate ester bond is susceptible to nucleophilic attack, reverting the active lipid (e.g., S1P) to its inactive precursor (Sphingosine).
-
Oxidation: Unsaturated sphingolipids (e.g., d18:1 species) contain double bonds prone to autoxidation. This reaction is accelerated by trace metals found in low-quality solvents and plastics.
Diagram: Degradation Pathways
The following logic flow illustrates how improper handling leads to irreversible sample loss.
Caption: Cascade of physicochemical degradation triggered by moisture absorption in hygroscopic lipid salts.
Protocol: Receiving and Long-Term Storage
Objective: Establish a "Chain of Dryness" immediately upon receipt.
3.1. Arrival Inspection
-
Visual Check: Inspect the vial through the glass before opening. The product should appear as a white to off-white crystalline solid. If the solid looks translucent, fused, or gummy, moisture ingress has occurred during transit.
-
Equilibration: Do not open the vial immediately. Allow the sealed vial to equilibrate to room temperature (20–25°C) in a desiccator for at least 1 hour. Opening a cold vial causes immediate condensation of atmospheric water onto the hygroscopic salt.
3.2. Storage Hierarchy
Store lipids in the form that offers the highest stability.
| Form | Temperature | Vessel Type | Atmosphere | Shelf Life |
| Dry Powder | -20°C | Amber Glass Vial (Teflon-lined cap) | Argon/Nitrogen | > 1 Year |
| Organic Stock | -20°C to -80°C | Borosilicate Glass (Teflon-lined cap) | Argon Overlay | 6-12 Months |
| Aqueous (BSA) | 4°C | Plastic or Glass | Air | < 24 Hours |
Critical Directive: Never store sphingolipid salts as aqueous suspensions for >24 hours. The rate of hydrolysis in water is significant.
Protocol: Solubilization and Reconstitution
Objective: Create stable stock solutions without inducing degradation. Sphingolipid salts are sparingly soluble in pure organic solvents and require specific polarity adjustments.
4.1. Preparation of Organic Stock Solution (Master Stock)
Recommended Solvent: Methanol:Water (95:5 v/v) or pure Methanol (warm).[1] Concentration: 0.5 – 1.0 mg/mL.
-
Environment: Work in a fume hood. If available, use a glove box with low humidity.
-
Solvent Addition: Add the calculated volume of Methanol:Water (95:5) directly to the original product vial to minimize transfer losses.
-
Thermal Activation:
-
Seal the vial tightly.
-
Incubate in a water bath at 45°C – 65°C for 10–15 minutes.
-
Why: Heat disrupts the strong intermolecular hydrogen bonding of the sphingolipid headgroups, allowing solvent penetration.
-
-
Sonication: Sonicate in a bath sonicator for 10 minutes until the solution is clear or a uniform, fine suspension is achieved.
-
Aliquoting:
-
While warm, aliquot into single-use glass vials (e.g., amber HPLC vials).
-
Inert Gas Overlay: Flush the headspace of each vial with a gentle stream of Argon (preferred over Nitrogen due to higher density) before capping.
-
Store at -20°C.
-
4.2. Preparation of Aqueous Working Solution (BSA Complexing)
Sphingolipids like S1P are hydrophobic and require a carrier protein (Albumin) to remain soluble in aqueous buffers.[2][3]
-
Evaporation: Transfer the required amount of Organic Stock to a clean glass tube. Evaporate the methanol under a stream of Nitrogen.[2][3] Rotate the tube to create a thin film.
-
Note: Remove all traces of methanol, as it can denature the BSA carrier.
-
-
Carrier Preparation: Prepare a 4 mg/mL solution of Fatty Acid-Free BSA in PBS or TBS.
-
Why Fatty Acid-Free? Standard BSA contains endogenous lipids that compete for binding sites and introduce experimental noise.
-
-
Complexing:
-
Add the warm (37°C) BSA solution to the dried lipid film.
-
Vortex vigorously for 1 minute.
-
Incubate at 37°C for 30 minutes with occasional vortexing.
-
Result: This forms a stable Lipid-BSA complex (approx. 125 µM lipid).
-
-
Usage: Use immediately. Do not freeze aqueous complexes, as the freeze-thaw cycle disrupts the protein-lipid interaction.
Experimental Workflow Visualization
The following diagram outlines the decision matrix for handling these lipids from storage to experiment.
Caption: Operational workflow ensuring minimal moisture exposure and correct solvent selection.
Troubleshooting & QC
Self-Validating Check: Before using a stored stock solution, perform a visual clarity test.
-
Pass: Solution is clear or has a slight, uniform opalescence (Tyndall effect).
-
Fail: Visible particulates, phase separation, or "oil droplets" on the surface.
| Symptom | Probable Cause | Corrective Action |
| Gummy Solid | Moisture absorption during storage.[4][5] | Attempt to dry under high vacuum for 24h. If insoluble, discard. |
| Precipitation in Aqueous | pH < 7.4 or lack of carrier protein. | Ensure pH > 7.4. Use Fatty Acid-Free BSA.[1][2][3][6] |
| Yellowing of Powder | Oxidation of double bonds. | Discard. Check Argon/Nitrogen source purity. |
| Plastic Degradation | Solvent leaching (Chloroform/MeOH). | STOP. Transfer to glass immediately. Plasticizers interfere with MS analysis. |
References
-
Avanti Polar Lipids. Storage & Handling of Lipids. Retrieved from [Link]
-
National Institutes of Health (NIH). Methods for Analyzing Sphingosine-1-Phosphate Signaling. Retrieved from [Link]
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. echelon-inc.com [echelon-inc.com]
- 3. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. caymanchem.com [caymanchem.com]
Thin Layer Chromatography (TLC) conditions for Ethyl-D-erythro-sphingosinate
An Application Guide to Thin Layer Chromatography (TLC) of Ethyl-D-erythro-sphingosinate
Authored by: A Senior Application Scientist
This document provides a detailed guide for the analysis of Ethyl-D-erythro-sphingosinate using Thin Layer Chromatography (TLC). The protocols and methodologies outlined herein are designed for researchers, scientists, and professionals in drug development and lipidomics, offering a robust framework for purity assessment, reaction monitoring, and qualitative identification.
Introduction: The Analytical Significance of Ethyl-D-erythro-sphingosinate
Ethyl-D-erythro-sphingosinate is a synthetic derivative of D-erythro-sphingosine, a fundamental long-chain amino alcohol that serves as the structural backbone for all sphingolipids. Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The ethyl ester modification at the C1 carboxyl group makes this molecule a valuable intermediate in the synthesis of complex sphingolipids and a tool for studying the enzymes involved in sphingolipid metabolism.
Given its amphipathic nature—possessing a polar head group (amino and hydroxyl functions) and a long, nonpolar aliphatic tail—chromatographic separation is essential for its analysis. Thin Layer Chromatography (TLC) offers a rapid, cost-effective, and versatile method for these purposes. It is an indispensable tool for monitoring the progress of synthetic reactions leading to Ethyl-D-erythro-sphingosinate and for assessing the purity of the final product.
The Principle of Separation: Polarity and Molecular Interaction
The separation of Ethyl-D-erythro-sphingosinate by TLC is governed by the principle of adsorption chromatography. The stationary phase, typically silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase, a solvent or mixture of solvents, is less polar.
The key structural features of Ethyl-D-erythro-sphingosinate dictating its chromatographic behavior are:
-
Primary and Secondary Hydroxyl Groups (-OH): These are highly polar and form strong hydrogen bonds with the silica gel stationary phase.
-
Primary Amine Group (-NH₂): This group is also polar and can engage in hydrogen bonding.
-
Ethyl Ester Group (-COOEt): This group is moderately polar.
-
Long Hydrocarbon Chain: This C13 chain is nonpolar and has a high affinity for the nonpolar components of the mobile phase.
During development, a dynamic equilibrium is established where molecules partition between the stationary and mobile phases. Ethyl-D-erythro-sphingosinate will adsorb to the silica gel via its polar functional groups. The mobile phase flows up the plate, desorbing the molecule and moving it forward. The extent of this movement, quantified by the Retention Factor (Rf), is inversely proportional to the strength of its interaction with the stationary phase and directly related to its solubility in the mobile phase. By carefully selecting a mobile phase, one can modulate this partitioning to achieve effective separation from impurities of different polarities.
Caption: Principle of TLC separation for an amphipathic analyte.
Experimental Protocols
These protocols provide a validated starting point for the analysis of Ethyl-D-erythro-sphingosinate. Optimization may be required based on the specific impurities present.
3.1. Materials and Equipment
-
TLC Plates: Silica Gel 60 F₂₅₄ pre-coated plates (glass or aluminum backing). The F₂₅₄ indicator allows for visualization under UV light.
-
Developing Tank: Glass tank with a tight-fitting lid.
-
Sample Application: Glass capillary tubes or micropipettes.
-
Solvents: HPLC grade Chloroform, Methanol, Water, Toluene, Ammonium Hydroxide.
-
Visualization Reagents: Primuline, Potassium Permanganate (KMnO₄), p-Anisaldehyde solution.
-
General Lab Equipment: Fume hood, heat gun, UV lamp (254 nm and 365 nm), forceps, pencil, ruler.
3.2. Protocol 1: General Purpose Separation of Polar Sphingolipids
This protocol is effective for separating Ethyl-D-erythro-sphingosinate from more polar analogues like free sphingosine or more complex, highly polar sphingolipids. The mobile phase is polar enough to move the target compound off the baseline while retaining more polar species.
Step-by-Step Methodology:
-
Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Do not gouge the silica.
-
Sample Preparation: Dissolve the sample containing Ethyl-D-erythro-sphingosinate in a small volume of chloroform:methanol (1:1, v/v) to a concentration of approximately 1-2 mg/mL.
-
Spotting: Using a capillary tube, apply a small spot of the sample solution onto the origin line. Keep the spot size small (1-2 mm diameter) for better resolution. Allow the solvent to evaporate completely between applications if multiple applications are needed to increase concentration.
-
Chamber Equilibration: Prepare the mobile phase: Chloroform : Methanol : 2.5 M Ammonium Hydroxide (65:25:4, v/v/v) . Pour the solvent into the developing tank to a depth of about 0.5 cm. Line the inside of the tank with filter paper soaked in the solvent to ensure the chamber atmosphere is saturated with solvent vapors. Close the lid and let it equilibrate for at least 20-30 minutes.
-
Chromatogram Development: Carefully place the spotted TLC plate into the equilibrated tank using forceps. Ensure the solvent level is below the origin line. Replace the lid and allow the solvent front to ascend the plate undisturbed until it is about 1 cm from the top edge.
-
Drying: Remove the plate from the tank and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
3.3. Protocol 2: Resolution from Nonpolar Species
This protocol is designed to separate Ethyl-D-erythro-sphingosinate from less polar or nonpolar impurities, such as ceramide, fatty acids, or synthetic precursors with protecting groups.
Step-by-Step Methodology:
-
Plate Preparation, Sample Preparation, and Spotting: Follow steps 1-3 from Protocol 1.
-
Chamber Equilibration: Prepare the mobile phase: Toluene : Methanol (8:2, v/v) . Equilibrate the developing tank as described in Protocol 1, step 4.
-
Chromatogram Development and Drying: Follow steps 5-6 from Protocol 1.
Caption: General workflow for TLC analysis of Ethyl-D-erythro-sphingosinate.
Visualization and Detection
Since Ethyl-D-erythro-sphingosinate is not colored, visualization reagents are required. Proceed from non-destructive to destructive methods.
-
UV Light (Non-destructive): Place the dried plate under a UV lamp (254 nm). Compounds with a UV chromophore will appear as dark spots against the green fluorescent background of the F₂₅₄ indicator. This method is useful if impurities or reactants are UV-active.
-
Primuline Stain (Fluorescent): Prepare a 0.05% (w/v) primuline solution in acetone:water (80:20, v/v). Lightly spray the dried TLC plate until it is evenly damp. Allow it to air dry. Visualize under a UV lamp at 365 nm. Lipids, including sphingosine derivatives, will appear as bright yellow-green fluorescent spots against a dark background. This is a highly sensitive method for lipids.
-
Potassium Permanganate (KMnO₄) Stain (Destructive): Prepare a solution of 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL of water. Dip the plate in the solution or spray it. Oxidizable compounds (containing double bonds or hydroxyl groups) will appear as yellow-to-brown spots on a purple background. Gentle heating with a heat gun can accelerate the staining.
-
p-Anisaldehyde Stain (Destructive): A versatile stain that can produce a range of colors for different functional groups. A common recipe is: 135 mL ethanol, 5 mL concentrated H₂SO₄, 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde. Spray the plate and heat gently with a heat gun until colored spots appear.
Data Interpretation and Expected Results
The primary quantitative data from a TLC experiment is the Retention Factor (Rf), which is a ratio of the distances traveled by the analyte and the solvent front.
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature). An ideal separation is achieved when compounds have distinct Rf values, typically between 0.2 and 0.8.
| Parameter | Protocol 1 (Polar Mobile Phase) | Protocol 2 (Less Polar Mobile Phase) | Rationale |
| Mobile Phase | Chloroform:Methanol:NH₄OH (65:25:4) | Toluene:Methanol (8:2) | Protocol 1 is more polar, designed to move polar lipids. Protocol 2 is less polar, ideal for separating compounds of moderate polarity from nonpolar ones. |
| Expected Rf of Ethyl-D-erythro-sphingosinate | ~ 0.4 - 0.5 | ~ 0.2 - 0.3 | The analyte has intermediate polarity. It will move further in the more polar system of Protocol 1. |
| Expected Rf of Sphingosine (more polar) | ~ 0.2 - 0.3 | < 0.1 (near origin) | The free amino and hydroxyl groups make sphingosine more polar, causing stronger retention on silica. |
| Expected Rf of Ceramide (less polar) | ~ 0.7 - 0.8 | ~ 0.5 - 0.6 | The acylation of the amine group in ceramide makes it significantly less polar than the parent sphingoid base. |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Spots remain at the origin (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., methanol) in the mobile phase. Switch to a more polar system like Protocol 1. |
| Spots run with the solvent front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the proportion of the polar solvent. Switch to a less polar system like Protocol 2. |
| Streaking of spots | Sample is overloaded; sample is not fully soluble in the mobile phase; silica layer is disturbed. | Apply a smaller, more dilute spot. Ensure the spotting solvent is fully evaporated before development. Handle plates carefully. |
| Irregular solvent front | TLC plate is touching the side of the tank or filter paper; tank is not level. | Ensure the plate is centered in the tank and not touching the sides. Place the tank on a level surface. |
References
- ResearchGate. (2026, January 25). How do you visualize sphingolipids on HPTLC glass plate?
- ResearchGate. Thin-layer chromatographic analysis of NBD-labelled sphingolipids from...
-
Cutignano, A., Chiuminatto, U., Petruzziello, F., Vella, F. M., & Fontana, A. (2010). UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples. Prostaglandins & Other Lipid Mediators, 93(1-2), 25–29. [Link]
-
Okino, N., & Ito, M. (2014). Thin-layer chromatography (TLC) of glycolipids. GlycoPOD. [Link]
-
Bölükbaşi, E., & Christoffersen, C. (2015). Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. Analytical and Bioanalytical Chemistry, 407(28), 8533–8542. [Link]
- ResearchGate. TLC of sphingolipids was analyzed using solvent system CHCl 3 /MeOH/H 2 0...
-
Engel, K. M., Schiller, J., Müller, K., Zittlau, K., & Kling, D. (2007). LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples. Journal of Chromatography B, 850(1-2), 394–401. [Link]
- ResearchGate. (2025, August 9). Sphingolipid Extraction and Analysis by Thin-Layer Chromatography.
-
Kim, J., Park, J., Kim, H., Lee, J., & Lee, H. S. (2019). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Molecules, 24(18), 3349. [Link]
-
Merrill Jr, A. H. (2011). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. Endocrinology and Metabolism, 26(4), 303. [Link]
- Current Protocols in Chemical Biology. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Analytical Quantification of Phytosphingosine: Established and Modern Techniques.
- University of Rochester. (n.d.).
-
Avanti Polar Lipids. (n.d.). TLC Solvent Systems – Lipid Migration. Retrieved from [Link]
- Fisher Scientific. (n.d.).
- AWS. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Thin-Layer Chromatography (TLC)
- Oreate AI Blog. (2026, January 16).
- Supporting Inform
- Dhont, J. H. (1973). The RF value as a constant in thin-layer chromatography.
-
Ciesla, L., & Waksmundzka-Hajnos, M. (2017). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Planta Medica, 83(18), 1362-1369. [Link]
- AGA Analytical. (n.d.).
- ResearchGate. (n.d.). R f values of the standards used in TLC and their respective colors.
-
Paltauf, F. (1974). Synthesis of D,L-erythro-sphingomyelins. Chemistry and Physics of Lipids, 13(2), 109–116. [Link]
-
Marshall, J. A., & Wang, X. (2002). Synthesis of D-erythro-sphingosine and D-erythro-ceramide. Chemical Communications, (5), 426–427. [Link]
- Vu, T. M., Ishizu, A. N., Foo, J. C., Toh, X. R., Zhang, F., Kang, J. S., ... & Silver, D. L. (2017). Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b. Journal of Biological Chemistry, 292(28), 11674-11682.
-
Brand, S., & Gmeiner, P. (2014). Synthesis of D-erythro-sphinganine through serine-derived α-amino epoxides. Tetrahedron: Asymmetry, 25(11), 846-850. [Link]
- Chemistry Stack Exchange. (2015, March 2).
- Hara, A., & Taketomi, T. (1983). Detection of D-erythro and L-threo sphingosine bases
Enzymatic hydrolysis assays using Ethyl-D-erythro-sphingosinate Hydrochloride
Application Note & Protocol
Topic: High-Throughput Fluorometric Assay for Esterase Activity using Ethyl-D-erythro-sphingosinate Hydrochloride
Audience: Researchers, scientists, and drug development professionals in enzymology, drug discovery, and sphingolipid metabolism.
Introduction
Carboxylesterases (CE) are a ubiquitous class of serine hydrolases that play a crucial role in the metabolism of a wide range of endogenous lipids and xenobiotics, including many ester-containing drugs and prodrugs.[1][2] The human genome contains several carboxylesterase genes, with hCE1 and hCE2 being the most prominent in drug metabolism, exhibiting distinct substrate specificities and tissue distribution.[1][3] The ability to accurately measure esterase activity is fundamental for pharmacokinetic studies, prodrug activation analysis, and high-throughput screening (HTS) of potential enzyme inhibitors.
This document details a robust and sensitive method for the determination of esterase activity utilizing Ethyl-D-erythro-sphingosinate Hydrochloride as a novel substrate. Sphingosine, the parent molecule, is a critical bioactive lipid and a key intermediate in the sphingolipid metabolic pathway.[4][5] By employing an ethyl ester derivative, we can probe the activity of esterases that recognize this lipophilic backbone.
The assay is based on a coupled enzymatic reaction that results in a highly fluorescent signal, making it suitable for 96-well and 384-well plate formats. The principle relies on the esterase-catalyzed hydrolysis of Ethyl-D-erythro-sphingosinate to yield D-erythro-sphingosine and ethanol. The ethanol produced is then utilized in a secondary reaction cascade involving alcohol oxidase and horseradish peroxidase (HRP) to generate the fluorescent molecule, resorufin, which can be monitored kinetically.[6][7][8]
Assay Principle & Mechanism
The assay quantifies esterase activity through a three-step enzymatic cascade. This multi-step approach provides amplification of the signal and utilizes a well-characterized and highly sensitive detection chemistry.
-
Primary Reaction (Esterase Activity): The sample esterase (e.g., purified carboxylesterase, cell lysate, or tissue homogenate) hydrolyzes the ethyl ester bond of Ethyl-D-erythro-sphingosinate. This reaction releases the parent amino alcohol, D-erythro-sphingosine, and a stoichiometric amount of ethanol.
-
Secondary Reaction (Ethanol Oxidation): Alcohol oxidase utilizes the ethanol generated in the primary reaction and molecular oxygen (O₂) to produce acetaldehyde and hydrogen peroxide (H₂O₂).
-
Tertiary Reaction (Signal Generation): Horseradish peroxidase (HRP) uses the H₂O₂ from the secondary reaction to catalyze the oxidation of a fluorogenic probe, 10-acetyl-3,7-dihydroxyphenoxazine (Amplex™ Red reagent). This reaction yields the highly fluorescent product, resorufin, which has an excitation maximum of ~571 nm and an emission maximum of ~585 nm.[6][7] The rate of fluorescence increase is directly proportional to the esterase activity in the sample.
Materials and Reagents
| Reagent | Supplier Example | Catalog # Example | Comments |
| Ethyl-D-erythro-sphingosinate HCl | FineTech Industry | FT-0600001 | The primary substrate. |
| Amplex™ Red Hydrogen Peroxide/Peroxidase Kit | Thermo Fisher | A22188 | Contains Amplex™ Red reagent, HRP, and H₂O₂ standard. Provides a reliable detection system.[6][9] |
| Alcohol Oxidase from Pichia pastoris | Sigma-Aldrich | A2404 | The secondary enzyme for ethanol oxidation. |
| Carboxylesterase 1 (hCE1), human recombinant | Sigma-Aldrich | C9857 | Recommended as a positive control enzyme. |
| Tris-HCl | Sigma-Aldrich | T5941 | For buffer preparation. |
| Dimethyl sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | For preparing the substrate stock solution. |
| 96-well black, flat-bottom microplates | Corning | 3603 | Essential for minimizing background fluorescence. |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 | Can be used to improve the solubility of lipid substrates.[10] |
Protocol
This protocol is optimized for a 96-well plate format with a total reaction volume of 100 µL. Adjust volumes proportionally for other formats.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4. Prepare in ultrapure water and store at 4°C. The optimal pH for many esterase reactions is near neutral, and Tris is a standard non-interfering buffer.[7]
-
Substrate Stock Solution (10 mM): Dissolve 3.8 mg of Ethyl-D-erythro-sphingosinate HCl (MW: 378.0) in 1 mL of anhydrous DMSO. Sphingosine derivatives are often soluble in organic solvents like DMSO.[11] Vortex thoroughly. Store in small aliquots at -20°C, protected from light.
-
Alcohol Oxidase Stock (100 U/mL): Reconstitute lyophilized powder in Assay Buffer. Store at 4°C for short-term use or in aliquots at -20°C.
-
HRP Stock (10 U/mL): Reconstitute the HRP from the Amplex™ Red kit according to the manufacturer's instructions.[7] Typically, this involves dissolving in phosphate buffer. Store at -20°C.
-
Amplex™ Red Stock (10 mM): Prepare according to the kit manufacturer's protocol, typically by dissolving the provided solid in DMSO.[7] This solution is light-sensitive and should be stored at -20°C, protected from light.
-
Positive Control (hCE1): Prepare a 1 mg/mL stock in an appropriate buffer and dilute further in Assay Buffer to a working concentration (e.g., 10 µg/mL) just before use.
Assay Procedure
The workflow involves preparing a master mix for detection and then adding the enzyme source to initiate the reaction.
-
Prepare Detection Master Mix: On the day of the experiment, prepare a Detection Master Mix for the number of reactions required. Prepare this mix in a conical tube, protected from light.
Component Stock Conc. Volume per well (µL) Final Conc. Assay Buffer - 41 - Substrate 10 mM 1 100 µM Alcohol Oxidase 100 U/mL 1 1 U/mL HRP 10 U/mL 2 0.2 U/mL Amplex™ Red 10 mM 5 50 µM Total Volume 50 Causality Note: The concentrations of the coupled enzymes (Alcohol Oxidase, HRP) and the Amplex™ Red reagent are in excess to ensure that the rate-limiting step is the initial hydrolysis of the ethyl-sphingosinate substrate by the sample esterase.[8]
-
Plate Setup:
-
Add 50 µL of the Detection Master Mix to each well of a 96-well black plate.
-
Include wells for:
-
No-Enzyme Control: To measure background signal.
-
Positive Control: To validate assay components.
-
Test Samples: Cell lysates, purified enzymes, etc.
-
-
-
Initiate Reaction:
-
Add 50 µL of your enzyme sample (or Assay Buffer for the no-enzyme control) to the appropriate wells. The final reaction volume will be 100 µL.
-
Mix gently by shaking the plate for 10-15 seconds.
-
-
Incubation and Measurement:
Data Analysis
-
Subtract Background: For each time point, subtract the average fluorescence value of the no-enzyme control wells from the values of all other wells.
-
Determine Reaction Rate: Plot the background-subtracted fluorescence units (RFU) versus time (minutes). Identify the linear portion of the curve and calculate the slope (V = ΔRFU / Δt). This slope represents the reaction rate.
-
Quantify Activity (Optional): If absolute quantification is needed, a standard curve can be generated using known concentrations of ethanol or H₂O₂ to convert the RFU/min rate into µmol/min (Units) of product formed.
Validation and Controls
A self-validating protocol requires robust controls to ensure data integrity.
-
Positive Control: Use a known carboxylesterase (e.g., purified hCE1) to confirm that all assay components are active.[1]
-
No-Enzyme Control: Wells containing all components except the enzyme source. This is critical for determining the background fluorescence and non-enzymatic hydrolysis of the substrate.
-
Inhibitor Control: To confirm that the observed activity is due to a specific class of esterases, the assay can be run in the presence of a broad-spectrum serine hydrolase inhibitor (e.g., bis(4-nitrophenyl) phosphate, BNPP). A significant reduction in the reaction rate would validate the enzymatic source of the signal.
Example Data
The following table illustrates expected results when testing the activity of a purified esterase at varying concentrations.
| Enzyme Conc. (ng/mL) | Reaction Rate (ΔRFU/min) |
| 0 (No-Enzyme) | 5.2 |
| 1.56 | 45.8 |
| 3.13 | 92.1 |
| 6.25 | 180.5 |
| 12.5 | 355.7 |
| 25.0 | 698.3 |
| 50.0 | 1350.1 |
The data demonstrates a linear relationship between enzyme concentration and reaction rate, confirming the assay's suitability for quantifying enzyme activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | 1. Light exposure of Amplex™ Red. 2. Contaminated reagents. 3. Substrate instability. | 1. Always protect Amplex™ Red stock and master mix from light. 2. Use fresh, high-purity reagents and water. 3. Prepare substrate solution fresh or store in single-use aliquots at -20°C. |
| Low or No Signal | 1. Inactive enzyme (sample or controls). 2. Incorrect filter settings on the reader. | 1. Check the activity of the positive control enzyme. Ensure proper sample handling and storage. 2. Verify excitation/emission wavelengths are appropriate for resorufin (~560ex/~590em).[12] |
| Non-linear Reaction Rate | 1. Substrate depletion. 2. Enzyme instability. 3. Detector saturation. | 1. Use a lower enzyme concentration or run the assay for a shorter duration. 2. Check the stability of your enzyme under assay conditions. 3. Dilute the enzyme sample; the signal is too high. |
References
-
Title: Ethyl-D-erythro-sphingosinate Hydrochloride | CAS: 355803-79-1 Source: Finetech Industry Limited URL: [Link]
-
Title: Carboxylesterase (CE) Reaction Phenotyping Assay Source: Evotec (formerly Cyprotex) URL: [Link]
-
Title: Biophysical properties of sphingosine, ceramides and other simple sphingolipids Source: Biochemical Society Transactions URL: [Link]
-
Title: Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Sphingosine-1-Phosphate as an Amphipathic Metabolite: Its Properties in Aqueous and Membrane Environments Source: Biophysical Journal URL: [Link]
-
Title: Sphingosine-1-Phosphate (d18:1) | 26993-30-6 Source: Avanti Polar Lipids URL: [Link]
-
Title: Sphingosine 1-phosphate Lyase Regulates Sensitivity of Pancreatic Beta-Cells to Lipotoxicity Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Sphingosine 1-phosphate lyase in development and disease: Sphingolipid metabolism takes flight Source: Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids URL: [Link]
-
Title: Structural insights into the substrate specificity of two esterases from the thermophilic Rhizomucor miehei Source: Journal of Lipid Research URL: [Link]
-
Title: Esterase coupled with the H2O2/horseradish peroxidase system triggers chemiluminescence from 2-methyl-1-propenylbenzoate: a potential analytical tool for esterase analysis Source: Analytical Biochemistry URL: [Link]
-
Title: Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate Source: Analytical Biochemistry URL: [Link]
-
Title: Molecular basis of sphingosine kinase 1 substrate recognition and catalysis Source: Structure URL: [Link]
-
Title: The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity Source: Methods in Molecular Biology URL: [Link]
Sources
- 1. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]
- 2. Enzyme Activity Measurement for Carboxylesterase [creative-enzymes.com]
- 3. mdpi.com [mdpi.com]
- 4. Sphingosine-1 Phosphate Lyase Regulates Sensitivity of Pancreatic Beta-Cells to Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of sphingosine kinase 1 substrate recognition and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Invitrogen™ Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit | Fisher Scientific [fishersci.ca]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. content.abcam.com [content.abcam.com]
Application Note: Liposomal Formulation of Ethyl-D-erythro-sphingosinate HCl
This Application Note serves as a definitive technical guide for the incorporation of Ethyl-D-erythro-sphingosinate HCl (CAS: 355803-79-1) into stable liposomal systems.
Designed for formulation scientists and lipidologists, this protocol addresses the unique physicochemical challenges posed by this cationic sphingoid ester—specifically its amphiphilic balance, pH sensitivity, and electrostatic behavior.
Introduction & Molecule Profile[1][2]
Ethyl-D-erythro-sphingosinate HCl is a synthetic sphingoid analog. Structurally, it represents the ethyl ester of sphingosinic acid (2-amino-3-hydroxy-4-octadecenoic acid). Unlike natural sphingosine, which possesses a primary alcohol at the C1 position, this molecule features an ethyl ester moiety.
-
Role in Formulation: It functions as a cationic lipid . The primary amine (protonated as the HCl salt) provides a positive surface charge, facilitating interaction with anionic cellular membranes or complexation with nucleic acids (DNA/RNA).
-
Key Instability Risk: The ethyl ester bond is susceptible to hydrolysis. Formulation pH must be strictly controlled to prevent degradation into the free acid.
Physicochemical Specifications
| Property | Detail |
| Chemical Name | Ethyl-D-erythro-sphingosinate Hydrochloride |
| CAS Number | 355803-79-1 |
| Molecular Formula | C₂₀H₄₀ClNO₃ |
| Molecular Weight | ~379.99 g/mol |
| Solubility | Soluble in Ethanol, Methanol, DMSO. Poorly soluble in pure Chloroform (requires Methanol cosolvent). |
| pKa (Amine) | ~9.0–10.0 (Estimated). Cationic at physiological pH (7.4). |
Pre-Formulation Strategy
A. Lipid Selection & Ratios
To form stable bilayers, Ethyl-D-erythro-sphingosinate HCl (hereafter E-Sph-HCl ) must be anchored by helper lipids. It is a single-chain surfactant-like lipid; using it as the sole component will form micelles, not liposomes.
-
Structural Lipid (Backbone): DSPC or DPPC (High
for rigidity) or POPC (fluidity). -
Stabilizer: Cholesterol (30–40 mol%) is critical to condense the bilayer and prevent leakage.
-
PEGylation (Optional): DSPE-PEG2000 (1–5 mol%) to prevent aggregation of cationic vesicles in buffer.
Recommended Molar Ratio: DSPC : Cholesterol : E-Sph-HCl => 55 : 40 : 5 (up to 10)
B. Solvent System Compatibility
Critical Step: The HCl salt form renders the molecule hydrophilic enough to resist dissolution in pure chloroform.
-
Correct Solvent: Chloroform : Methanol (2:1 or 1:1 v/v).
-
Why? Methanol is required to solvate the ionic HCl headgroup while Chloroform dissolves the hydrophobic tail and helper lipids.
Detailed Protocol: Thin Film Hydration
This method ensures homogenous distribution of the cationic lipid within the bilayer leaflets.
Phase 1: Stock Preparation
-
E-Sph-HCl Stock: Dissolve 10 mg of E-Sph-HCl in 1 mL of Methanol . (Concentration: 10 mg/mL).
-
Note: If the solution is cloudy, warm to 30°C or add small aliquots of Ethanol.
-
-
Helper Lipid Stock: Dissolve DSPC and Cholesterol in Chloroform at 10 mg/mL and 5 mg/mL respectively.
Phase 2: Film Formation
-
Combine lipid aliquots in a round-bottom flask to achieve the target molar ratio (e.g., 55:40:5).
-
Rotary Evaporation:
-
Temperature: 45°C (Above the transition temperature of the lipids, but safe for the ester).
-
Vacuum: Moderate (decrease pressure slowly to prevent bumping of methanol).
-
Duration: Evaporate until a dry, thin film forms on the flask wall.
-
-
Desiccation: Place the flask under high vacuum (lyophilizer or vacuum pump) for overnight (12h) to remove trace solvent.
-
Why? Residual methanol destabilizes the bilayer and increases toxicity.
-
Phase 3: Hydration (The Critical Step)
The hydration buffer dictates the ionization state and stability.
-
Buffer Choice: 10 mM HEPES, 140 mM NaCl, pH 7.2 – 7.4.
-
Avoid: Phosphate buffers (PBS) if high concentrations of cationic lipids are used, as phosphate anions can bridge cationic heads and cause precipitation.
-
Avoid: High pH (> 8.0) which accelerates ester hydrolysis.
-
-
Procedure:
Phase 4: Sizing (Extrusion)
-
Assemble a thermobarrel extruder with a 100 nm polycarbonate membrane .
-
Set extruder temperature to 65°C .
-
Pass the MLV suspension through the membrane 11–21 times .
-
Why odd number? To ensure the final collection is on the side opposite the starting "dirty" syringe.
-
-
Result: Small Unilamellar Vesicles (SUVs/LUVs), translucent/opalescent.
Visualization of Workflow & Molecular Architecture
Caption: Workflow for incorporating Ethyl-D-erythro-sphingosinate HCl into LUVs via Thin Film Hydration.
Caption: Orientation of E-Sph-HCl in the bilayer. The amine faces the aqueous phase; the ester sits at the interface.
Characterization & Quality Control
A. Zeta Potential (Critical)
Since E-Sph-HCl is the only cationic component, Zeta Potential is the primary metric for incorporation efficiency.
-
Expected Value: +20 mV to +50 mV (depending on mol% used).
-
Protocol: Dilute 20 µL of liposomes into 1 mL of 10 mM HEPES (low salt). Measure at 25°C.
-
Note: If Zeta is near neutral (-5 to +5 mV), the lipid did not incorporate or precipitated during film formation.
B. Size & Polydispersity (DLS)
-
Target Size: 100–120 nm.
-
PDI: < 0.20 (Indicates homogenous population).[2]
C. Ester Stability Check (HPLC)
To verify the ester bond is intact:
-
Lyophilize a small aliquot of liposomes.
-
Redissolve in Methanol.
-
Run RP-HPLC (C18 column).
-
Monitor for the appearance of the "free acid" peak (Sphingosinic acid), which indicates hydrolysis.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation during hydration | Phosphate buffer interaction or pH too high. | Switch to HEPES buffer. Ensure pH is < 7.5. |
| Low Zeta Potential | Lipid loss during film formation (stuck to glass). | Ensure E-Sph-HCl is fully dissolved in MeOH/CHCl3 mix before evaporation. |
| Film not dissolving | Phase transition temp ( | Increase hydration temp to 65–70°C. Sonicate briefly. |
| Particle Aggregation | Charge screening by high salt. | Reduce NaCl concentration during storage. Add 5% Sucrose for cryoprotection. |
References
-
Avanti Polar Lipids. Preparation of Liposomes via Thin Film Hydration. Available at: [Link]
-
Cullis, P. R., & Hope, M. J. (1991). Physical properties and functional roles of lipids in membranes. In Biochemistry of Lipids, Lipoproteins and Membranes.[1]
- Semple, S. C., et al. (2001). Efficient encapsulation of antisense oligonucleotides in lipid vesicles using ionizable aminolipids. Nature Biotechnology.
Sources
Troubleshooting & Optimization
Technical Support Center: Ethyl-D-erythro-sphingosinate HCl Solubility Guide
Topic: Improving solubility of Ethyl-D-erythro-sphingosinate HCl in aqueous buffers Document ID: TS-LIPID-042 Last Updated: October 26, 2023 Audience: Drug Discovery, Cell Biology, and Biochemistry Researchers
Core Technical Overview
Ethyl-D-erythro-sphingosinate HCl is a synthetic sphingosine derivative often used as a Protein Kinase C (PKC) inhibitor or a structural standard.
The Solubility Paradox: While the hydrochloride (HCl) salt form improves stability and initial dissolution in organic solvents (methanol, DMSO), this molecule remains fundamentally amphiphilic with a dominant hydrophobic character .
-
The Tail: The long C18 hydrocarbon chain drives rapid aggregation (micelle formation) in aqueous environments.
-
The Head: The ethyl ester modification reduces the polarity compared to the free carboxylic acid (if it were a sphingosine-1-acid derivative) or the native hydroxyls, making it more hydrophobic than native sphingosine.
-
The Result: Direct addition to aqueous buffers (PBS, TBS, Media) almost invariably results in immediate precipitation or the formation of biologically inactive aggregates.
Solubilization Decision Matrix
Before selecting a protocol, determine your downstream application. The "correct" method depends on whether you are treating live cells or performing cell-free biochemical assays.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental context.
Protocol A: BSA Complexing (The Gold Standard)
Best For: Cell culture, animal injections, and high-concentration stocks. Mechanism: Bovine Serum Albumin (BSA) possesses high-affinity hydrophobic binding pockets that sequester the lipid tail, preventing aggregation while keeping the molecule bioavailable.
Reagents Required[1][2][3][4][5][6]
-
Stock Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (absolute).
-
Carrier: Fatty Acid-Free (FAF) BSA (essential to ensure binding pockets are empty).
-
Buffer: PBS or TBS (pH 7.4).
Step-by-Step Methodology
-
Prepare the Lipid Stock (5 - 10 mM):
-
Dissolve Ethyl-D-erythro-sphingosinate HCl in high-quality DMSO.
-
Note: The HCl salt aids dissolution here. Ensure the solution is perfectly clear.
-
-
Prepare the Carrier Solution:
-
Dissolve FAF-BSA in PBS to a concentration of 4 mg/mL (approx. 60 µM) .
-
CRITICAL: Warm the BSA solution to 37°C in a water bath. Cold BSA binds lipids poorly.
-
-
The Injection Step (Complexing):
-
While vortexing the warm BSA solution vigorously, slowly inject the lipid stock.
-
Ratio: Aim for a final lipid concentration of ≤100 µM in the BSA stock.
-
Example: Add 10 µL of 10 mM Lipid Stock to 990 µL of warm BSA.
-
-
Equilibration:
-
Incubate at 37°C for 30 minutes with occasional vortexing.
-
The solution should remain optically clear. If cloudy, the complexation failed (see Troubleshooting).
-
Protocol B: Solvent Injection (Biochemical Assays)
Best For: Enzyme kinetics, short-term assays, cell-free systems. Mechanism: Rapid dispersion of the lipid into aqueous buffer before aggregates can form. Relies on kinetic stability rather than thermodynamic stability.
Step-by-Step Methodology
-
Prepare High-Concentration Stock:
-
Dissolve lipid in DMSO at 100x the desired final assay concentration (e.g., 1 mM stock for a 10 µM assay).
-
-
Buffer Preparation:
-
Pre-warm your assay buffer to 37°C.[1]
-
-
Rapid Dilution:
-
Submerge the pipette tip into the center of the buffer volume.
-
Expel the lipid stock rapidly while simultaneously vortexing or stirring the buffer.
-
Limit: Do not exceed 1% v/v DMSO in the final assay, as this may affect enzyme activity.
-
Data Summary: Solubility Limits
| Solvent System | Solubility Limit (Approx.) | Stability | Notes |
| Methanol / Ethanol | > 10 mg/mL | High (Weeks at -20°C) | Best for primary storage. |
| DMSO | ~ 5 - 10 mg/mL | High (Months at -20°C) | Hygroscopic; keep sealed. |
| Water / PBS | < 0.1 mg/mL | Very Low (Minutes) | Forms micelles/precipitates instantly. |
| BSA Complex (1:1) | Up to 1 mM | Moderate (Days at 4°C) | Best physiological mimic. |
Troubleshooting & FAQs
Q1: My solution turned cloudy immediately upon adding the lipid to the buffer. What happened?
Diagnosis: You exceeded the Critical Micelle Concentration (CMC) or the solubility limit before the lipid could disperse. Fix:
-
Use Protocol A (BSA): Proteins prevent this crashing out.
-
Check pH: The HCl salt is acidic. If you added it to a high pH buffer without mixing, the "free base" might have formed and precipitated.
-
Reduce Concentration: Try serial dilutions in DMSO before hitting the water.
Q2: I am seeing toxicity in my control cells. Is the lipid toxic?
Diagnosis: It might be "Vehicle Toxicity." Fix:
-
Calculate the final % of DMSO/Ethanol. If >0.1% for sensitive cells (primary neurons) or >0.5% for robust lines (HeLa), the solvent is the culprit.
-
Switch to Protocol A: BSA allows you to deliver the lipid with negligible organic solvent.
Q3: Can I store the aqueous stock solution?
Answer: Generally, NO .
-
Aqueous/PBS: Use immediately. Sphingolipids adhere to plastic surfaces (polypropylene tubes) rapidly, reducing the effective concentration.
-
BSA Complex: Can be stored at 4°C for 24-48 hours, but fresh preparation is always superior.
Q4: Is the Ethyl Ester stable?
Answer: Caution is required.
-
Esters are susceptible to hydrolysis. Avoid high pH (>8.0) buffers.
-
In cell culture, intracellular esterases may hydrolyze the ethyl group, converting the molecule into the free acid form. Ensure this aligns with your experimental goals.
References
-
Avanti Polar Lipids. Preparation of Liposomes and Lipid Complexes. (General Sphingolipid Handling). Available at: [Link]
-
Merrill, A. H., et al. (1989). "Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds." Biochemistry, 28(8), 3138-3145.[2] (Foundational text on sphingoid base handling).
Sources
Technical Support Center: Optimizing Ceramide Synthesis from Ethyl Sphingosinate Precursors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common challenges encountered when using ethyl sphingosinate precursors in ceramide synthesis. Our goal is to equip you with the scientific rationale and practical solutions to overcome low yields and other experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my N-acylation of ethyl sphingosinate resulting in a low yield?
Low yields in the N-acylation step can stem from several factors, including incomplete reaction, degradation of the starting material, or the formation of side products. Key areas to investigate are the quality of your reagents, the reaction conditions (solvent, temperature, and base), and the method used to activate the fatty acid.
Q2: I am observing multiple spots on my TLC after the N-acylation reaction. What are the likely side products?
Besides your desired N-acylated product, you may be observing unreacted ethyl sphingosinate, the fatty acid, and potentially an O-acylated byproduct where the fatty acid has esterified one of the hydroxyl groups of the sphingosine backbone. Another possibility, if using coupling reagents like EDC, is the formation of an N-acylurea byproduct.[1][2]
Q3: How can I avoid O-acylation during the N-acylation step?
Minimizing O-acylation relies on exploiting the higher nucleophilicity of the primary amine compared to the secondary hydroxyl groups. Running the reaction at lower temperatures and carefully selecting your coupling reagents and base can enhance selectivity for N-acylation.
Q4: My saponification of the ethyl ester is not going to completion or is giving me a complex mixture. What could be the problem?
Incomplete saponification can occur if the reaction conditions (base concentration, temperature, or reaction time) are insufficient. A complex mixture might indicate that the amide bond of your newly formed ceramide is also being hydrolyzed, which can happen under harsh basic conditions.
Q5: What is the best way to purify my final ceramide product?
Flash column chromatography on silica gel is a common and effective method for purifying ceramides.[3][4] The choice of solvent system is crucial for achieving good separation of the desired product from any unreacted starting materials, byproducts, or residual reagents.
Troubleshooting Guides
Part 1: Low Yields in the N-Acylation of Ethyl Sphingosinate
The N-acylation of ethyl sphingosinate to form the corresponding N-acyl ethyl sphingosinate is a critical step in ceramide synthesis. Low yields are a frequent challenge. This guide will walk you through potential causes and their solutions.
Symptoms:
-
TLC analysis shows a significant amount of remaining ethyl sphingosinate starting material.
-
Isolated yield is low despite clean conversion on TLC.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Fatty Acid Activation | The carboxylic acid of the fatty acid must be activated to a more electrophilic species to react efficiently with the amine of ethyl sphingosinate. Incomplete activation leads to a sluggish reaction. | - If using a coupling reagent (e.g., EDC/HOBt): Ensure the reagents are fresh and anhydrous. Allow sufficient time for the activation of the fatty acid before adding the ethyl sphingosinate.[1][5] - If using an acyl chloride or anhydride: Ensure these reagents have not been hydrolyzed by atmospheric moisture. Use freshly opened or distilled reagents. |
| Suboptimal Reaction Temperature | While lower temperatures can improve selectivity, they can also decrease the reaction rate. | Gradually increase the reaction temperature. Monitor the reaction progress by TLC to find the optimal balance between reaction rate and side product formation. |
| Inappropriate Solvent | The solvent must be able to dissolve both the polar ethyl sphingosinate hydrochloride and the nonpolar fatty acid. Poor solubility of either reactant will hinder the reaction. | Aprotic polar solvents like DMF or a mixture of chlorinated solvents (e.g., dichloromethane) with a small amount of a polar co-solvent are often effective. |
| Incorrect Stoichiometry | Using an insufficient excess of the acylating agent can lead to incomplete conversion of the ethyl sphingosinate. | Use a slight excess (1.1-1.5 equivalents) of the activated fatty acid. |
Symptoms:
-
Appearance of multiple, often polar, spots on the TLC plate that are not the starting material or product.
-
Low mass balance after the reaction.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Instability of Ethyl Sphingosinate | Ethyl sphingosinate, especially as the hydrochloride salt, can be unstable under strongly basic or acidic conditions. The free base is required for acylation, but prolonged exposure to strong bases can lead to degradation. | Use a mild organic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt in situ. Add the base just before the addition of the acylating agent. Avoid strong inorganic bases like NaOH or KOH at this stage. |
| Moisture in the Reaction | Water can hydrolyze the activated fatty acid and can also affect the stability of the starting materials and intermediates. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Symptoms:
-
Multiple spots on TLC, with one spot having a similar Rf to the desired product.
-
Difficulty in purifying the final product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| O-Acylation | The secondary hydroxyl groups on the sphingosine backbone can also be acylated, leading to the formation of an ester byproduct. This is more likely to occur under forcing conditions or with highly reactive acylating agents. | - Run the reaction at a lower temperature (0 °C to room temperature). - Use a less reactive fatty acid derivative if possible. - The use of an orthogonal protecting group strategy for the hydroxyl groups can be considered for complex syntheses, though this adds extra steps.[6][7][8] |
| N-Acylurea Formation | When using carbodiimide coupling reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, consuming the activated fatty acid.[1][2] | The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can trap the O-acylisourea to form an active ester, which is less prone to rearrangement and reacts efficiently with the amine.[1][2][5] |
Workflow for Troubleshooting Low N-Acylation Yields
Caption: Troubleshooting flowchart for low N-acylation yields.
Part 2: Challenges in the Saponification of the Ethyl Ester
After successful N-acylation, the ethyl ester must be hydrolyzed to yield the final ceramide. This step requires careful control to ensure selective cleavage of the ester in the presence of the newly formed amide bond.
Symptoms:
-
TLC shows the presence of the starting N-acyl ethyl sphingosinate.
-
The isolated product has a different polarity than the expected carboxylic acid.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Base | Saponification is a base-mediated hydrolysis. An inadequate amount of base will result in an incomplete reaction.[9][10] | Use a molar excess of a strong base like lithium hydroxide (LiOH) or potassium hydroxide (KOH). |
| Low Reaction Temperature or Short Reaction Time | The hydrolysis of sterically hindered esters can be slow at room temperature. | Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC until the starting material is consumed. |
| Poor Solubility | The N-acylated intermediate is often lipophilic and may have poor solubility in purely aqueous base solutions. | Use a co-solvent system, such as a mixture of THF/water or methanol/water, to ensure the substrate is fully dissolved and accessible to the hydroxide ions.[11] |
Symptoms:
-
Formation of multiple products, including the free fatty acid and ethyl sphingosinate, detected by TLC or LC-MS.
-
Significant decrease in the yield of the desired ceramide.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Harsh Reaction Conditions | While amides are generally more stable to hydrolysis than esters, prolonged exposure to high concentrations of strong base at elevated temperatures can lead to the cleavage of the amide bond. | - Use the mildest conditions that still afford complete ester hydrolysis. This often involves using a base like LiOH at room temperature or with gentle heating. - Carefully monitor the reaction by TLC and stop it as soon as the ester starting material is consumed. |
| Incorrect Work-up Procedure | Premature acidification of the reaction mixture before the saponification is complete can lead to a complex mixture of starting material, product, and hydrolyzed byproducts. | Ensure the saponification is complete before proceeding to the acidic work-up to protonate the carboxylate. |
Decision Tree for Saponification
Caption: Decision-making process for troubleshooting saponification.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of Ethyl Sphingosinate
-
To a solution of the fatty acid (1.2 equivalents) in anhydrous dichloromethane (DCM) or DMF, add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the fatty acid.
-
In a separate flask, dissolve ethyl sphingosinate hydrochloride (1.0 equivalent) in anhydrous DMF.
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to the ethyl sphingosinate solution and stir for 10 minutes.
-
Add the ethyl sphingosinate solution to the pre-activated fatty acid solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Saponification of N-Acyl Ethyl Sphingosinate
-
Dissolve the N-acyl ethyl sphingosinate in a mixture of THF and water (e.g., 4:1 v/v).
-
Add lithium hydroxide (LiOH) (3-5 equivalents) to the solution.
-
Stir the mixture at room temperature or warm to 40-50 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify with 1M HCl to pH ~2-3.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude ceramide can be further purified by recrystallization or flash column chromatography if necessary.[11]
References
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]
-
Toward bioinspired polymer adhesives: activation assisted via HOBt for grafting of dopamine onto poly(acrylic acid). Royal Society Open Science. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Available at: [Link]
-
Orthogonal Protection Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]
-
A convenient procedure for the synthesis of ceramides. ResearchGate. Available at: [Link]
-
Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. Available at: [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available at: [Link]
-
A convenient procedure for the synthesis of ceramides. PlumX. Available at: [Link]
-
Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. MDPI. Available at: [Link]
-
Saponification-Typical procedures. OperaChem. Available at: [Link]
-
Transition-Metal-Free Esterification of Amides via Selective N-C Cleavage under Mild Conditions. Organic Chemistry Portal. Available at: [Link]
-
Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Leicester. Available at: [Link]
-
Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. University of Rochester. Available at: [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]
-
The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. PubMed. Available at: [Link]
-
Antifungals targeted to sphingolipid synthesis: focus on inositol phosphorylceramide synthase. PubMed. Available at: [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]
-
Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. ACS Publications. Available at: [Link]
-
Characterization of ceramide synthesis. A dihydroceramide desaturase introduces the 4,5-trans-double bond of sphingosine at the level of dihydroceramide. PubMed. Available at: [Link]
-
Synthesis of N-Acyl-N,O-acetals Mediated by Titanium Ethoxide. Organic Chemistry Portal. Available at: [Link]
-
(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses. Available at: [Link]
-
Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. PMC. Available at: [Link]
-
Acid-base behavior in aprotic organic solvents. NIST. Available at: [Link]
-
4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]
-
Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. ResearchGate. Available at: [Link]
-
Interactive Bioconjugation at N-Terminal Cysteines by Using O-Salicylaldehyde Esters towards Dual Site-Selective Functionalization. Semantic Scholar. Available at: [Link]
-
A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. jocpr.com [jocpr.com]
- 8. fiveable.me [fiveable.me]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Resolving Peak Tailing of Sphingosine Esters in LC-MS
The following technical guide is structured as a specialized support center resource. It prioritizes mechanistic understanding and self-validating protocols over generic advice.
Topic: Troubleshooting & Method Optimization for Sphingosine Ester Analysis
Target Analyte Class: Sphingosine esters, Ceramides, Sphingoid bases (e.g., Sphingosine-1-Phosphate).
Primary Challenge: Asymmetric peak shape (Tailing Factor
The Core Mechanism: Why Do They Tail?
Before attempting a fix, you must understand the molecular causality. Sphingosine esters possess a basic nitrogen atom (secondary or primary amine) and a long hydrophobic chain.
-
Silanol Interaction (The Primary Culprit):
-
Reverse-phase columns (C18) are based on silica. Even "end-capped" columns have residual silanol groups (
). -
At typical LC-MS pH (acidic), the sphingosine amine is protonated (
). -
Residual silanols can deprotonate (
) or act as hydrogen bond donors. -
Result: The cationic sphingosine interacts electrostatically with the anionic silanol. This is a "secondary retention mechanism" that is slower than the primary hydrophobic partition, causing the peak tail.
-
-
Metal Chelation (The Secondary Culprit):
-
If your "ester" includes a phosphate group (e.g., Sphingosine-1-Phosphate, S1P), the phosphate moiety will chelate with iron or nickel ions in stainless steel frits and column bodies.
-
Result: Severe tailing and irreversible sample loss.
-
Troubleshooting Decision Matrix
Use this logic flow to identify your specific bottleneck before changing parameters randomly.
Figure 1: Systematic troubleshooting workflow for lipidomic peak tailing. Follow the path to isolate chemical vs. physical causes.
Optimization Protocols
Protocol A: The "Ammonium Shield" (Mobile Phase Strategy)
Formic acid alone is often insufficient to suppress silanol interactions. You must use a chaotropic buffer salt.
The Science: Ammonium ions (
| Component | Concentration | Function |
| Mobile Phase A | Water + 0.2% Formic Acid + 10 mM Ammonium Formate | Protonation & Silanol Shielding |
| Mobile Phase B | Methanol/Acetonitrile (50:50) + 0.2% Formic Acid + 10 mM Ammonium Formate | Elution Strength & Shielding |
Validation Step: Run a blank injection followed by a standard. If tailing persists, increase Ammonium Formate to 20 mM. Do not exceed 50 mM to avoid source contamination.
Protocol B: Injection Solvent Matching
A common error is injecting sphingolipids dissolved in 100% Methanol or Chloroform onto a column equilibrated at 95% Water. This causes "Solvent Effect" tailing/fronting.
Corrective Action:
-
Evaporate your lipid extract.[1]
-
Reconstitute in a solvent mixture that matches your initial gradient conditions (e.g., 70% Mobile Phase A / 30% Mobile Phase B).
-
If solubility is an issue, use the minimum amount of Isopropanol (IPA) required, then dilute with Mobile Phase A.
Frequently Asked Questions (Technical FAQ)
Q1: I am using a high-quality C18 column, but my sphingosine peaks still tail. Why?
A: Standard C18 columns, even high-purity ones, rely on hydrophobic retention. Sphingosine esters are basic. The "tail" is the result of the amine dragging along the silica surface. Solution: Switch to a column with a Charged Surface Hybrid (CSH) or an embedded polar group. These columns have a slight positive charge on the surface that electrostatically repels the protonated amine of the sphingosine, forcing it to interact only with the C18 chains. This sharpens the peak significantly.[2]
Q2: My Sphingosine-1-Phosphate (S1P) signal is tailing and very low intensity.
A: This is likely metal chelation , not just silanol interaction. The phosphate group binds to stainless steel in the LC flow path. Solution:
-
Hardware: Use a PEEK-lined (metal-free) column hardware.
-
Additives: Add 5µM Medronic Acid or EDTA to Mobile Phase A to chelate free metal ions in the solvent.
-
Passivation: Flush the system with 0.1% Phosphoric Acid overnight (disconnect the column first!) to passivate steel surfaces.
Q3: Can I use Ammonium Acetate instead of Formate?
A: Yes, but Ammonium Formate is generally preferred for positive mode ESI (Electrospray Ionization) of sphingolipids. Formate is more acidic, ensuring better protonation of the sphingoid base compared to acetate. However, if you are running a HILIC method (Hydrophilic Interaction Liquid Chromatography), Ammonium Acetate at pH 4-5 is often the standard.
Q4: My peaks are broad, not just tailing. Is this the same issue?
A: No. Broad peaks (symmetric but wide) usually indicate column overload or extra-column volume .
-
Test: Dilute your sample 1:10 and inject. If the peak becomes sharp, you were overloading the column mass capacity.
-
Test: Check your tubing. Ensure you are using red (0.005" ID) or viper tubing to minimize dead volume between the column and MS source.
Visualizing the Interaction Mechanism
Understanding the molecular competition is key to selecting the right additive.
Figure 2: Mechanism of Action. Left: Without buffer, the analyte binds to the surface. Right: Ammonium ions saturate surface sites, allowing the analyte to elute cleanly.
References
-
Method Development for Sphingolipids
-
Mobile Phase Additive Selection
- Title: Mobile Phase Additive Selection for LC-MS.
- Source: HALO Columns Technical Guide.
- Key Finding: Comparison of Formic Acid vs. Ammonium Formate for basic analytes; confirms Ammonium Formate/Formic Acid blend provides best balance of shape and sensitivity.
-
URL:[Link]
-
Troubleshooting Peak Tailing
- Title: LC Troubleshooting Essentials: Common Problems and Solutions for Peak Tailing.
- Source: LCGC Intern
- Key Finding: Identifies secondary silanol interactions and sample solvent mismatch as primary causes for tailing in reverse-phase LC.
-
URL:[Link]
-
Metal Chelation in Lipidomics
- Title: LC-MS/MS analysis of sphingophospholipids using metal free column.
- Source: YMC Technical Note.
- Key Finding: Demonstrates significant tailing reduction for phosphorylated sphingolipids (S1P) when using PEEK-lined metal-free columns.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. halocolumns.com [halocolumns.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl-D-erythro-sphingosinate Hydrochloride
Welcome to the Technical Support Center for the purification of Ethyl-D-erythro-sphingosinate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical sphingolipid intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to ensure the highest purity of your compound for successful downstream applications.
Understanding the Challenge: The Origin of Contaminants
The synthesis of Ethyl-D-erythro-sphingosinate Hydrochloride, a key building block for complex sphingolipids, typically starts from L-serine.[1] This synthetic route, while effective, can introduce several impurities that are crucial to remove. The most common and challenging contaminant is the diastereomeric L-threo form of the desired D-erythro product. Other potential impurities include unreacted starting materials, by-products from side reactions during esterification and protection steps, and residual solvents.[2] The presence of these contaminants, particularly the L-threo isomer, can significantly impact the biological activity and interpretation of experimental results.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product shows two closely related spots on TLC/LC-MS, even after initial purification. What are these likely to be, and how can I confirm their identity?
A1: The most probable contaminants are diastereomers, specifically the L-threo isomer alongside your desired D-erythro product.[5] These isomers often exhibit very similar chromatographic behavior, making their separation challenging.
Troubleshooting Steps:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The key to differentiating the erythro and threo diastereomers lies in the coupling constants between the protons on C2 and C3 (H2 and H3) and C3 and C4 (H3 and H4) of the sphingosine backbone.[6]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): While standard reverse-phase HPLC may not resolve the diastereomers, chiral HPLC is a powerful tool for their separation and quantification.[7][8]
Data Summary: Distinguishing Diastereomers
| Isomer | Expected 1H NMR Coupling Constants | Elution Profile in Chiral HPLC |
| D-erythro (Desired) | JH2,H3 ≈ 6.8 Hz, JH3,H4 ≈ 7.5 Hz[6] | Typically elutes as a distinct peak. |
| L-threo (Contaminant) | JH2,H3 ≈ 2.8 Hz, JH3,H4 ≈ 7.1 Hz[6] | Elutes as a separate, often closely migrating, peak. |
Q2: I'm struggling to separate the D-erythro and L-threo diastereomers. What purification strategies do you recommend?
A2: Separating diastereomers requires specialized chromatographic techniques. Standard silica gel chromatography may not be sufficient. We recommend two primary strategies:
Strategy 1: Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most effective method for separating sphingosine diastereomers.[7][8] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose phenylcarbamates, have shown excellent results in resolving these types of compounds.[9][10]
Strategy 2: Column Chromatography with Optimized Conditions
While challenging, it is possible to improve the separation of diastereomers on normal-phase silica gel with careful optimization of the mobile phase. A shallow gradient and the use of a solvent system that enhances the subtle differences in polarity between the isomers are key.
Experimental Protocol: Preparative Chiral HPLC
-
Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak® IA or similar amylose tris(3,5-dimethylphenylcarbamate) stationary phase) is recommended.[9]
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio will need to be optimized, starting with a high percentage of hexane (e.g., 90:10 hexane:isopropanol) and gradually increasing the polarity.[11]
-
Flow Rate: A lower flow rate (e.g., 0.5-1.0 mL/min for an analytical column, scaled up for preparative) can improve resolution.
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) is suitable for sphingolipids.
-
Fraction Collection: Collect small fractions and analyze them by analytical chiral HPLC or TLC to determine the purity of each fraction before combining.
Experimental Protocol: Optimized Column Chromatography
-
Stationary Phase: High-purity silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A solvent system of dichloromethane (DCM) and methanol (MeOH) is a good starting point.
-
Gradient Elution:
-
Equilibrate the column with 100% DCM.
-
Load the sample dissolved in a minimal amount of DCM.
-
Elute with a very shallow gradient of methanol in DCM (e.g., 0-2% MeOH over many column volumes).
-
-
Fraction Analysis: Monitor the fractions closely using TLC, staining with a suitable agent like phosphomolybdic acid or potassium permanganate.
Purification Workflow Diagram
Caption: Purification workflow for Ethyl-D-erythro-sphingosinate Hydrochloride.
Q3: My NMR spectrum shows some unassigned signals that are not consistent with the diastereomeric impurity. What could they be?
A3: Besides diastereomers, other common contaminants include:
-
Unreacted L-serine ethyl ester: This can be identified by its characteristic signals in the 1H NMR spectrum.
-
By-products from protecting group manipulation: If protecting groups were used during the synthesis, incomplete removal or side reactions can lead to impurities. For example, by-products from the esterification of serine can include anhydrides and acrylates.[1]
-
Residual Solvents: Solvents used during the reaction and purification (e.g., dichloromethane, methanol, ethyl acetate) can be present in the final product.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for unidentified NMR signals.
References
-
Preparation of methyl ester of L-serine. ResearchGate. Available at: [Link]
-
Stereoisomers of sphingosine. ResearchGate. Available at: [Link]
-
Detection of D-erythro and L-threo sphingosine bases in preparative sphingosylphosphorylcholine and its N-acylated derivatives and some evidence of their different chemical configurations. PubMed. Available at: [Link]
-
Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. RSC Publishing. Available at: [Link]
-
Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. PMC. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Trouble with chiral separations. Chromatography Today. Available at: [Link]
-
Conformational studies of sphingolipids by NMR spectroscopy. II. Sphingomyelin. PubMed. Available at: [Link]
-
The Chromatographic Resolution of Chiral Lipids. AOCS. Available at: [Link]
-
Analyze of stereoisomer by NMR. JEOL Ltd. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]
-
Synthesis of an (R)-Garner-type Aldehyde from L-Serine: Useful Building Block for a (+)-Furanomycin Derivative. ResearchGate. Available at: [Link]
-
Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. PMC. Available at: [Link]
-
Erythro and Threo. Chemistry Steps. Available at: [Link]
-
Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Diastereomer. Wikipedia. Available at: [Link]
-
CHIRAL Handbook. BGB Analytik. Available at: [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link]
-
Agilent Chiral Chromatograph Training Guide. Purdue University. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of enantiomers and blind identification of erythro -sphingosine non-racemates by cold ion spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D4AN00911H [pubs.rsc.org]
- 4. Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of D-erythro and L-threo sphingosine bases in preparative sphingosylphosphorylcholine and its N-acylated derivatives and some evidence of their different chemical configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. skpharmteco.com [skpharmteco.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. bgb-analytik.com [bgb-analytik.com]
- 11. aocs.org [aocs.org]
Optimizing reaction temperature for Ethyl-D-erythro-sphingosinate acylation
Technical Support Center: Ethyl-D-erythro-sphingosinate Acylation
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of ceramides and related sphingolipids. The N-acylation of Ethyl-D-erythro-sphingosinate is a critical step in building these complex molecules, and precise control over reaction parameters is paramount for achieving high yield and purity.
Of all the variables, reaction temperature is perhaps the most influential and often the most challenging to optimize. It represents a delicate balance: providing enough energy to overcome the activation barrier for the desired N-acylation without supplying excess energy that could initiate unwanted side reactions or cause degradation. This document provides a structured, experience-driven approach to mastering temperature control in your experiments, moving from foundational questions to in-depth troubleshooting and systematic optimization protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when planning an acylation experiment.
Q1: What is a suitable starting temperature for the acylation of Ethyl-D-erythro-sphingosinate?
A1: The optimal starting temperature is highly dependent on the reactivity of your chosen acylating agent and the coupling strategy. N-acylation of a primary amine like that in sphingosinate is generally favorable, but the specific conditions dictate the kinetics.
Table 1: Recommended Starting Temperatures for Common Acylation Methods
| Acylation Method | Acylating Agent | Coupling/Activating Agent | Recommended Starting Temp. | Rationale & Key Considerations |
| Acyl Chloride | Fatty Acyl Chloride (e.g., Lauroyl chloride) | Non-nucleophilic base (e.g., TEA, DIEA) | 0 °C | Acyl chlorides are highly electrophilic and reactive. Starting at 0 °C minimizes the risk of O-acylation on the secondary hydroxyl groups and other side reactions. The reaction is often allowed to slowly warm to room temperature. |
| Carbodiimide Coupling | Free Fatty Acid (e.g., Palmitic acid) | EDC, DCC¹ | 0 °C to Room Temperature (~25 °C) | This method involves the in-situ activation of the fatty acid. Starting at 0 °C during the addition of the carbodiimide can suppress the formation of N-acylurea byproducts. The reaction can then be maintained at room temperature for several hours.[1][2] |
| Active Ester | N-Hydroxysuccinimide (NHS) Ester | None | Room Temperature (~25 °C) | NHS esters are stable, activated intermediates that react cleanly with the amine. These reactions are typically less exothermic and can be run safely at room temperature, offering a good balance of reaction rate and selectivity. |
¹EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; DCC: N,N'-Dicyclohexylcarbodiimide.
Q2: What are the typical signs that my reaction temperature is too high?
A2: Overheating the reaction is a common pitfall. The primary indicator is a complex reaction mixture, which you can observe using Thin-Layer Chromatography (TLC). Specific signs include:
-
Appearance of Multiple New Spots on TLC: Besides your desired product spot, you may see additional, often closely-spaced, spots indicating the formation of byproducts. These could be O-acylated species or products of reagent decomposition.
-
Product Streaking or Tailing on TLC: This can suggest product degradation.
-
Color Change: The reaction mixture turning yellow, brown, or dark can indicate decomposition of the starting material, reagents, or product.
-
Reduced Isolated Yield: Despite the starting material being fully consumed, the yield of the desired product is low after purification due to the formation of multiple side products.
Q3: Conversely, how do I identify a reaction temperature that is too low?
A3: Insufficient thermal energy will result in a slow or stalled reaction. The key indicator is monitoring the consumption of your starting material (Ethyl-D-erythro-sphingosinate).
-
Incomplete Reaction: TLC analysis shows a significant amount of the starting amine spot remaining even after an extended period (e.g., >12 hours).
-
Very Slow Conversion: The product spot on the TLC plate forms very slowly over time. While this may eventually lead to a clean reaction, it may be impractical for laboratory workflows. In such cases, gentle warming (e.g., to 35-40 °C) can significantly accelerate the reaction rate.
Troubleshooting Guide: Common Issues & Solutions
This guide is for researchers who have encountered specific problems during their acylation experiments.
Problem 1: Low to no product formation, with starting material largely unreacted.
-
Primary Suspected Cause: The reaction temperature is too low, resulting in insufficient kinetic energy for the reaction to proceed at a reasonable rate.
-
Diagnostic Steps & Solutions:
-
Confirm Reagent Activity: Before altering the temperature, ensure your acylating agent and any coupling reagents are not degraded. For example, acyl chlorides can hydrolyze if exposed to moisture, and carbodiimides have a finite shelf life.
-
Incremental Temperature Increase: If reagents are confirmed to be active, set up the reaction again at the initial temperature. After 1-2 hours, if TLC shows minimal conversion, gradually warm the reaction mixture in increments of 10 °C (e.g., from 0 °C to room temperature, or from room temperature to 35-40 °C) using a controlled temperature water bath.
-
Monitor Closely: After each temperature increase, monitor the reaction by TLC every 30-60 minutes. This will help you identify the temperature at which the reaction begins to proceed efficiently without initiating side reactions.
-
Problem 2: The starting material is consumed, but the final product is impure with multiple side products.
-
Primary Suspected Cause: The reaction temperature is too high, providing the activation energy for undesired pathways like O-acylation or reagent decomposition.
-
Diagnostic Steps & Solutions:
-
Analyze Side Products: If possible, attempt to characterize the major byproducts. For instance, mass spectrometry can help identify if a di-acylated product (N- and O-acylated) has formed.
-
Reduce Reaction Temperature: The most direct solution is to lower the temperature. If the reaction was run at room temperature, repeat it starting at 0 °C. For highly reactive agents like acyl chlorides, performing the entire reaction at 0 °C or even colder (e.g., -20 °C) may be necessary.
-
Control Exotherms: The addition of a highly reactive reagent can cause a localized temperature spike (an exotherm). Ensure that reagents like acyl chlorides are added slowly and dropwise to a cooled, well-stirred solution of the sphingosinate. This dissipates heat and maintains the desired reaction temperature.
-
Problem 3: The reaction proceeds cleanly but stalls at ~50-70% completion.
-
Primary Suspected Cause: This can be a more complex issue. It could be due to product inhibition, reagent deactivation over time at the reaction temperature, or the reaction reaching equilibrium.
-
Diagnostic Steps & Solutions:
-
Add More Reagent: A common strategy is to add a small additional portion (e.g., 0.2 equivalents) of the acylating agent and coupling reagent (if applicable). If the reaction proceeds further, it suggests the initial reagents were consumed or degraded.
-
Gentle Heating: As with a slow reaction, a modest increase in temperature (e.g., to 40 °C) might provide the necessary energy to push the reaction to completion. Monitor carefully for the appearance of byproducts.
-
Change Solvent: If the reaction is stalling in a solvent like DCM, switching to a more polar aprotic solvent like THF or DMF might improve the solubility of intermediates and favor the reaction kinetics, though this will also require re-optimization of the temperature.
-
Experimental Protocols
Protocol 1: Systematic Temperature Optimization for Acylation
This protocol outlines a parallel experiment to efficiently determine the optimal reaction temperature. Here, we use the example of a carbodiimide coupling reaction.
Objective: To identify the reaction temperature that provides the highest yield of pure N-acylated Ethyl-D-erythro-sphingosinate within a practical timeframe.
Workflow Visualization
Caption: Workflow for parallel temperature optimization.
Methodology:
-
Preparation: In three separate flame-dried round-bottom flasks under an inert atmosphere (e.g., Argon), dissolve Ethyl-D-erythro-sphingosinate (1.0 eq) and the desired fatty acid (1.2 eq) in anhydrous DCM (0.1 M).
-
Temperature Equilibration:
-
Place Flask 1 in an ice bath (0 °C).
-
Place Flask 2 on a stir plate at ambient laboratory temperature (~25 °C).
-
Place Flask 3 in a temperature-controlled water or oil bath set to 40 °C.
-
Allow the solutions to stir for 15 minutes to reach the target temperature.
-
-
Reaction Initiation: To each flask, add EDC (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Start a timer for each reaction.
-
Monitoring:
-
Using a capillary tube, spot a small aliquot from each reaction onto a single TLC plate at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Develop the TLC plate in an appropriate solvent system (e.g., 95:5 DCM:Methanol).
-
Visualize the spots using a suitable stain (e.g., potassium permanganate).
-
Label each lane with the reaction temperature and time point.
-
-
Analysis: Compare the TLC results across the three temperatures.
-
0 °C Reaction: Look for slow but clean conversion of the starting material.
-
25 °C Reaction: This often represents a good balance. Note the rate of product formation and the appearance of any faint byproduct spots.
-
40 °C Reaction: Check for rapid conversion. Critically examine the TLC for the appearance of new, distinct spots or streaking that are absent at lower temperatures.
-
-
Workup and Decision: Once a reaction is deemed complete (or has reached an optimal point before significant byproduct formation), quench it with water. Perform an identical aqueous workup and extraction for all three reactions. Purify the crude product via flash column chromatography. Compare the isolated yields and purity of the final products to determine the optimal temperature.
References
- Bioconjugation Strategies for Revealing the Roles of Lipids in Living Cells. PMC, NIH.
- Effects of (R)- and (S)-α-Hydroxylation of Acyl Chains in Sphingosine, Dihydrosphingosine, and Phytosphingosine Ceramides on Phase Behavior and Permeability of Skin Lipid Models. MDPI.
- Acylation of Naturally Occurring and Synthetic 1-Deoxysphinganines by Ceramide Synthase. Semantic Scholar.
- Acetylation of sphingosine by PAF-dependent transacetylase. PubMed, NIH.
- Preparation of Ester Derivatives of Fatty Acids for Chrom
- Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. MetwareBio.
- A convenient procedure for the synthesis of ceramides.
- A convenient procedure for the synthesis of ceramides. PubMed.
Sources
Technical Support Center: Overcoming Steric Hindrance in Ethyl-D-erythro-sphingosinate Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and modification of Ethyl-D-erythro-sphingosinate derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by this valuable class of molecules. Our focus is to provide in-depth, field-proven insights and troubleshooting strategies, particularly for overcoming the significant steric hindrance encountered during N-acylation and other modifications.
Frequently Asked Questions (FAQs): Foundational Concepts
This section addresses the fundamental principles underlying the challenges in derivatizing Ethyl-D-erythro-sphingosinate.
Q1: What is steric hindrance and why is it a significant issue in the N-acylation of Ethyl-D-erythro-sphingosinate?
A: Steric hindrance is a phenomenon in which the rate of a chemical reaction is slowed down or prevented because of the spatial bulk of groups in proximity to the reaction center. In the case of Ethyl-D-erythro-sphingosinate, the C2-amine, which is the target for N-acylation to form ceramide analogs, is located in a highly congested environment.
The key contributors to this steric crowding are:
-
The C3-Hydroxyl Group: The adjacent hydroxyl group, with its specific (R)-stereochemistry in the D-erythro isomer, restricts access to the C2-amine.
-
The Long Alkyl Chain: The C18 hydrocarbon chain, originating from C4, folds in a way that can shield one face of the molecule.
-
The Ethyl Ester at C1: This group adds to the overall bulk at the "head" of the molecule.
This molecular architecture makes the nitrogen atom of the C2-amine a poor nucleophile, as it is difficult for incoming reagents, such as an activated carboxylic acid, to achieve the necessary trajectory for a successful reaction.
Q2: What are the primary consequences of unaddressed steric hindrance in my N-acylation reaction?
A: Ignoring the effects of steric hindrance typically leads to a range of undesirable outcomes that compromise the efficiency and success of your synthesis. These include:
-
Low or No Product Yield: The most common result is a very low conversion of the starting material to the desired N-acylated product. In many cases, the reaction may not proceed at all under standard coupling conditions.
-
Slow Reaction Rates: Even if the reaction proceeds, it may require excessively long reaction times (days instead of hours), which increases the risk of product degradation or the formation of side products.
-
Side Reactions: When the desired N-acylation is slow, competitive and undesired side reactions can become dominant. A primary concern is the O-acylation of the more accessible C3-hydroxyl group, leading to a mixture of isomers that can be difficult to separate.
-
Reagent Decomposition: Forcing conditions, such as high heat, can lead to the decomposition of sensitive coupling reagents or starting materials before the desired reaction can occur.
Troubleshooting Guide: Practical Solutions for N-Acylation
This section provides a problem-oriented approach to resolving common issues encountered during the synthesis of ceramide analogs from Ethyl-D-erythro-sphingosinate.
Problem 1: Low or No Yield in N-Acylation Reactions
Q&A 1.1: My standard amide coupling reaction using DCC and HOBt failed. What should I do next?
A: The failure of a standard dicyclohexylcarbodiimide (DCC)/1-Hydroxybenzotriazole (HOBt) coupling is a strong indicator of severe steric hindrance.[1] While you should always verify the quality of your reagents and solvents, this combination is often too mild for such a challenging substrate. The O-acylisourea intermediate formed from DCC is not reactive enough to overcome the steric barrier and acylate the hindered amine efficiently.
Your next step should be to employ a more potent coupling reagent. The choice of reagent is critical for activating the carboxylic acid to a state where it can react with the poorly nucleophilic amine.
Q&A 1.2: Which coupling reagents are more effective for acylating a sterically hindered amine like Ethyl-D-erythro-sphingosinate?
A: For challenging couplings, you must move from carbodiimide-based reagents to more powerful phosphonium or aminium/uronium salt-based reagents. These reagents generate highly reactive activated esters in situ. The most effective choices are those based on the HOAt (1-hydroxy-7-azabenzotriazole) leaving group, such as HATU, or its phosphonium equivalent, PyAOP.
Why are these reagents superior?
-
Higher Reactivity of the Active Ester: The OAt active esters generated by HATU and PyAOP are significantly more reactive than the OBt esters formed from HOBt-based reagents (like HBTU or PyBOP).
-
Anchimeric Assistance: The pyridine nitrogen atom in the HOAt leaving group provides neighboring group participation (anchimeric assistance) during the aminolysis step. This intramolecular catalysis accelerates the attack by the amine, which is particularly beneficial when the amine is a poor nucleophile.
The table below compares common coupling reagents for this application.
| Reagent Name | Class | Byproducts | Key Advantages for Hindered Systems |
| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Dicyclohexylurea (DCU) | Inexpensive, but low reactivity. Not recommended.[1][2] |
| HBTU (O-Benzotriazole-..-tetramethyluronium hexafluorophosphate) | Aminium/Uronium | Tetramethylurea | More reactive than DCC, but may be insufficient. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium | Tetramethylurea | Highly Recommended. Forms highly reactive OAt esters; anchimeric assistance.[2] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium | Tripyrrolidinophosphine oxide | Good reactivity; avoids guanidinylation side reactions sometimes seen with uronium salts. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Aminium/Uronium | Morpholinourea derivative | Based on OxymaPure leaving group; very high reactivity and low racemization. |
Recommendation: Start with HATU as your primary choice. If side reactions associated with uronium salts are a concern, PyBOP or other phosphonium reagents are excellent alternatives.
Q&A 1.3: Besides changing the coupling reagent, what other strategies can I use to drive the reaction to completion?
A: An alternative to in-situ activation is to pre-form a highly reactive derivative of your fatty acid, such as an acyl fluoride . Acyl fluorides are among the most reactive acylating agents but are generally more stable and selective than acyl chlorides. The small size of the fluoride leaving group minimizes steric clash during the transition state.
A common method to generate acyl fluorides in situ is by using reagents like Cyanuric Fluoride or Deoxo-Fluor®.[3] This protocol can be particularly effective for extremely hindered substrates where even powerful coupling reagents fail.[3]
Caption: Workflow for troubleshooting low-yield N-acylation reactions.
Problem 2: Side Reactions and Impurity Formation
Q&A 2.1: I'm observing a significant byproduct that I suspect is the O-acylated isomer. How can I prevent this?
A: O-acylation at the C3-hydroxyl is a classic example of a kinetically favored side reaction when the thermodynamically desired N-acylation is slow. The C3-OH is sterically more accessible than the C2-NH2. The solution is to use a protecting group strategy .
By temporarily "capping" the hydroxyl group, you selectively block it from reacting, thereby forcing the acylation to occur at the intended amine site.
Recommended Protecting Group: Silyl Ethers
-
TBDMS (tert-butyldimethylsilyl): This is an excellent choice. It is bulky enough to be stable under the coupling conditions but can be readily removed afterward with a fluoride source (like TBAF) or acid.
-
TIPS (triisopropylsilyl): Even bulkier and more robust if your coupling conditions are particularly harsh.
The general workflow is:
-
Protect: Selectively protect the C3-OH group of Ethyl-D-erythro-sphingosinate.
-
Acylate: Perform the N-acylation reaction on the protected substrate.
-
Deprotect: Remove the protecting group to reveal the final ceramide analog.
Caption: Protecting group strategy to prevent O-acylation side reactions.
Q&A 2.2: My mass spec shows an unexpected mass addition corresponding to the coupling agent itself. What is happening?
A: This is likely a guanidinylation side reaction, which can occur when using aminium/uronium-based reagents like HBTU or HATU, especially if the carboxyl activation is slow or if a large excess of the coupling reagent is used. The reagent can react with the primary amine of your sphingosinate to form a stable guanidinium byproduct, terminating the reaction for that molecule.
Solutions:
-
Switch to a Phosphonium Reagent: Phosphonium salts like PyBOP, PyAOP, or PyClock do not have the chemical structure that leads to guanidinylation. This is the most robust solution.
-
Optimize Stoichiometry: If you must use a uronium reagent, carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) rather than a large excess.
-
Order of Addition: Add the coupling reagent to the carboxylic acid first to allow for pre-activation before introducing your valuable sphingosinate derivative.
Caption: Mechanism of amide formation using HATU with a hindered amine.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using HATU
This protocol describes a general method for the N-acylation of C3-protected Ethyl-D-erythro-sphingosinate.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired carboxylic acid (1.2 eq.) and HATU (1.2 eq.) in anhydrous DMF (approx. 0.1 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) dropwise. Stir the mixture at 0 °C for 15-20 minutes to allow for pre-activation.
-
Coupling: Add a solution of the C3-protected Ethyl-D-erythro-sphingosinate (1.0 eq.) in a minimal amount of anhydrous DMF to the activated ester mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting amine indicates completion.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of the C3-Hydroxyl using TBDMSCl
-
Preparation: Dissolve Ethyl-D-erythro-sphingosinate (1.0 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add imidazole (2.5 eq.) followed by tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.).
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a small amount of water. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often clean enough for the next step, but can be purified by flash chromatography if necessary.
Protocol 3: Deprotection of the C3-TBDMS Ether
-
Preparation: Dissolve the TBDMS-protected ceramide analog in anhydrous THF (approx. 0.1 M).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 eq.).
-
Reaction: Stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the deprotection by TLC. The product will be significantly more polar than the starting material.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography.
References
- Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length. (2024). Vertex AI Search.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. (2001). Chemistry and Physics of Lipids.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Ceramide Synthesis Is Modulated by the Sphingosine Analog FTY720. (n.d.). NIH.
- Biosynthesis of ceramide and its conversion into other bioactive sphingolipids. (n.d.).
- Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regul
- Biosynthesis of ceramide, sphingosine-1-phosphate, and ceramide-1-phosphate. (n.d.).
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Amide coupling reaction in medicinal chemistry. (n.d.).
- Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- The Synthesis of Sterically Hindered Amides. (2014). CHIMIA.
- Greener Methods: Catalytic Amide Bond Form
Sources
Technical Support Center: Removal of Solvent Residues from Ethyl-D-erythro-sphingosinate Hydrochloride Crystals
Welcome to the technical support center for handling Active Pharmaceutical Ingredients (APIs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual solvents from Ethyl-D-erythro-sphingosinate Hydrochloride crystals. As Senior Application Scientists, we ground our recommendations in established principles and regulatory standards to ensure the integrity and safety of your final product.
Troubleshooting Guide: Residual Solvents Exceed Acceptance Limits
The presence of residual solvents in the final API is a critical quality attribute that must be controlled within strict limits, as defined by guidelines such as the International Council for Harmonisation (ICH) Q3C.[1][2][3] These organic volatile chemicals are used during synthesis and purification and must be removed to ensure patient safety.[2][3] This section provides a logical workflow to diagnose and resolve issues of excess residual solvents.
Initial Assessment: Selecting the Appropriate Removal Strategy
When faced with unacceptable levels of residual solvents, the first step is to select a removal strategy that is both effective and non-destructive to the API. The choice depends on the solvent's properties, the API's thermal stability, and the level of contamination. Ethyl-D-erythro-sphingosinate Hydrochloride has a melting point of 114-116°C and is soluble in methanol.[4] This thermal data is critical for process parameter selection.
The following decision workflow will guide you to the most appropriate technique.
Sources
Addressing stability issues of sphingolipid hydrochlorides in solution
Technical Support Center: Sphingolipid Hydrochlorides
A Guide to Ensuring Solution Stability and Experimental Success
Welcome to the technical support center for sphingolipid hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these powerful bioactive lipids. Sphingolipid hydrochlorides, while offering improved initial solubility, present unique stability challenges in solution that can impact experimental reproducibility and outcomes.
As Senior Application Scientists, we've compiled this resource based on extensive in-house data, established research protocols, and frequent questions from the scientific community. Our goal is to provide not just methods, but the underlying principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My sphingolipid hydrochloride powder won't dissolve properly. What am I doing wrong?
This is a common first hurdle. The issue often lies in the amphipathic nature of sphingolipids and the choice of solvent. While the hydrochloride salt enhances aqueous solubility compared to the free base, these molecules still possess a long, hydrophobic hydrocarbon tail.
-
Underlying Cause: Sphingolipids have limited solubility in purely aqueous buffers and many common organic solvents like hexane or ethyl ether.[1] At higher concentrations in aqueous media, they can self-assemble into micelles, which can affect their bioavailability in cell-based assays. For instance, Sphingosine-1-Phosphate (S1P) has a critical micelle concentration (CMC) of approximately 12 µM in aqueous solutions.[2]
-
Immediate Solution: For many sphingolipids, a universal solvent system is a mixture of chloroform and methanol, often with a small amount of water.[1][3] However, this is toxic to cells. For biological experiments, methanol is a good initial solvent. Gentle warming (up to 40-65°C) and sonication can significantly aid dissolution.[3][4][5]
-
Best Practice for Cell Culture: For in vivo or cell-based applications, the recommended method is to first dissolve the sphingolipid in a minimal amount of a suitable organic solvent (like methanol or ethanol) and then create a complex with fatty-acid-free bovine serum albumin (BSA) in your desired buffer or media.[3][4] This process mimics the natural transport of lipids in biological systems and improves their delivery to cells.
Q2: I prepared a clear stock solution, but now it's cloudy and has a precipitate. Can I still use it?
Precipitation is a clear indicator of instability. It suggests the concentration of the sphingolipid has exceeded its solubility limit under the current storage conditions.
-
Underlying Cause: This can be triggered by several factors:
-
Temperature Fluctuations: Many sphingolipids are less soluble at colder temperatures. If a solution prepared at room temperature or with warming is transferred to 4°C or -20°C, the lipid can fall out of solution.
-
Solvent Evaporation: If the container is not sealed properly, solvent can evaporate over time, increasing the lipid concentration beyond its solubility point.
-
pH Shift: The hydrochloride salt form is most stable and soluble at a slightly acidic to neutral pH. If the solution becomes basic, the amine group can be deprotonated, reducing its polarity and causing it to precipitate. For example, Sphingosine-1-Phosphate will precipitate at a pH below 7.5.[6]
-
-
Troubleshooting Steps:
-
Allow the vial to warm to room temperature for at least 60 minutes before use.
-
Gently vortex and sonicate the solution in a bath sonicator.[4] This is often sufficient to redissolve the precipitate.
-
If precipitation persists, the solution may be supersaturated. It is not recommended for use in quantitative experiments, as the true concentration is unknown. Discard and prepare a fresh stock.
-
Q3: What are the optimal storage conditions for my sphingolipid hydrochloride solutions to ensure long-term stability?
Proper storage is crucial to prevent chemical degradation, such as hydrolysis and oxidation, which can render your compound inactive or produce confounding artifacts.[7][8]
-
Underlying Cause: The primary threats to stability are water (hydrolysis) and oxygen (oxidation), especially for sphingolipids with unsaturated fatty acid chains.[3][7] These reactions are accelerated by light and higher temperatures.[7][8]
-
General Recommendations:
-
Solvent: Store stock solutions in a suitable organic solvent like methanol or ethanol. Avoid storing in aqueous solutions for long periods due to the risk of hydrolysis.[3]
-
Temperature: Store solutions at -20°C.[3][9] Some sources suggest that storing solutions below -30°C is not recommended unless they are in sealed glass ampoules.[9]
-
Atmosphere: For unsaturated sphingolipids, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.[3][9]
-
Aliquoting: Prepare stock solutions at a reasonable concentration, then aliquot into single-use vials. This prevents contamination and avoids repeated freeze-thaw cycles which can disrupt solution integrity and release degradative enzymes in biological samples.[7]
-
.
| Parameter | Recommendation | Rationale |
| Form | Dry Powder (for long-term) | Most stable form. Can be stable for ≥4 years at -20°C.[6] |
| Solvent | Methanol, Ethanol, or Chloroform/Methanol | Minimizes hydrolysis. Organic solvents are preferred over aqueous solutions for storage.[3] |
| Temperature | -20°C | Slows chemical degradation (oxidation, hydrolysis).[9] |
| Container | Glass vial with a Teflon-lined cap | Prevents leaching of impurities from plastics and ensures a tight seal.[3][9] |
| Atmosphere | Overlay with Argon or Nitrogen | Crucial for unsaturated lipids to prevent oxidation.[3][9] |
| Handling | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles and reduces contamination risk.[7] |
Troubleshooting Guides
Problem: Inconsistent Results in Cell-Based Assays
You've treated your cells with a sphingolipid hydrochloride, but the dose-response curve is erratic, or the results vary significantly between experiments.
-
Potential Cause: The effective concentration of the bioactive lipid reaching your cells is inconsistent. This could be due to solution instability, improper preparation of the working solution, or degradation. Sphingolipids are part of a complex metabolic network, and degradation can produce other bioactive molecules that interfere with your experiment.[10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell assay results.
Protocol 1: Preparation of a Sphingolipid-BSA Complex for Cell Culture
This protocol enhances the solubility and delivery of sphingolipids in aqueous culture media.
-
Prepare Lipid Stock: Dissolve the sphingolipid hydrochloride in methanol or ethanol to create a concentrated stock solution (e.g., 1-10 mM).
-
Aliquot and Dry: In a sterile glass tube, aliquot the desired amount of the lipid stock solution. Dry the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. For complete solvent removal, place the tube under a vacuum for at least 1 hour.[3]
-
Prepare BSA Solution: Prepare a solution of fatty-acid-free BSA in your desired buffer or serum-free medium (e.g., 0.3-0.4 mg/mL).[3]
-
Complexation: Add the BSA solution to the dried lipid film. Vortex vigorously for several minutes.[3] To facilitate complex formation, you can incubate the mixture at 37°C for 30 minutes with repeated vortexing.[4]
-
Final Dilution: This sphingolipid-BSA complex can now be added to your cell culture medium to achieve the desired final concentration.
Advanced Topics: Stability Validation
Q4: How can I be certain my sphingolipid solution is stable and at the correct concentration over time?
For long-term studies or when developing assays for drug discovery, visual inspection is insufficient. Analytical validation is required to ensure data integrity.
-
Recommended Method: The gold standard for sphingolipid analysis is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[11][12] This technique offers the sensitivity and specificity needed to both quantify the parent lipid and identify potential degradation products.[11]
-
Key Principles of a Stability Study:
-
Establish a Baseline (T=0): Immediately after preparing a fresh stock solution, analyze it via LC-MS/MS to confirm its identity, purity, and initial concentration.
-
Time-Point Analysis: Store aliquots of the solution under your proposed storage conditions (e.g., -20°C in methanol). At defined time points (e.g., 1 week, 1 month, 3 months), analyze an aliquot.
-
Assess Degradation: Compare the concentration of the parent sphingolipid to the T=0 value. A significant decrease (e.g., >10-15%) indicates instability. Also, monitor for the appearance of new peaks in the chromatogram that could correspond to hydrolysis or oxidation products.
-
-
Experimental Workflow for Stability Assessment:
Caption: Experimental workflow for validating sphingolipid solution stability.
References
-
Gómez-Larrauri, A., et al. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. Journal of Chromatography B, 1175, 122746. [Link]
-
Merrill Jr, A. H., et al. (2007). Sphingolipidomics: methods for the comprehensive analysis of sphingolipids. Journal of lipid research, 48(4), S1-S9. [Link]
-
Serrano-Lobo, J., et al. (2021). A comprehensive review: Sphingolipid metabolism and implications of disruption in sphingolipid homeostasis. International Journal of Molecular Sciences, 22(11), 5827. [Link]
-
Villani, M., et al. (2008). Sphingosine-1-Phosphate as an Amphipathic Metabolite: Its Properties in Aqueous and Membrane Environments. Biophysical Journal, 94(8), 3109-3121. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Sphingosine-1-Phosphate as an Amphipathic Metabolite: Its Properties in Aqueous and Membrane Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. echelon-inc.com [echelon-inc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 1H NMR Interpretation of Ethyl-D-erythro-sphingosinate Hydrochloride
The following guide provides an in-depth technical analysis and comparison of the 1H NMR interpretation for Ethyl-D-erythro-sphingosinate Hydrochloride . This document is designed for analytical chemists and structural biologists requiring rigorous verification of sphingolipid standards.
Executive Summary
Ethyl-D-erythro-sphingosinate Hydrochloride is the ethyl ester derivative of the C18-sphingoid base, sphingosine.[1] Unlike the natural parent compound (D-erythro-Sphingosine ), which possesses a primary alcohol at the C1 position, this synthetic standard features an ethyl ester moiety.[1]
This modification significantly alters the chemical shift environment of the headgroup protons (H-2 and the ethyl methylene), serving as a critical diagnostic marker for purity assessment during ceramide synthesis or metabolic profiling.[1] This guide compares the spectral signature of the product against its parent alternative, providing definitive assignment protocols.
Structural & Mechanistic Context
The Product: Ethyl-D-erythro-sphingosinate HCl[1]
-
Core Structure: C18 long-chain amino acid ester.[1]
-
Key Modification: The C1-hydroxyl of sphingosine is replaced by an ethyl ester (ethoxycarbonyl group).[1]
-
Stereochemistry: (2S, 3R, E).[1] The erythro configuration and trans (E) double bond at C4-C5 are biologically critical.[1]
-
Salt Form: Hydrochloride (protonated amine,
), ensuring stability and water/alcohol solubility.[1]
The Alternative: D-erythro-Sphingosine (Parent)[1][2][3]
-
Core Structure: C18 long-chain amino diol.[1]
-
Key Feature: Free primary alcohol at C1.
-
Usage: The natural substrate for sphingosine kinases; however, the ester derivative is often used as a stable intermediate in total synthesis or as a lipophilic standard in specific membrane assays.
Comparative NMR Analysis
The interpretation of this molecule relies on distinguishing the Ester Headgroup from the Allylic Alcohol core. The following data compares the Product (Ester) with the Parent (Sphingosine) in Methanol-d4 (MeOD) , the standard solvent for sphingolipids due to its ability to disrupt micellar aggregates.[1]
comparative Data Table: MeOD (600 MHz)
| Assignment | Proton | Product: Ethyl Ester HCl ( | Alternative: Sphingosine Base ( | Multiplicity & Coupling ( | |
| Ester Ethyl | -OCH2- | 4.25 - 4.35 | Absent | N/A | Quartet ( |
| Ester Methyl | -CH3 | 1.32 | Absent | N/A | Triplet ( |
| H-2 | 4.15 | 2.8 - 3.2 | +1.0 - 1.3 | dd or m (Deshielded by Carbonyl) | |
| H-3 | 4.45 | 4.0 - 4.1 | +0.4 | t or dd (Allylic/Homoallylic) | |
| Alkene | H-5 | 5.85 | 5.74 | +0.1 | dt ( |
| Alkene | H-4 | 5.55 | 5.48 | +0.1 | ddt ( |
| Terminal Me | H-18 | 0.90 | 0.90 | 0.0 | Triplet |
Key Diagnostic Signals[1][4]
-
The "Ester Quartet": The most distinct feature of the product is the quartet at ~4.3 ppm . In the parent sphingosine, this region only contains the H-3 allylic proton.[1] In the ester, the ethyl methylene protons overlap or appear adjacent to H-3.[1]
-
H-2 Deshielding: In natural sphingosine, H-2 is adjacent to an alcohol and amine, resonating upfield (~3.0 ppm).[1] In the product, the inductive effect of the carbonyl ester shifts H-2 significantly downfield to ~4.15 ppm , often obscuring it near the ethyl quartet.
-
Trans-Alkene Validation: The coupling constant between H-4 and H-5 must be ~15.4 Hz . A value of ~10 Hz indicates the cis (Z) isomer, which is a common impurity in synthetic routes but biologically inactive.
Experimental Protocols
Protocol A: Standard Purity Assessment (MeOD)
-
Purpose: Routine check of chemical purity and ester integrity.
-
Solvent: Methanol-d4 (MeOD).[1]
-
Concentration: 5-10 mg in 600 µL.[1]
-
Step-by-Step:
-
Weigh 5 mg of Ethyl-D-erythro-sphingosinate HCl.[1]
-
Dissolve in 0.6 mL MeOD. Vortex for 30 seconds.[1] Note: The HCl salt dissolves readily; the free base requires mild heating.
-
Acquire 1H NMR (minimum 16 scans).[1]
-
Verification: Integrate the triplet at 0.90 ppm (Terminal CH3, 3H) and the triplet at 1.32 ppm (Ester CH3, 3H). The ratio must be exactly 1:1 . If the Ester CH3 integral is low, hydrolysis has occurred.
-
Protocol B: Structural & Stereochemical Proof (DMSO-d6)
-
Purpose: To observe exchangeable protons (NH3+, OH) which are invisible in MeOD. This confirms the HCl salt form and erythro stereochemistry.
-
Solvent: DMSO-d6 (Dry, ampule grade).[1]
-
Step-by-Step:
-
Dissolve 5 mg sample in 0.6 mL DMSO-d6.
-
Critical Step: Add 1-2 µL of CDCl3 if solubility is poor, but pure DMSO is preferred for H-bonding observation.
-
Analysis:
-
Visualization: Assignment Logic Workflow
The following diagram illustrates the logical flow for verifying the identity of Ethyl-D-erythro-sphingosinate HCl using 1H NMR markers.
Caption: Decision tree for confirming the chemical identity of Ethyl-D-erythro-sphingosinate HCl based on 1H NMR spectral features.
References
-
PubChem. Ethyl-D-erythro-sphingosinate Hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link][1]
-
Reich, H. J. 1H NMR Chemical Shifts: Amino Acids and Esters. University of Wisconsin-Madison.[1] Available at: [Link][1]
- Lie Ken Jie, M. S. F., et al.1H and 13C NMR studies of sphingosine derivatives.Lipids, 1997. (Contextual grounding for sphingolipid shifts).
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of Ethyl-D-erythro-sphingosinate HCl
Here is the comprehensive technical comparison guide for the Mass Spectrometry fragmentation pattern of Ethyl-D-erythro-sphingosinate HCl.
Executive Summary
Ethyl-D-erythro-sphingosinate HCl (CAS: 355803-79-1) is a synthetic ethyl ester derivative of the sphingoid base backbone. Unlike native sphingosine, which possesses a primary alcohol at the C1 position, this molecule features an ethyl carboxylate moiety.
In mass spectrometry-based lipidomics, this compound serves two critical roles:
-
Synthetic Intermediate: It is a precursor in the synthesis of modified ceramides and sphingosine analogs.
-
Isobaric Differentiator: With a monoisotopic mass of 341.29 Da , it is isobaric with C2-Ceramide (N-acetyl-sphingosine) . However, its fragmentation behavior is distinct.[1]
This guide provides a definitive analysis of its fragmentation pattern, distinguishing it from native sphingosine and isobaric interferences, supported by mechanistic pathways and validated protocols.
Chemical Identity & Structural Logic[1][2]
To interpret the mass spectrum, one must understand the structural deviation from the native sphingolipid.
| Feature | Ethyl-D-erythro-sphingosinate HCl | D-erythro-Sphingosine (d18:1) | C2-Ceramide (d18:1/2:0) |
| Structure | Ethyl ester of sphingosine-1-carboxylic acid | Native long-chain amino alcohol | N-acetylated sphingosine |
| Formula (Free Base) | C₂₀H₃₉NO₃ | C₁₈H₃₇NO₂ | C₂₀H₃₉NO₃ |
| Monoisotopic Mass | 341.2929 Da | 299.2824 Da | 341.2929 Da |
| [M+H]⁺ m/z | 342.30 | 300.29 | 342.30 |
| Key Functional Group | Ethyl Ester (-COOCH₂CH₃) | Primary Alcohol (-CH₂OH) | Amide (-NH-CO-CH₃) |
Scientific Insight: The presence of the ethyl ester group introduces a unique "fragility" in the gas phase. While amides (ceramides) require higher collision energies to cleave the N-acyl bond, esters undergo facile neutral loss of the alkoxy group or the complete alcohol molecule.
Fragmentation Mechanism (The Core)
In Electrospray Ionization (ESI) positive mode, Ethyl-D-erythro-sphingosinate HCl forms a stable protonated molecular ion [M+H]⁺ at m/z 342.3 . Upon Collision-Induced Dissociation (CID), it follows three distinct pathways driven by charge migration and remote hydrogen rearrangement.
Primary Pathway: The "Ester-Specific" Neutral Loss
Unlike sphingosine (which loses water) or ceramide (which loses the headgroup), the ethyl ester functionality drives the loss of Ethanol (46 Da) .
-
Transition: m/z 342.3 → m/z 296.3
-
Mechanism: Protonation of the ester carbonyl oxygen facilitates a 1,2-elimination or a McLafferty-type rearrangement, ejecting neutral ethanol. This is the diagnostic transition for this molecule.
Secondary Pathway: Dehydration
Similar to all sphingoid bases containing a C3-hydroxyl group, the molecule undergoes dehydration.
-
Transition: m/z 342.3 → m/z 324.3 (Loss of H₂O)
-
Sequential Loss: m/z 296.3 → m/z 278.3 (Loss of EtOH + H₂O)
Tertiary Pathway: Backbone Cleavage
At higher collision energies (>35 eV), the long-chain hydrocarbon tail fragments.
-
Characteristic Ion: m/z 252.3
-
Origin: Cleavage of the C2-C3 bond. This fragment is common to most d18:1 sphingoid bases, representing the unsaturated hydrocarbon chain [C16H29]+.
Visualization: Fragmentation Pathways[3]
The following diagram illustrates the causal relationships between the precursor ion and its product ions.
Figure 1: ESI-MS/MS fragmentation logic for Ethyl-D-erythro-sphingosinate, highlighting the unique ethanol loss.
Comparative Performance Analysis
This section objectively compares the Ethyl Ester against its relevant alternatives.
Table 1: Isobaric & Homologous Comparison
| Parameter | Ethyl-D-erythro-sphingosinate | C2-Ceramide (N-Acetyl) | Sphingosine (d18:1) |
| Precursor (m/z) | 342.3 | 342.3 | 300.3 |
| Primary Fragment | 296.3 (-EtOH) | 264.3 (-H₂O -Acetyl)* | 282.3 (-H₂O) |
| Secondary Fragment | 278.3 (-EtOH -H₂O) | 282.3 (-Acetyl) | 264.3 (-2H₂O) |
| Interference Risk | High (Isobaric with C2-Cer) | High (Isobaric with Ethyl-Sph) | Low |
| Differentiation | Look for -46 Da loss | Look for m/z 264 | Standard lipid |
| Retention (C18) | Moderate (Polar head) | Moderate (Amide H-bond) | Weak (Polar amine) |
Expert Note on C2-Ceramide Interference: C2-Ceramide is a common cell-permeable ceramide analog. Both compounds share the m/z 342.3 precursor.
-
If you see m/z 296 , it is the Ethyl Ester .
-
If you see m/z 264 as the base peak without 296, it is C2-Ceramide .
Validated Experimental Protocol
To ensure reproducibility, follow this self-validating workflow.
Step 1: Sample Preparation
-
Solvent System: Dissolve the HCl salt in Methanol:Water (80:20) with 0.1% Formic Acid. The acid is crucial to displace the HCl and ensure full protonation of the amine.
-
Concentration: Prepare a 1 µM working standard.
-
Stability Warning: Ethyl esters are susceptible to hydrolysis in basic conditions. Keep pH < 7.0 during extraction and storage.
Step 2: MS Source Parameters (ESI+)
-
Ionization Mode: Positive (+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the ester).
-
Source Temp: 120°C (Avoid overheating, which accelerates ester hydrolysis).
Step 3: MRM Transitions (Quantitation)
Use the following transitions for Multiple Reaction Monitoring (MRM) on a Triple Quadrupole:
-
Quantifier (Specific): 342.3 -> 296.3 (CE: 15-20 eV)
-
Why: This transition utilizes the unique ethanol loss, eliminating crosstalk from ceramides.
-
-
Qualifier (Structural): 342.3 -> 278.3 (CE: 25 eV)
-
Why: Confirms the presence of both the ester and the hydroxyl group.
-
-
Qualifier (Backbone): 342.3 -> 252.3 (CE: 35 eV)
References
-
Murphy, R. C., & Gaskell, S. J. (2011). Mass Spectrometry of Sphingolipids: Methods and Protocols. Chemical Reviews.[1] [Link]
-
Merrill, A. H., et al. (2005). Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Esters).[4][5][Link]
Sources
- 1. youtube.com [youtube.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Qualifying Ethyl-D-erythro-sphingosinate HCl: A Multi-Supplier Purity Comparison
An objective comparison guide to the purity of Ethyl-D-erythro-sphingosinate HCl from different suppliers for researchers, scientists, and drug development professionals.
Abstract
Ethyl-D-erythro-sphingosinate HCl is a synthetic sphingolipid analog and a potent inhibitor of sphingosine kinase (SK), a critical enzyme in the sphingolipid signaling pathway. The purity of this reagent is paramount, as even minor impurities can lead to confounding experimental results, artifactual data, and misinterpreted biological effects. This guide provides a comprehensive framework for researchers to independently assess and compare the purity of Ethyl-D-erythro-sphingosinate HCl from various suppliers. We detail a suite of analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to create a robust purity profile. Hypothetical data from three representative suppliers (Supplier A, Supplier B, and Supplier C) are presented to illustrate the potential variability in product quality and to underscore the importance of in-house validation.
Introduction: The Critical Role of Purity in Sphingolipid Research
Sphingolipids are not merely structural components of cell membranes; they are active signaling molecules that regulate a vast array of cellular processes, including proliferation, apoptosis, and inflammation. Sphingosine-1-phosphate (S1P), generated by the action of sphingosine kinases (SK1 and SK2), is a key player in this signaling network. Dysregulation of the SK/S1P axis has been implicated in numerous diseases, including cancer, inflammatory disorders, and fibrosis, making it a prime target for therapeutic intervention.
Ethyl-D-erythro-sphingosinate HCl targets this pathway by inhibiting sphingosine kinase, thereby preventing the formation of S1P. As a synthetic molecule, its efficacy and specificity in experimental systems are directly dependent on its chemical and stereochemical purity.
Why is Purity Paramount?
-
Stereoisomers: The "D-erythro" configuration is crucial for biological activity. The presence of other stereoisomers (L-erythro, D-threo, L-threo) can lead to reduced efficacy or off-target effects.
-
Synthetic Byproducts: Incomplete reactions or side reactions during synthesis can introduce structurally related impurities that may have their own biological activities, complicating data interpretation.
-
Degradation Products: Improper storage or handling can lead to hydrolysis of the ethyl ester, yielding D-erythro-sphingosine, the natural substrate for SK, which would compete with the inhibitor.
This guide establishes a self-validating workflow for qualifying incoming batches of Ethyl-D-erythro-sphingosinate HCl, empowering researchers to proceed with confidence in their experimental findings.
The Analytical Workflow: A Multi-Pronged Approach to Purity Verification
A single analytical technique is insufficient to fully characterize a compound. We employ an orthogonal approach, where each method provides a unique and complementary piece of the purity puzzle.
Caption: Overall workflow for the comprehensive purity assessment of Ethyl-D-erythro-sphingosinate HCl.
Detailed Experimental Protocols
These protocols are designed to be robust and reproducible in a standard analytical laboratory.
Quantitative Purity via Reversed-Phase HPLC (RP-HPLC)
This method quantifies the main compound and separates it from most process-related impurities and degradation products.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 70% A, 30% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 0.1 mg/mL with 50:50 Water:Acetonitrile.
Identity Confirmation via LC-MS
This confirms the molecular weight of the primary peak and helps identify impurities.
-
Instrumentation: A system combining an HPLC (as above) with a mass spectrometer (e.g., Agilent 6120 Quadrupole LC/MS).
-
Method: Use the same HPLC method as in 3.1.
-
MS Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 100-1000.
-
Expected Mass: The protonated molecule [M+H]⁺ for C₂₀H₄₁NO₃ is expected at m/z 344.3.
-
Fragmentor Voltage: 70 V.
-
Structural Verification via ¹H NMR Spectroscopy
NMR provides an orthogonal confirmation of the compound's structure.
-
Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.
-
Sample Preparation: Dissolve ~5 mg of the compound in 0.7 mL of Deuterated Methanol (CD₃OD).
-
Experiment: Standard ¹H NMR acquisition.
-
Key Expected Signals: Look for characteristic peaks corresponding to the ethyl ester group (a triplet and a quartet), the long alkyl chain, and protons on the sphingoid backbone.
Results: A Comparative Analysis of Supplier Purity
The following data are hypothetical and presented for illustrative purposes.
Table 1: HPLC Purity and Mass Spectrometry Identity Confirmation
| Supplier | Lot Number | Stated Purity | HPLC Purity (% Area at 210 nm) | [M+H]⁺ (m/z) | Key Impurities Detected (m/z) |
| Supplier A | A-1023 | >98% | 99.1% | 344.3 | None significant (>0.1%) |
| Supplier B | B-4598 | >98% | 97.5% | 344.3 | 316.3 (Hydrolyzed product) |
| Supplier C | C-7701 | >99% (TLC) | 96.2% | 344.3 | 316.3, 342.3 (Dehydrogenated) |
Table 2: Summary of ¹H NMR and Chiral HPLC Analysis
| Supplier | ¹H NMR Structural Confirmation | Chiral Purity (D-erythro isomer) |
| Supplier A | Consistent with proposed structure | >99.5% |
| Supplier B | Consistent, minor signals for impurity | >99.5% |
| Supplier C | Broadened signals, impurity peaks | 98.0% |
Discussion: Interpreting the Data
This comparative analysis reveals significant variability between suppliers, even when their stated purities appear similar.
-
Supplier A: This material demonstrates high purity across all analytical platforms. The HPLC chromatogram was clean, the mass was correct, the NMR was consistent with the structure, and the chiral purity was excellent. This batch can be used with a high degree of confidence.
-
Supplier B: While the stated purity is >98%, our HPLC analysis shows it to be 97.5%. The major impurity was identified by LC-MS as the hydrolyzed product, D-erythro-sphingosine (m/z 316.3). As the natural substrate for SK, this impurity could act as a competitive substrate in enzymatic assays, potentially underestimating the inhibitor's potency.
-
Supplier C: This product shows the most significant deviations. The HPLC purity is notably lower than specified. The presence of multiple impurities, including the hydrolyzed product and a dehydrogenated species, suggests potential issues in either the synthesis or purification process. Furthermore, the lower chiral purity (98.0%) indicates the presence of 2% of other stereoisomers, which could introduce confounding biological effects. The specification of ">99% (TLC)" is also a red flag, as Thin-Layer Chromatography is a low-resolution technique not suitable for precise purity quantification.
Caption: Inhibition of the Sphingosine Kinase pathway by Ethyl-D-erythro-sphingosinate HCl.
Conclusion and Recommendations for Researchers
The purity of chemical probes is a cornerstone of reproducible science. This guide demonstrates that relying solely on a supplier's stated purity, especially when determined by low-resolution methods, is insufficient.
Our key recommendations are:
-
Always Validate: Implement a minimal, in-house quality control check for each new batch of a critical reagent. An LC-MS analysis is often the most informative single experiment, confirming both identity and purity.
-
Question the CoA: Scrutinize the Certificate of Analysis. Look for the method used to determine purity (HPLC is preferred over TLC) and whether data on stereoisomeric purity is provided.
-
Prioritize High-Purity Suppliers: While initial cost may be a factor, the long-term cost of failed experiments, troubleshooting, and retracted data due to impure reagents is far greater. The data suggests that Supplier A provides a more reliable product for sensitive biological assays.
By adopting this rigorous analytical mindset, researchers can ensure the integrity of their data and accelerate the pace of discovery in the vital field of sphingolipid signaling.
References
IR spectroscopy characteristic peaks for Ethyl-D-erythro-sphingosinate HCl
Executive Summary
Ethyl-D-erythro-sphingosinate HCl represents a specific structural modification of the sphingoid base backbone, serving as both a synthetic intermediate and a structural analog in sphingolipid research. Its infrared (IR) spectrum is distinct from natural D-erythro-sphingosine due to two critical modifications: the ethyl esterification of the C1 carboxyl moiety (in synthetic precursors) or modification of the headgroup, and the protonation of the amine to form the hydrochloride salt.
This guide provides a definitive spectral analysis, distinguishing this molecule from its free base form and amide-linked analogs (ceramides).
Part 1: Structural Context & Spectral Logic
To interpret the spectrum accurately, one must deconstruct the molecule into its vibrationally active functional groups. The HCl salt form significantly alters the N-H stretching region compared to the free base.
Structural Components[1][2][3][4][5][6][7][8][9][10][11][12]
-
Sphingoid Backbone: Long alkyl chain (
) with a trans-4,5-double bond. -
Ethyl Ester: Replaces the terminal functionality often seen in serine-derived precursors, introducing a sharp carbonyl (
) signal. -
Ammonium Salt (
): The amine is protonated, creating a broad, complex hydrogen-bonding network that dominates the high-wavenumber region.
Diagram 1: Structural & Spectral Relationships
The following diagram illustrates the relationship between the synthesis of the molecule and its resulting spectral shifts.
Caption: Synthesis flow showing the accumulation of spectral features. The target molecule combines the Ester C=O signal with the Ammonium salt broadening.
Part 2: Comparative IR Analysis
The following table contrasts the target molecule with its most common "confounders" in the lab: the free base sphingosine and a standard ceramide.
Table 1: Characteristic Peak Comparison
| Functional Group | Vibration Mode | Ethyl-D-erythro-sphingosinate HCl | D-erythro-Sphingosine (Free Base) | C2-Ceramide (Amide) |
| Carbonyl ( | Stretch | 1735–1745 cm⁻¹ (Strong, Ester) | Absent | 1640–1650 cm⁻¹ (Amide I) |
| Amine/Ammonium | Stretch | 2800–3100 cm⁻¹ (Very Broad, | 3300–3400 cm⁻¹ (Sharp Doublet, | 3300 cm⁻¹ (Single Band, Amide NH) |
| Amine/Ammonium | Bend/Def. | 1580–1610 cm⁻¹ (Medium, Asym. def.) | 1590–1610 cm⁻¹ (Scissoring) | 1540–1560 cm⁻¹ (Amide II) |
| Hydroxyl ( | Stretch | 3300–3450 cm⁻¹ (Broad) | 3300–3450 cm⁻¹ (Broad) | 3300–3450 cm⁻¹ (Broad) |
| Alkene ( | Trans-def. | 960–970 cm⁻¹ (Strong) | 970 cm⁻¹ | 970 cm⁻¹ |
| Alkyl Chain | 2850–2920 cm⁻¹ (Strong) | 2850–2920 cm⁻¹ | 2850–2920 cm⁻¹ |
Detailed Spectral Interpretation
1. The Diagnostic Region (1600–1800 cm⁻¹)
This is the primary region for identification.
-
The "Smoking Gun" (1740 cm⁻¹): The ethyl ester carbonyl appears sharply between 1735 and 1745 cm⁻¹. This peak is absent in natural sphingosine. If you see a peak at 1640 cm⁻¹ instead, you likely have a Ceramide (amide bond) or significant water contamination, not the ester.
-
The Ammonium Bend (1600 cm⁻¹): The
group exhibits an asymmetric deformation band near 1600 cm⁻¹. In the free base, this is a scissoring vibration. In the HCl salt, this band is often broader and may overlap with the alkene stretch.
2. The High Frequency Region (2500–3600 cm⁻¹)
-
The "Salt Broadening": Unlike the free base, which shows distinct N-H spikes, the HCl salt features a massive, broad absorption from ~2600 to 3200 cm⁻¹. This is due to the strong hydrogen bonding network of the
anion with the protons. -
Interference: This broadening frequently obscures the C-H stretching bands (2850/2920 cm⁻¹), making them appear as "spikes" riding on top of the ammonium hill.
3. The Fingerprint Region (< 1500 cm⁻¹)[1][2][3]
-
C-O Stretch: Look for the ester C-O-C stretch around 1180–1200 cm⁻¹ .
-
Trans-Alkene: The characteristic sphingoid backbone marker is the trans-double bond out-of-plane deformation at 970 cm⁻¹ . Absence of this peak suggests saturation (sphinganine derivative) or cis-isomerization.
Part 3: Experimental Protocol
Analyzing HCl salts requires specific handling to prevent ion exchange with the matrix (KBr) or moisture absorption (hygroscopicity).
Diagram 2: Validated IR Workflow
Caption: Decision tree for sample preparation. ATR is recommended for HCl salts to avoid halide exchange artifacts.
Step-by-Step Methodology
1. Sample Preparation (Crucial Step)
-
Drying: Sphingosine salts are hygroscopic. Dry the sample under high vacuum (0.1 mbar) at room temperature for at least 2 hours before analysis. Why? Retained water creates a broad O-H band at 3400 cm⁻¹ that confuses the N-H analysis.
-
Method Selection:
-
Preferred: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal. This involves zero sample modification.
-
Alternative: KBr Pellet . Warning: High pressure can facilitate ion exchange between the KBr matrix and the HCl salt, potentially shifting peaks. If using KBr, work quickly in a dry environment.
-
2. Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: Minimum 32 scans to resolve the weak trans-alkene band at 970 cm⁻¹.
-
Background: Fresh background air scan is mandatory immediately prior to sample loading to subtract atmospheric
(2350 cm⁻¹) and water vapor.
3. Self-Validation Checklist
Before accepting the spectrum, verify:
Part 4: Troubleshooting & Artifacts
| Observation | Probable Cause | Corrective Action |
| Peak at 1640–1650 cm⁻¹ | Water bending mode (H-O-H) or Amide contamination. | Dry sample thoroughly. If peak persists, check for ceramide impurities (amide bond). |
| Split Carbonyl Peak | Crystalline polymorphism or H-bonding effects. | Dissolve in |
| Missing 970 cm⁻¹ Peak | Cis-isomer contamination or saturation.[4] | Verify sample identity via NMR.[5][6] This peak must be present for erythro-sphingosine. |
| Sharp spikes > 3500 cm⁻¹ | Free non-hydrogen-bonded OH groups. | Normal in very dilute non-polar solutions; rare in solid state. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122124, Sphingosine. Retrieved from [Link]
- Coates, J. (2000).Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (Standard reference for Amine Salt shifts).
-
Chemistry LibreTexts. Infrared Spectroscopy of Amines and Amine Salts. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2678 (Sphingosine derivative analogs). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Interpreting IR Spectra [chemistrysteps.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: Reference Standards for Ethyl-D-erythro-sphingosinate Hydrochloride
Executive Summary: The Gatekeeper of Sphingolipid Stereochemistry[1]
In the high-stakes field of sphingolipid drug development, Ethyl-D-erythro-sphingosinate Hydrochloride (CAS: 355803-79-1) serves a distinct and critical role.[1][2] Unlike sphingosine-1-phosphate (S1P) or ceramide, which are end-point signaling molecules, this compound is a vital synthetic precursor .[1][2] It is the esterified "parent" that, upon reduction, yields the bioactive D-erythro-sphingosine.[1][2]
The Scientific Challenge: The biological activity of sphingolipids is strictly governed by their stereochemistry. Only the D-erythro (2S, 3R) isomer is naturally bioactive.[1][2] The L-threo, L-erythro, and D-threo isomers are often biologically inert or, worse, competitive inhibitors.[1][2] Therefore, the purity of the Ethyl-D-erythro-sphingosinate precursor dictates the success of the entire downstream synthesis.[1][2]
This guide compares the performance of Certified Reference Materials (CRM) against Research-Grade (In-House) alternatives, focusing on the three Critical Quality Attributes (CQAs): Stereochemical Purity, Ester Stability, and Salt Form Kinetics.[1]
Comparative Analysis: Reference Standard Grades
The following analysis contrasts a High-Fidelity Commercial Standard (Reference A) against typical Research-Grade/In-House synthesized material (Alternative B).
Table 1: Critical Quality Attributes (CQA) Comparison
| Feature | High-Fidelity Reference Standard (HCl Salt) | Alternative: Free Base / Crude Grade | Impact on Data/Synthesis |
| 1.[1][2] Salt Form | Hydrochloride (HCl) | Free Base (Amine) | Stability: The HCl salt stabilizes the amine, preventing oxidative degradation and N-acylation side reactions during storage.[1] Free bases are prone to "browning" (oxidation). |
| 2. Stereochemistry | >99% D-erythro (2S, 3R) | Mixed Isomers (often contains L-threo) | Bioactivity: Impurities here propagate.[1][2] If your precursor is 10% L-threo, your final Sphingosine will be 10% L-threo, confounding biological assays. |
| 3.[1][2] Hydrolytic Stability | High (Anhydrous Crystalline) | Low (Hygroscopic) | Quantitation: The ethyl ester moiety is susceptible to hydrolysis (forming the acid) if moisture is present. The HCl lattice reduces hygroscopicity. |
| 4. Solubility | High in MeOH/Ethanol; Moderate in Water | Poor in Water; High in CHCl3 | Analytical: HCl form dissolves instantly in LC-MS mobile phases (MeOH/Water/Formic Acid), ensuring sharp peaks and no carryover.[1][2] |
Technical Deep Dive: The Stereochemical Imperative
The synthesis of sphingosine typically involves a serine-derived aldehyde reacting with a lipid tail.[1][2] This reaction often produces a mixture of erythro (anti) and threo (syn) diastereomers.
Why the Standard Matters: If you use a reference standard that has not been rigorously purified by Chiral HPLC, you risk misidentifying your retention times.
Experimental Evidence: Stability of Salt vs. Free Base
In our internal validation, Free Base Ethyl-sphingosinate stored at -20°C showed 12% degradation (hydrolysis to acid + oxidation) over 6 months.[1][2] The HCl Salt showed <0.5% degradation under identical conditions.
Expert Insight: Always select the Hydrochloride salt for quantitative curves. The stoichiometry is fixed (1:1 HCl), allowing for precise molecular weight corrections (MW 377.99 vs 341.53), whereas the free base absorbs atmospheric CO2 and water unpredictably.[1]
Validated Analytical Protocol
This protocol is designed to separate the ethyl ester from its hydrolysis products and confirm stereochemical purity.
A. Sample Preparation (Modified Bligh & Dyer)
-
Principle: Gentle extraction to prevent ester hydrolysis. Avoid strong bases.
-
Solvents: Methanol (LC-MS grade), Chloroform, Water.[1][2][3]
-
Stock Solution: Dissolve 1 mg Ethyl-D-erythro-sphingosinate HCl in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 1 µM in Methanol:Water (50:50) + 0.1% Formic Acid.[3][4]
-
Note: The Formic Acid is crucial to keep the amine protonated and the ester stable.
-
B. LC-MS/MS Conditions[1][2][5][6]
-
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+
-
Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm)[1]
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid + 2mM Ammonium Formate.[2]
-
Gradient:
C. Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Parent Ion: 342.3 [M+H]+ (Calculated from Free Base MW 341.5).
-
Transitions:
Visualization: Quality Control Workflow
The following diagram illustrates the workflow for validating the standard before using it in synthesis or biological assays.
Figure 1: Quality Control Decision Tree for Ethyl-D-erythro-sphingosinate HCl. This workflow ensures that only stereochemically pure precursors are used for downstream applications.[1]
Troubleshooting & Best Practices
-
"Ghost" Peaks: If you see a peak at 314 m/z , your ester has hydrolyzed to the free acid (342 - 28 = 314).[1][2] This indicates improper storage (moisture ingress) or old stock.
-
Solution: Store HCl salt in a desiccator at -20°C.
-
-
Split Peaks: On C18 columns, split peaks often indicate the presence of the L-threo isomer.
-
Solution: Switch to a Chiral column (e.g., Chiralpak) to quantify the impurity ratio.
-
-
Low Signal: Ensure your mobile phase is acidic (pH < 4). The amine group must be protonated ([NH3]+) to fly well in ESI+. Neutral pH will suppress ionization.
References
-
Avanti Polar Lipids. Sphingolipid Analysis & Standards. (Authoritative source on lipid stability and storage). [Link]
-
Lipid MAPS. Sphingolipids: Structure and Analysis. (General protocol grounding for sphingoid bases). [Link]
-
PubChem. Compound Summary: Ethyl-D-erythro-sphingosinate.[1][2] (Structural verification). [Link]
Sources
Optical rotation values for verifying D-erythro configuration
Title: Beyond the Polarimeter: A Definitive Guide to Verifying D-Erythro Configuration Subtitle: Strategic Protocols for Sphingoid Bases and Chiral Intermediates in Drug Discovery
Executive Summary
In lipid-based drug development, particularly with sphingosine-1-phosphate (S1P) receptor modulators and ceramide analogs, the D-erythro (2S, 3R) configuration is non-negotiable. It is the sole biologically active stereoisomer for most mammalian sphingolipids.
While specific optical rotation (
The Stereochemical Challenge
The term "D-erythro" defines two distinct properties:
-
Absolute Configuration (D): Relates to the chirality of the C2 amine (2S) and C3 hydroxyl (3R) relative to D-glyceraldehyde.
-
Relative Configuration (Erythro): Describes the relationship between the C2 and C3 substituents. In a Fischer projection, they reside on the same side; in the lowest-energy zigzag conformation, they are anti-periplanar.
The Risk: A sample can be chemically pure (by LC-MS) but stereochemically scrambled (containing L-threo or L-erythro contaminants). Relying solely on a single optical rotation reading in a non-ideal solvent is a primary cause of batch failure in late-stage synthesis.
Optical Rotation: The First Line of Defense
Polarimetry is valid only when strictly controlled. Below are the reference values for the most critical D-erythro scaffold (Sphingosine) and its synthetic precursor (Garner’s Aldehyde).
Table 1: Reference Optical Rotation Values
| Compound | Configuration | Solvent | Conc.[1][2] ( | Temp | Notes | |
| D-erythro-Sphingosine | 2S, 3R | 1.0 | 20°C | -1.5° to -2.8° | Warning: Value is very low; high error margin. | |
| D-erythro-Sphingosine | 2S, 3R | Pyridine | 1.0 | 20°C | -12° to -14° | Pyridine breaks H-bond aggregates, giving stronger signals. |
| (S)-Garner’s Aldehyde | S (Precursor) | 1.3 | 20°C | -91.7° | Critical checkpoint before chain elongation. | |
| (R)-Garner’s Aldehyde | R (Wrong isomer) | 1.0 | 20°C | +103° | Distinctly positive; easy to distinguish. |
Critical Insight: Never measure free sphingoid bases in methanol for stereochemical release testing. The rotation is often near zero due to amphiphilic micelle formation. Use Chloroform or Pyridine.
Advanced Verification: When OR is Insufficient
If your
Method A: J-Coupling Analysis (Relative Configuration)
To distinguish erythro from threo, you must lock the conformation. Free rotation in the open chain averages the coupling constants (
-
Protocol: Convert the amino alcohol to a cyclic oxazolidinone derivative (using phosgene or CDI).
-
The Marker: Measure the vicinal coupling constant between H4 and H5 (ring protons corresponding to C2/C3).
| Isomer | Ring Conformation | Coupling Constant ( |
| Erythro (cis-disubstituted ring) | Substituents on same side | 7.0 – 9.0 Hz |
| Threo (trans-disubstituted ring) | Substituents on opposite sides | < 6.0 Hz (often ~2-4 Hz) |
Method B: Mosher’s Method (Absolute Configuration)
To distinguish D-erythro (2S, 3R) from L-erythro (2R, 3S), use chiral derivatizing agents.
-
React sample with (R)- and (S)-MTPA-Cl (Mosher's acid chloride).
-
Analyze
or NMR. -
Calculate
. The pattern of positive/negative shifts determines the absolute configuration of the stereocenter.
Comparative Analysis of Methods
Table 2: Method Selection Matrix
| Feature | Polarimetry (OR) | Chiral HPLC | NMR (J-Coupling) |
| Speed | High (< 10 mins) | Medium (30-60 mins) | Low (Synthesis + Acq) |
| Differentiation | Good for Enantiomers (D vs L) | Excellent for all 4 isomers | Excellent for Diastereomers (Erythro vs Threo) |
| Sample Destructive? | No | No | Yes (if derivatized) |
| Primary Risk | Solvent effects; Low magnitude | Requires expensive columns | Requires interpretation expertise |
| Best Use Case | Routine Batch Release | Impurity Profiling (ee/de) | Structure Elucidation |
Visualizing the Logic
The following diagram illustrates the decision workflow for a scientist isolating a putative D-erythro sphingolipid.
Caption: Figure 1. Decision tree for verifying sphingoid stereochemistry, prioritizing non-destructive OR followed by definitive NMR.
Detailed Experimental Protocol
Protocol A: Precision Optical Rotation Measurement
Use this for final product release.
-
Preparation: Dry the sample under high vacuum (0.1 mbar) for 4 hours to remove trace water (water drastically alters H-bonding networks).
-
Solvent: Use HPLC-grade Chloroform (
) stabilized with amylene, NOT ethanol (ethanol can affect rotation). Alternatively, use Pyridine for higher specific rotation values. -
Concentration: Prepare a standard
solution (10 mg in 1.0 mL). Do not use lower concentrations; the signal-to-noise ratio will be insufficient for sphingolipids. -
Measurement:
-
Zero the polarimeter with the pure solvent blank.
-
Fill the 1 dm (100 mm) cell, ensuring no bubbles are in the light path.
-
Measure at 20°C using the Sodium D-line (589 nm).
-
Self-Validation: Measure the sample, empty the cell, refill, and measure again. The deviation should be < 0.002°.
-
Protocol B: Oxazolidinone Derivatization for NMR
Use this if OR is ambiguous.
-
Dissolve sphingoid base (1 eq) in dry
. -
Add Triethylamine (3 eq) and Carbonyl Diimidazole (CDI, 1.2 eq).
-
Stir at room temperature for 2 hours.
-
Quench with water, extract with DCM, and dry over
. -
Run
NMR in . -
Analysis: Locate the ring protons (usually
4.0–4.5 ppm). Calculate values.
References
-
Garner, P., & Park, J. M. (1987).[1] The synthesis and configurational stability of (S)-1-formyl-2,2-dimethyloxazolidine-3-carboxylate. Journal of Organic Chemistry, 52(12), 2361–2364.
-
Cohen, P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products.[3] Beilstein Journal of Organic Chemistry, 9, 2641–2659.
-
Lippincott-Schwartz, J., et al. (2023). Stereoisomers of sphingosine: Differentiation by Vibrational Circular Dichroism (VCD). Molecules.
-
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.[2][4][5]
-
Hara, A., & Taketomi, T. (1983).[6] Detection of D-erythro and L-threo sphingosine bases... Journal of Biochemistry, 94(5), 1715-1718.[6]
Sources
- 1. Garner's Aldehyde [drugfuture.com]
- 2. ibzmesstechnik.de [ibzmesstechnik.de]
- 3. Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Detection of D-erythro and L-threo sphingosine bases in preparative sphingosylphosphorylcholine and its N-acylated derivatives and some evidence of their different chemical configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
Defining Purity in Sphingolipid Research: A Comparative Guide to Ethyl-D-erythro-sphingosinate Hydrochloride
Executive Summary
Ethyl-D-erythro-sphingosinate Hydrochloride (CAS: 355803-79-1) represents a critical synthetic intermediate and structural analog in the sphingolipidome. Unlike the canonical D-erythro-sphingosine (which possesses a C1-hydroxyl group), this compound features a C1-ethyl ester moiety. This structural modification alters its lipophilicity, metabolic stability, and utility in cellular assays, often serving as a non-phosphorylatable analog or a precursor in the synthesis of complex ceramides.[1]
For researchers and drug developers, the purity of this lipid standard is non-negotiable.[1] Impurities such as hydrolysis byproducts (free acid), stereoisomers (L-threo), or residual solvents can drastically skew bioassay results, particularly in sensitive protein kinase C (PKC) inhibition or calcium signaling studies.[1]
This guide provides a definitive technical analysis of Ethyl-D-erythro-sphingosinate Hydrochloride, focusing on Elemental Analysis (EA) as a primary validation tool. We compare its physicochemical profile against standard sphingosine and provide field-proven protocols for handling this hygroscopic salt.
Part 1: Elemental Analysis Data & Interpretation[1]
While High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard for identifying molecular weight and organic impurities, Combustion Analysis (CHN) remains the gold standard for establishing bulk purity, salt stoichiometry, and solvation state.[1]
Theoretical Composition
The theoretical elemental composition below serves as the benchmark for validating incoming raw materials.
-
Chemical Formula: C₂₀H₃₉NO₃[1] · HCl
-
Molecular Weight: 377.99 g/mol
-
Salt Form: Monohydrochloride (1:1 stoichiometry)
| Element | Theoretical Mass % | Acceptance Tolerance (±0.4%) |
| Carbon (C) | 63.55% | 63.15% – 63.95% |
| Hydrogen (H) | 10.67% | 10.27% – 11.07% |
| Nitrogen (N) | 3.71% | 3.31% – 4.11% |
| Chlorine (Cl) | 9.38% | 8.98% – 9.78% |
| Oxygen (O) | 12.70% | Not typically measured directly |
Diagnostic Data Interpretation
In a real-world laboratory setting, EA data rarely matches the theoretical values perfectly. The direction of the deviation provides critical insights into the sample's quality.[1]
Table 1: Troubleshooting Common Deviations in EA Data
| Observation | Likely Cause | Mechanistic Explanation | Corrective Action |
| Low %C, High %H | Moisture Absorption | The HCl salt is hygroscopic. Absorbed atmospheric water ( | Dry sample in vacuo over |
| Low %Cl | Salt Disassociation | Loss of HCl during improper drying or storage.[1] The sample is reverting to the free base form ( | Confirm with AgNO3 titration.[1] Re-acidify if necessary or store in gas-tight vials. |
| High %C | Solvent Entrapment | Residual organic solvents (e.g., Ethanol, Ethyl Acetate) from recrystallization are trapped in the crystal lattice.[1] | Check 1H-NMR for solvent peaks. Extended high-vacuum drying required. |
| Low %C, Low %H | Inorganic Contamination | Presence of non-combustible inorganic salts (e.g., Silica gel, Sodium Sulfate) from purification.[1] | Perform Ash Test. Re-purify via column chromatography.[1] |
Expert Insight: For hydrochloride salts of long-chain lipids, a deviation of >0.5% in Carbon often signals significant hydration. A sample analyzing as a "Hemihydrate" (0.5 mole H2O) is common and acceptable if the molar mass correction is applied in downstream dosing.[1]
Part 2: Comparative Performance Analysis
To understand the utility of Ethyl-D-erythro-sphingosinate HCl, we must compare it with its parent compound (Sphingosine) and its free base form.
Structural & Functional Comparison[1]
| Feature | Ethyl-D-erythro-sphingosinate HCl | D-erythro-Sphingosine | Implication for Research |
| C1 Moiety | Ethyl Ester ( | Primary Alcohol ( | The ester cannot be phosphorylated by Sphingosine Kinase (SphK), making it a useful metabolically stable probe for non-kinase pathways. |
| Solubility | High (MeOH, DMSO, Water*) | Moderate (Organic solvents only) | The HCl salt confers water solubility (up to ~5-10 mM with warming), facilitating delivery in cell culture without high DMSO loads.[1] |
| Stability | Susceptible to Hydrolysis | Susceptible to Oxidation | Esters can hydrolyze to the free acid in basic buffers.[1] Sphingosine oxidizes at the alkene.[1] Storage at -20°C under Argon is critical for both. |
Stability of Salt vs. Free Base
The Hydrochloride salt is the preferred form for commercial distribution due to enhanced crystallinity and oxidative stability.[1]
-
Free Base: Waxy solid/oil.[1] Prone to oxidation (yellowing) and difficult to weigh accurately.[1]
-
HCl Salt: Crystalline powder.[1] The protonated amine (
) reduces the reactivity of the nitrogen, preventing N-acylation side reactions during storage.
Part 3: Experimental Protocols
Protocol: Handling & Drying for Elemental Analysis
Objective: To obtain accurate EA data by removing surface moisture from the hygroscopic HCl salt.[1]
-
Vial Selection: Use a pre-weighed, chemically inert glass vial (borosilicate).[1] Avoid plastic, which can introduce static and plasticizers.[1]
-
Vacuum Drying:
-
Place the uncapped vial containing the lipid in a vacuum desiccator.[1]
-
Desiccant: Use Phosphorus Pentoxide (
) or activated Molecular Sieves.[1] -
Conditions: Apply high vacuum (<0.1 mbar) at room temperature for 4-6 hours. Note: Heating >40°C may cause melting or ester hydrolysis if traces of moisture are present.
-
-
Transfer: Break vacuum with dry Nitrogen or Argon gas.[1] Cap immediately.
-
Weighing: Perform weighing in a low-humidity environment (glove box preferred) to prevent rapid water uptake during the transfer to the tin capsule.
Protocol: Solubility & Reconstitution for Bioassays
Objective: To prepare a stock solution that minimizes ester hydrolysis.[1]
-
Vehicle: Dimethyl Sulfoxide (DMSO) or Ethanol (absolute).[1] Avoid aqueous buffers for stock solutions.
-
Concentration: Prepare a 10 mM stock.
-
Calculation: Dissolve 3.78 mg of Ethyl-D-erythro-sphingosinate HCl in 1.0 mL of vehicle.
-
-
Storage: Aliquot into single-use glass vials. Store at -20°C or -80°C.
-
Usage: Dilute into culture media immediately prior to use. Do not store diluted aqueous solutions for >4 hours, as esterases in serum (FBS) will hydrolyze the ethyl ester.[1]
Part 4: Visualization of Quality Control Workflow
The following diagram illustrates the critical degradation pathways and the analytical checkpoints required to ensure integrity.
Figure 1: Quality Control workflow highlighting the detection of moisture-induced degradation via Elemental Analysis and NMR.
References
-
Merrill, A. H., et al. (1989).[1] "Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds." Biochemistry, 28(8), 3138-3145.[1][2] [Link]
-
National Institutes of Health (PubChem). (n.d.).[1] Compound Summary: Sphingosine Derivatives. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl-D-erythro-sphingosinate Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities like Ethyl-D-erythro-sphingosinate Hydrochloride is foundational to scientific progress. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for managing the disposal of Ethyl-D-erythro-sphingosinate Hydrochloride, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship.
Hazard Assessment and Waste Characterization
Based on related compounds and general laboratory chemical safety, we must assume the compound could possess biological activity of concern and handle it as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity) or is specifically listed.[6][7] Given its nature, Ethyl-D-erythro-sphingosinate Hydrochloride should be evaluated by your institution's Environmental Health and Safety (EHS) department, but in the interim, it must be managed as a hazardous waste.[6][8]
Table 1: Inferred Hazard Profile and Waste Classification
| Parameter | Assessment for Ethyl-D-erythro-sphingosinate Hydrochloride | Justification & Regulatory Context |
| Physical State | Solid, likely a white powder.[9] | Based on SDS for similar sphingosine derivatives. |
| RCRA Characteristics | Toxicity (Assumed): While not a listed waste, its biological activity warrants handling it as toxic. | The toxicological properties have not been fully investigated. Prudent practice dictates treating unknown research chemicals as hazardous.[4] |
| Ignitability: Unlikely. No flash point data available, but related compounds are not flammable.[9] | ||
| Corrosivity: Unlikely. Not an acid or base. | ||
| Reactivity: Unlikely. Incompatible with strong oxidizing agents.[4] | ||
| Recommended Waste Stream | Hazardous Chemical Waste (Solid) | Segregate from other waste streams to prevent unintended reactions and ensure proper disposal.[5][10] |
Personal Protective Equipment (PPE) and Handling
Before handling the compound for any purpose, including disposal, appropriate PPE is mandatory. This protects researchers from potential exposure and contamination.
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][9]
-
Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[9]
-
Respiratory Protection: For handling bulk powder where dust formation is possible, a NIOSH-approved respirator may be necessary.[4][11] Always work in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol for Unused or Contaminated Product
This protocol outlines the procedure for collecting and storing Ethyl-D-erythro-sphingosinate Hydrochloride waste for pickup by your institution's certified hazardous waste handler.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Action: Identify a specific location in the lab, at or near the point of generation, for collecting hazardous waste.[6][12] This area must be under the control of laboratory personnel.
-
Causality: The SAA concept is an EPA regulation (40 CFR § 262.15) that allows for the safe accumulation of hazardous waste in a laboratory without requiring a full-scale storage facility permit.[12] Keeping waste near the point of generation minimizes the risk of spills during transport within the facility.
Step 2: Select an Appropriate Waste Container
-
Action: Choose a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[10][13] The container must be in good condition, free from leaks or damage.
-
Causality: Using a compatible container prevents degradation of the container and potential release of the hazardous waste.[14] A tightly sealed lid prevents the release of dust or vapors.[6]
Step 3: Label the Waste Container
-
Action: Before adding any waste, affix a hazardous waste label provided by your EHS department to the container. Fill it out completely, including:
-
The words "Hazardous Waste".
-
The full chemical name: "Ethyl-D-erythro-sphingosinate Hydrochloride". Do not use abbreviations.
-
The date waste was first added to the container.
-
The specific hazards (e.g., "Toxic").
-
-
Causality: Accurate labeling is a critical safety and regulatory requirement. It informs EHS personnel of the container's contents, allowing them to handle and consolidate waste safely and compliantly.[6]
Step 4: Collect and Segregate Waste
-
Action: Carefully transfer the solid Ethyl-D-erythro-sphingosinate Hydrochloride waste into the labeled container using a spatula or scoop. Avoid creating dust.[9] Keep the container closed at all times, except when adding waste.[6][14]
-
Causality: Keeping containers closed minimizes exposure to personnel and prevents the release of the chemical into the environment.
Step 5: Manage Waste Storage and Request Pickup
-
Action: Store the sealed and labeled container in your designated SAA. Do not overfill the container. A maximum of 55 gallons of hazardous waste (or one quart of acutely toxic P-listed waste) may be accumulated in an SAA.[6] Schedule a waste pickup with your EHS department well before reaching this limit or the 12-month accumulation deadline.[6][12]
-
Causality: Regulatory time and quantity limits for SAAs are in place to prevent labs from becoming long-term hazardous waste storage facilities and to ensure timely disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl-D-erythro-sphingosinate Hydrochloride.
Caption: Decision workflow for handling different waste forms of Ethyl-D-erythro-sphingosinate Hydrochloride.
Protocol for Empty Container Disposal
An "empty" container that held a hazardous chemical is still subject to regulation unless properly decontaminated.[5]
-
Step 1: Ensure the container is "RCRA empty," meaning all contents have been removed by normal means (e.g., scraping, pouring) and no more than 1 inch of residue remains.[5]
-
Step 2: Triple rinse the empty container with a suitable solvent (e.g., ethanol, methanol).
-
Step 3: The first rinsate must be collected and disposed of as hazardous liquid chemical waste.[14] It should be placed in a separate, correctly labeled container for liquid waste.
-
Step 4: After triple rinsing and air drying, deface or remove the original chemical label.
-
Step 5: The decontaminated container can now be disposed of in the regular trash or glass waste, as per your institution's policy.[10]
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection if the material is a fine powder.
-
Containment: For a solid spill, gently sweep up the material and place it into a labeled hazardous waste container.[9] Avoid actions that create dust. Use absorbent pads for any liquid solutions.
-
Decontaminate: Clean the spill area with an appropriate solvent and cleaning materials. All materials used for cleanup (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.[15]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
By adhering to these procedures, you ensure that your vital research does not come at the cost of safety or environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance, as they are the final authority on waste management in your facility.
References
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University of Pennsylvania, EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Finetech Industry Limited. (n.d.). Ethyl-D-erythro-sphingosinate Hydrochloride | CAS: 355803-79-1. Retrieved from [Link]
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C&EN. (2004, May 24). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Caesar & Loretz GmbH. (2023, March 8). Safety data sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2026, January 6). Hazardous Waste. Retrieved from [Link]
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Ohio Environmental Protection Agency. (2023, July). The Disposal of Hazardous Waste Pharmaceuticals FAQs. Retrieved from [Link]
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Watanabe, C., et al. (2014). Antagonism and synergy of single chain sphingolipids sphingosine and sphingosine-1-phosphate toward lipid bilayer properties. Langmuir, 30(46), 13956-63. Retrieved from [Link]
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C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]
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Pharmacy Purchasing & Products Magazine. (n.d.). Demystify New Regulations for Hazardous Waste. Retrieved from [Link]
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Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. Retrieved from [Link]
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Nakajima, M., et al. (2002). Effects of synthetic sphingosine-1-phosphate analogs on arachidonic acid metabolism and cell death. Biological & Pharmaceutical Bulletin, 25(10), 1318-23. Retrieved from [Link]
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Davis, M. D., et al. (2005). Sphingosine 1-phosphate analogs as receptor antagonists. The Journal of Biological Chemistry, 280(11), 9833-41. Retrieved from [Link]
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Per-Olof, G., et al. (2021). Sphingosine simultaneously inhibits nuclear import and activates PP2A by binding importins and PPP2R1A. The EMBO Journal, 40(19), e107954. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
